3-Propylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKRXGOMMRLUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908454 | |
| Record name | 3-Propylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103528-31-0 | |
| Record name | 3-Propylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Propylbenzaldehyde (CAS Number: 103528-31-0), a key aromatic aldehyde intermediate in organic synthesis. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and drug development, and provides essential safety information.
Core Chemical Information
This compound is an organic compound characterized by a benzene ring substituted with a propyl group at the meta-position and an aldehyde functional group. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| CAS Number | 103528-31-0 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC1=CC(=CC=C1)C=O | [2] |
| InChIKey | FDKRXGOMMRLUIQ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Experimental and Computed Physicochemical Properties
| Property | Value | Notes | Citation |
| Boiling Point | 240 °C | Experimental data for 4-Propylbenzaldehyde | [3][4] |
| Melting Point | 19 °C | Experimental data for 4-Propylbenzaldehyde | [3][4] |
| Density | 1.005 g/cm³ at 25 °C | Experimental data for 4-Propylbenzaldehyde | [3][4] |
| Solubility | Sparingly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform. | General property for 4-Propylbenzaldehyde | [3][5] |
| XLogP3 (Computed) | 2.9 | Predicted for this compound | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Predicted for this compound | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several standard organic chemistry methods. A common and reliable approach is the oxidation of the corresponding alcohol, 3-propylbenzyl alcohol.
Representative Experimental Protocol: Oxidation of 3-Propylbenzyl Alcohol
This protocol is a representative example of a mild oxidation reaction to synthesize this compound.
Materials:
-
3-Propylbenzyl alcohol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Apparatus for column chromatography
Procedure:
-
Dissolve 3-propylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with additional dichloromethane and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with dichloromethane to ensure all the product is collected.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
Diagram 1: Synthetic Pathway for this compound
A plausible synthetic route to this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex molecular scaffolds for drug discovery.
Substituted benzaldehydes are key starting materials in the synthesis of various pharmaceutical compounds.[4] They are utilized in the preparation of heterocyclic compounds, which are prevalent in many drug classes.[3] For example, benzaldehyde derivatives are used in the synthesis of allosteric modulators of hemoglobin, which have potential applications in treating conditions that would benefit from increased tissue oxygenation.[6]
The reactivity of the aldehyde group allows for several key transformations:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To form α,β-unsaturated aldehydes or ketones.
-
Grignard and Organolithium Reactions: To form secondary alcohols.
Diagram 2: Key Reactions of the Aldehyde Group
References
- 1. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 103528-31-0 | DEA52831 | Biosynth [biosynth.com]
- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Propylbenzaldehyde and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, isomers, and key physicochemical properties of 3-propylbenzaldehyde. It includes a comparative analysis of its constitutional isomers, outlines general synthetic approaches, and provides a procedural workflow for their analytical differentiation. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound and its isomers are aromatic aldehydes with the chemical formula C₁₀H₁₂O. These compounds are of interest in various fields, including fragrance, flavor chemistry, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their utility stems from the reactivity of the aldehyde functional group and the influence of the alkyl substituent on the benzene ring, which affects both their physical properties and chemical reactivity. Understanding the distinct characteristics of each isomer is crucial for their effective application in research and development.
Structural Formula and Isomers
The core structure consists of a benzene ring substituted with a propyl group and a formyl (aldehyde) group. The isomers arise from the different substitution patterns of these two groups on the aromatic ring (ortho, meta, para) and the branching of the alkyl side chain (n-propyl vs. isopropyl).
The primary constitutional isomers of propylbenzaldehyde are:
-
n-Propylbenzaldehyde Isomers:
-
2-Propylbenzaldehyde
-
This compound
-
4-Propylbenzaldehyde
-
-
Isopropylbenzaldehyde Isomers:
-
2-Isopropylbenzaldehyde
-
3-Isopropylbenzaldehyde
-
4-Isopropylbenzaldehyde (commonly known as Cuminaldehyde)
-
Physicochemical Properties
The position of the propyl and aldehyde groups on the benzene ring, as well as the branching of the alkyl chain, significantly influences the physicochemical properties of these isomers. A summary of key quantitative data is presented in the table below for easy comparison.
| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) |
| 2-Propylbenzaldehyde | CCCC1=CC=CC=C1C=O | 59059-44-8 | 148.20 | Not Available | Not Available | Not Available |
| This compound | CCCC1=CC(=CC=C1)C=O | 103528-31-0 | 148.20 | Not Available | Not Available | Not Available |
| 4-Propylbenzaldehyde | CCCC1=CC=C(C=C1)C=O | 28785-06-0 | 148.20 | 239-240[1][2][3][4] | 19[3][4] | 1.005[1][4] |
| 2-Isopropylbenzaldehyde | CC(C)C1=CC=CC=C1C=O | 6502-22-3 | 148.20 | 226.1[5] | Not Available | 0.980[5] |
| 3-Isopropylbenzaldehyde | CC(C)C1=CC=CC(=C1)C=O | 34246-57-6 | 148.20 | Not Available | Not Available | Not Available |
| 4-Isopropylbenzaldehyde | CC(C)C1=CC=C(C=C1)C=O | 122-03-2 | 148.20 | 235-236[6][7] | Not Available | 0.977-0.981[7] |
Synthesis of Propylbenzaldehyde Isomers
The synthesis of propylbenzaldehyde isomers can be achieved through several general organic chemistry pathways. The choice of method often depends on the desired isomer and the availability of starting materials.
Caption: General synthetic routes to propylbenzaldehyde isomers.
Experimental Protocols
4.1.1. General Protocol for Friedel-Crafts Acylation of Benzene to Propyl Phenyl Ketone
The Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. This can be a starting point for the synthesis of propylbenzenes, which can then be further functionalized.
-
Reactants: Benzene, propionyl chloride (or isobutyryl chloride for the isopropyl series), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Procedure:
-
To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or carbon disulfide), slowly add propionyl chloride.
-
To this mixture, add benzene dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
The reaction is then quenched by carefully pouring it onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the resulting propyl phenyl ketone is purified by distillation or chromatography.
-
4.1.2. General Protocol for Oxidation of Propylbenzyl Alcohol to Propylbenzaldehyde
The oxidation of a primary alcohol to an aldehyde is a common and effective synthetic transformation.[4][8]
-
Reactants: The corresponding propylbenzyl alcohol isomer (e.g., 4-propylbenzyl alcohol), and an oxidizing agent (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a greener alternative like hydrogen peroxide with a suitable catalyst).[4][9]
-
Procedure (using PCC):
-
To a stirred solution of the propylbenzyl alcohol in a dry, inert solvent (e.g., dichloromethane), add PCC in one portion.
-
Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is diluted with an inert solvent (e.g., diethyl ether) and filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude aldehyde is then purified by column chromatography or distillation.
-
4.1.3. Gattermann-Koch Reaction for the Formylation of Propylbenzenes
The Gattermann-Koch reaction is a method for introducing a formyl group onto an aromatic ring, and it is particularly effective for para-substitution on activated rings.[10]
-
Reactants: The corresponding propylbenzene isomer, carbon monoxide, hydrogen chloride, and a catalyst system (e.g., aluminum chloride and copper(I) chloride).
-
Procedure:
-
A mixture of the propylbenzene and the catalyst system is prepared in an appropriate solvent.
-
A stream of carbon monoxide and hydrogen chloride gas is passed through the reaction mixture under pressure.
-
The reaction is stirred at a specific temperature until the absorption of gases ceases.
-
The reaction is quenched by pouring it onto ice water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting propylbenzaldehyde is purified by distillation.
-
Analytical Workflow for Isomer Differentiation
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of propylbenzaldehyde isomers.
Caption: A typical experimental workflow for the analysis of propylbenzaldehyde isomers.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample mixture in a volatile organic solvent such as dichloromethane or hexane.
-
If quantitative analysis is required, an internal standard can be added to the sample.
-
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-300).
-
-
Data Analysis:
-
The retention time of each separated isomer is recorded.
-
The mass spectrum of each isomer is obtained.
-
Identification is achieved by comparing the retention times and mass spectra with those of authentic reference standards or by searching a mass spectral library (e.g., NIST).
-
Quantification can be performed by integrating the peak areas of characteristic ions and comparing them to the internal standard.
-
Conclusion
This compound and its constitutional isomers are valuable compounds in organic synthesis and various industrial applications. Their distinct physicochemical properties, arising from the specific arrangement of the functional groups on the aromatic ring, necessitate careful consideration in their synthesis and analysis. The synthetic pathways and analytical workflows presented in this guide provide a foundational understanding for researchers and professionals working with these molecules. Further investigation into the biological activities and reaction kinetics of the individual isomers will undoubtedly open up new avenues for their application in drug discovery and materials science.
References
- 1. 3-Isopropylbenzaldehyde (CAS 34246-57-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-HYDROXY-3-PROPYL-BENZALDEHYDE | CAS#:83816-53-9 | Chemsrc [chemsrc.com]
- 3. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. 3 isopropylbenzaldehyde organic synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 9. lakeland.edu [lakeland.edu]
- 10. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
Spectroscopic data of 3-Propylbenzaldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₀H₁₂O), a key aromatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Molecular Structure and Properties
-
IUPAC Name: this compound
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. This data is critical for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[3]
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.98 | s | 1H | Aldehyde H (CHO) |
| ~7.71 | s | 1H | Aromatic H (Ar-H, C2) |
| ~7.65 | d | 1H | Aromatic H (Ar-H, C6) |
| ~7.45 | t | 1H | Aromatic H (Ar-H, C5) |
| ~7.39 | d | 1H | Aromatic H (Ar-H, C4) |
| ~2.65 | t | 2H | Benzylic CH₂ |
| ~1.68 | sextet | 2H | Methylene CH₂ |
| ~0.95 | t | 3H | Methyl CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~192.5 | Aldehyde C=O |
| ~144.0 | Aromatic C (C3-propyl) |
| ~136.8 | Aromatic C (C1-aldehyde) |
| ~134.5 | Aromatic CH (C5) |
| ~129.5 | Aromatic CH (C6) |
| ~129.0 | Aromatic CH (C4) |
| ~127.0 | Aromatic CH (C2) |
| ~38.0 | Benzylic CH₂ |
| ~24.5 | Methylene CH₂ |
| ~14.0 | Methyl CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of atoms and is used to determine the functional groups in a molecule.[4] For aromatic aldehydes like this compound, conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.[5][6]
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2960, ~2870 | C-H Stretch | Propyl (Aliphatic) |
| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1705 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1585, ~1465 | C=C Stretch | Aromatic Ring |
| ~1210 - 1160 | C-C Stretch | Ar-CHO |
| ~800, ~740 | C-H Bend (out-of-plane) | 1,3-disubstituted aromatic |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. For benzaldehyde derivatives, common fragmentations include the loss of a hydrogen atom and the loss of the entire aldehyde group.[7]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Interpretation |
| 148 | [M]⁺ | Molecular Ion |
| 147 | [M-H]⁺ | Loss of the aldehydic hydrogen |
| 119 | [M-CHO]⁺ | Loss of the formyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged from loss of propyl group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean NMR tube.[8] Ensure the sample is free of solid particles by filtering it through a pipette with a small plug of glass wool.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
IR Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflection (ATR) is a common technique that enables the analysis of liquid samples with minimal preparation.[4]
-
Background Scan: Clean the ATR crystal surface (e.g., with isopropanol) and record a background spectrum. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorbance of infrared light at different wavenumbers.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile organic compounds like this compound.[10][11]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis: As this compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI), which bombards them with high-energy electrons, causing fragmentation.
-
Detection: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 3-propylbenzaldehyde, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines detailed experimental protocols for two primary synthetic routes and various purification techniques, supported by quantitative data and process visualizations to ensure clarity and reproducibility in a laboratory setting.
Overview of this compound
This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] It is a derivative of benzaldehyde with a propyl group substituted at the meta position of the benzene ring. Its aldehyde functional group and the alkyl chain make it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 103528-31-0 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point (estimated) | ~240 °C (at 760 mmHg) | [2] |
| Density (estimated) | ~1.005 g/cm³ | [2] |
Note: The boiling point and density are for the para-isomer, p-n-propylbenzaldehyde, and are used as an estimate for the meta-isomer due to a lack of specific experimental data for the latter.
Synthesis of this compound
Two common and effective methods for the synthesis of this compound are detailed below: the oxidation of 3-propylbenzyl alcohol and a Grignard reaction starting from 3-bromobenzaldehyde.
Synthesis via Oxidation of 3-Propylbenzyl Alcohol
This method involves the selective oxidation of the primary alcohol, 3-propylbenzyl alcohol, to the corresponding aldehyde. Various oxidizing agents can be employed; this protocol utilizes pyridinium chlorochromate (PCC), a mild oxidant suitable for this transformation.
Experimental Protocol:
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 3-propylbenzyl alcohol (10.0 g, 66.6 mmol) in 100 mL of anhydrous dichloromethane.
-
Addition of Oxidant: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (21.5 g, 100 mmol) in 50 mL of anhydrous dichloromethane. Slowly add the PCC slurry to the stirred solution of the alcohol at room temperature.
-
Reaction Monitoring: The reaction mixture will turn dark brown. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short column of silica gel to remove the chromium tars.
-
Isolation: Wash the silica gel pad with an additional 100 mL of diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Propylbenzyl Alcohol | C₁₀H₁₄O | 150.22 | 10.0 g | 66.6 |
| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | 21.5 g | 100 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | 200 mL | - |
Expected Yield: 75-85%
Synthesis via Grignard Reaction
This synthetic route involves the reaction of a propyl Grignard reagent with 3-bromobenzaldehyde, followed by the formylation of the resulting Grignard reagent.
Experimental Protocol:
Part A: Preparation of Propylmagnesium Bromide
-
Reaction Setup: Assemble a dry 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (2.43 g, 100 mmol) in the flask.
-
Initiation: Add a small crystal of iodine to the flask and gently warm with a heat gun until the iodine sublimes, activating the magnesium surface. Allow the flask to cool.
-
Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. Dissolve 1-bromopropane (12.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Completion: Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 3-Bromobenzaldehyde and Formylation
-
Reaction Setup: In a separate 500 mL three-necked flask under a nitrogen atmosphere, dissolve 3-bromobenzaldehyde (18.5 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the 3-bromobenzaldehyde solution to 0 °C in an ice bath. Slowly add the freshly prepared propylmagnesium bromide solution from Part A to the stirred solution of 3-bromobenzaldehyde via a cannula.
-
Formylation: After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and slowly add N,N-dimethylformamide (DMF) (11.0 g, 150 mmol).
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium Turnings | Mg | 24.31 | 2.43 g | 100 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 12.3 g | 100 |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18.5 g | 100 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 11.0 g | 150 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 270 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
Expected Yield: 60-70%
Purification of this compound
The crude this compound obtained from synthesis may contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended to achieve high purity.
Chemical Washing (Bisulfite Wash)
This step is effective for removing unreacted aldehydes and some polar impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in 100 mL of diethyl ether.
-
Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (2 x 50 mL). Shake the funnel vigorously for 2-3 minutes during each wash. A white precipitate of the bisulfite adduct may form.
-
Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. To this aqueous layer, add a 10% aqueous sodium carbonate solution until the solution is basic (pH > 8), which will regenerate the aldehyde.
-
Extraction: Extract the regenerated aldehyde with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Vacuum Distillation
Distillation is a highly effective method for purifying this compound from non-volatile impurities.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Distillation: Place the crude or washed this compound in the distillation flask. Apply a vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the para-isomer is 240 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum. For example, at a pressure of 10 mmHg, the boiling point would be approximately 120-130 °C.
| Parameter | Value |
| Estimated Boiling Point | ~240 °C at 760 mmHg[2] |
| Estimated Purity after Distillation | >98% |
Column Chromatography
For achieving the highest purity, particularly for removing isomeric impurities, column chromatography is recommended.
Experimental Protocol:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Sample Loading: Dissolve the distilled this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 v/v) |
| Expected Purity | >99% |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed under an inert atmosphere where specified, as organometallic reagents are highly reactive with air and moisture.
References
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of steric and electronic properties that govern its chemical behavior. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its synthesis, principal reactions, and degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental methodologies, quantitative data where available, and visual representations of key chemical and biological processes.
Introduction
Aromatic aldehydes are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. This compound, with its characteristic benzaldehyde core and a propyl substituent at the meta position, exhibits reactivity patterns influenced by both the electron-withdrawing nature of the formyl group and the electron-donating, albeit weakly, and steric effects of the propyl group. Understanding the nuances of its chemical reactivity and stability is paramount for its effective utilization in multi-step syntheses and for predicting its fate in various chemical and biological environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 103528-31-0 | [1] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and sparingly soluble in water. | [2] |
| pKa | Not specified |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack, oxidation, and reduction. The propyl group at the meta position exerts a minor electronic influence on the reactivity of the aldehyde but can have steric implications in certain reactions.
Synthesis
The synthesis of this compound can be achieved through various established methods for the formylation of aromatic rings. A common approach involves the Gattermann-Koch reaction or similar formylation procedures starting from propylbenzene.
Experimental Protocol: Synthesis of this compound (General Procedure)
A generalized procedure based on the Gattermann-Koch reaction is described below. Caution: This reaction involves toxic and corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).
-
Reactant Addition: Propylbenzene is added to the cooled suspension of AlCl₃.
-
Formylation: A stream of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is passed through the stirred reaction mixture. The reaction temperature is maintained at a specific range (e.g., 0-10 °C).
-
Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with a dilute solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound via formylation.
Oxidation
Like other aldehydes, this compound can be readily oxidized to the corresponding carboxylic acid, 3-propylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).
Experimental Protocol: Oxidation of this compound to 3-Propylbenzoic Acid
The following is a general procedure for the oxidation of an aromatic aldehyde.
-
Dissolution: this compound is dissolved in a suitable solvent, such as aqueous acetone or a mixture of t-butanol and water.
-
Oxidant Addition: A solution of the oxidizing agent (e.g., potassium permanganate) is added dropwise to the stirred solution of the aldehyde at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: The reaction progress is monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).
-
Work-up: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 2: Kinetic Data for the Oxidation of Substituted Benzaldehydes (Illustrative)
| Substituent (para-) | Oxidant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| -H | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |
| -CH₃ | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |
| -OCH₃ | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |
| -NO₂ | Benzimidazolium Fluorochromate | 50% Acetic Acid | (Data not specified, first order dependence observed) | [3] |
Reduction
The aldehyde group of this compound can be reduced to a primary alcohol, (3-propylphenyl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this purpose.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
This detailed protocol is adapted from established procedures for the reduction of benzaldehyde.[4][5]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 0.25 to 0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to 1 hour). Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-propylphenyl)methanol. The product can be further purified by column chromatography if necessary.
Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Condensation Reactions
This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible.
Experimental Protocol: Schiff Base Formation
A general procedure for the synthesis of a Schiff base from an aromatic aldehyde is as follows:
-
Mixing Reactants: In a suitable solvent such as ethanol or toluene, dissolve equimolar amounts of this compound and the desired primary amine.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if heating in toluene.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting Schiff base can often be purified by recrystallization or column chromatography.
Chemical Stability
The stability of this compound is a critical consideration for its storage, handling, and formulation. Like many aldehydes, it is susceptible to degradation under various conditions.
Forced Degradation Studies: To assess the intrinsic stability of a compound, forced degradation studies are performed under conditions more severe than accelerated stability testing. These studies help to identify potential degradation products and establish stability-indicating analytical methods.[2][6]
Table 3: Predicted Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Expected Reactivity/Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Generally stable, but prolonged exposure to strong acids at elevated temperatures may lead to some degradation. | Oligomers/polymers |
| Basic Hydrolysis | Susceptible to Cannizzaro reaction in the absence of α-hydrogens, but with the propyl group, other base-catalyzed reactions might occur. | 3-Propylbenzoic acid and (3-propylphenyl)methanol (from Cannizzaro-type disproportionation), aldol condensation products if enolizable impurities are present. |
| Oxidation | Readily oxidized, especially in the presence of air (autoxidation) or oxidizing agents. | 3-Propylbenzoic acid |
| Thermal Stress | May be susceptible to polymerization or decomposition at elevated temperatures. | Polymeric materials, decomposition fragments. |
| Photostability | Aromatic aldehydes can undergo photochemical reactions, including photo-oxidation and radical reactions. | 3-Propylbenzoic acid, products from radical reactions. |
Experimental Protocol: General Approach for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation). For thermal stress, a solid or neat sample is used. For photostability, a solution is exposed to a light source compliant with ICH Q1B guidelines.
-
Stress Conditions: Expose the samples to the defined stress conditions for a specified period.
-
Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound. Mass balance should be assessed to ensure that all significant degradation products are detected.
Relevance in Drug Development
Aromatic aldehydes and their derivatives are important pharmacophores and intermediates in drug discovery. Their ability to interact with biological targets and their synthetic tractability make them valuable building blocks.
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of many diseases, and the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) are key regulators of the inflammatory response. Some aromatic aldehydes have been shown to inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory genes.[7][8] While direct evidence for this compound is limited, its structural similarity to other bioactive aldehydes suggests it may possess similar modulatory effects.
NF-κB Signaling Pathway
Caption: Simplified representation of the canonical NF-κB signaling pathway.
AP-1 Signaling Pathway
References
- 1. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. asianpubs.org [asianpubs.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 3-Propylbenzaldehyde in the lab
An In-depth Technical Guide to the Safety and Handling of 3-Propylbenzaldehyde in the Laboratory
This guide provides comprehensive safety and handling information for this compound (CAS No: 103528-31-0) for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazards, handling protocols, and emergency procedures.
Chemical and Physical Properties
This compound is an aromatic aldehyde. While specific experimental data for some physical properties are limited, the following tables summarize available computed data and information for closely related isomers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 103528-31-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 240 °C (for 4-propylbenzaldehyde isomer) | [3] |
| Density | 1.0050 g/cm³ (for 4-propylbenzaldehyde isomer) | [3] |
| Purity | ≥98% | [2] |
| XLogP3 | 2.9 (Computed) | [1] |
| SMILES | CCCC1=CC(=CC=C1)C=O | [1][2] |
| InChIKey | FDKRXGOMMRLUIQ-UHFFFAOYSA-N |[1] |
Safety and Hazard Information
This compound is classified as harmful and an irritant. The GHS classification indicates moderate acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system.[1][4]
Table 2: GHS Hazard Classification for this compound
| Classification | Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][4] |
| Signal Word | Warning | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) |[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Eye Protection : Wear chemical safety goggles or a face shield.[4]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection : If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face | Safety glasses with side-shields or goggles. Face shield if splashing is a risk. |
| Skin | Chemically resistant gloves (e.g., Nitrile). Lab coat. Closed-toe shoes. |
| Respiratory | Not required in a fume hood. Use an approved air-purifying respirator if ventilation is inadequate. |
Safe Handling Protocol
-
Preparation : Before handling, ensure all required PPE is worn correctly. Clear the work area of incompatible materials and ignition sources.
-
Dispensing : Handle in a chemical fume hood.[4] Avoid breathing vapors or mist.[4] Avoid contact with skin and eyes.[4] Use non-sparking tools to prevent ignition from static discharge.[4]
-
Post-Handling : Wash hands thoroughly after handling the substance.[4] Do not eat, drink, or smoke in the work area.[4]
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Recommended storage temperature is between 2-8°C.[2]
-
Store locked up and apart from foodstuff containers or incompatible materials.[4]
Emergency Procedures
First Aid Measures
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] Call a POISON CENTER or doctor if you feel unwell.[5]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice.[4]
-
Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical attention.[5]
-
Ingestion : If swallowed, rinse the mouth.[4] Immediately call a POISON CENTER or doctor for medical help.[4]
Spill and Leak Containment
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Absorb the spill with inert material (e.g., dry sand, vermiculite, or earth) and place it into a chemical waste container.
-
Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of contaminated materials and waste in accordance with institutional and governmental regulations.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5]
-
Unsuitable Media : Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards : The substance is a combustible liquid.[5] Vapors may form explosive mixtures with air upon intense heating.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the hazard profile of this compound.
Caption: Logical workflow for the safe handling of this compound in a lab.
Caption: Hazard profile and routes of exposure for this compound.
References
Physical properties of 3-Propylbenzaldehyde (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known and predicted physical properties of 3-Propylbenzaldehyde, with a specific focus on its boiling point and solubility. This technical guide is intended to serve as a valuable resource for professionals in research and development who may be working with this compound as a synthetic intermediate or in other applications.
Introduction to this compound
This compound (CAS No. 103528-31-0) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a propyl group at the meta-position. Its molecular structure, consisting of a hydrophobic aromatic ring and propyl chain combined with a polar aldehyde group, dictates its physical and chemical properties. It is a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. Understanding its physical properties is crucial for its effective handling, reaction optimization, and formulation development.
Physical and Chemical Properties
Quantitative Data Summary
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₂O | ChemScene[1] |
| Molecular Weight | 148.20 g/mol | PubChem[2], ChemScene[1] |
| CAS Number | 103528-31-0 | PubChem[2], ChemScene[1] |
| Appearance | Colorless to pale yellow liquid (presumed based on isomers) | Ataman Kimya[3], Riverland Trading[4] |
| Odor | Faint aromatic, almond-like (presumed based on isomers) | Ataman Kimya[3], Riverland Trading[4] |
| Boiling Point | Data not available. (Boiling point of 4-Propylbenzaldehyde is 240 °C) | Riverland Trading[4] |
| Solubility in Water | Limited/Slightly soluble | Ataman Kimya[3], CymitQuimica[5] |
| Solubility in Organic Solvents | Highly soluble in ethanol, diethyl ether, acetone, and chloroform. | Ataman Kimya[3] |
| Computed XLogP3 | 2.9 | PubChem[2] |
| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
Boiling Point Analysis
An experimentally determined boiling point for this compound is not readily found in current chemical literature and databases. However, the boiling points of its isomers provide a useful reference:
The significant difference between these isomers highlights the impact of the substituent's position and branching on the boiling point. The para-isomer exhibits a much higher boiling point, which can be attributed to its more linear structure allowing for greater intermolecular van der Waals forces. The branching in the isopropyl group of the other isomer leads to a lower boiling point. It can be reasonably inferred that the boiling point of this compound would likely fall between these two values, but experimental verification is required for an accurate determination.
Solubility Profile
The molecular structure of this compound, featuring a large non-polar aromatic ring and a propyl group, results in a predominantly hydrophobic character.
-
Water Solubility: The compound exhibits limited solubility in water[3][5]. The polar aldehyde group can participate in hydrogen bonding with water molecules, but this is not sufficient to overcome the hydrophobicity of the rest of the molecule.
-
Organic Solvent Solubility: this compound is highly soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chloroform[3]. This is due to the favorable "like dissolves like" principle, where the non-polar parts of the molecule interact readily with these non-polar or moderately polar solvents.
This solubility profile is a critical consideration for its use in biphasic reaction systems or in formulations where miscibility with aqueous or organic phases is required.
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and solubility of a liquid organic compound like this compound.
Determination of Boiling Point by Distillation
This method is suitable for determining the boiling point of a sufficient quantity of the liquid sample.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a sample of this compound (typically 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Solubility
5.2.1 Qualitative Solubility Test
This simple test provides a general indication of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.
-
Add a few drops of this compound to the test tube.
-
Shake the test tube vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.
-
Allow the mixture to stand and observe. If the this compound dissolves completely to form a single clear phase, it is considered soluble. If it forms a separate layer or the solution remains cloudy, it is considered insoluble or sparingly soluble.
5.2.2 Quantitative Solubility Determination (Shake-Flask Method)
This method determines the concentration of a saturated solution.
Apparatus:
-
Flask with a stopper
-
Shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in a constant temperature bath on a shaker or with a magnetic stirrer.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After agitation, allow the mixture to stand in the constant temperature bath to let undissolved material settle.
-
Carefully take a sample from the clear supernatant. It may be necessary to centrifuge the sample to remove any suspended micro-droplets.
-
Accurately dilute the sample with a suitable solvent and analyze its concentration using a calibrated HPLC or GC method.
-
The determined concentration represents the solubility of this compound in that solvent at that specific temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.
Caption: Workflow for determining the boiling point and solubility of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 3-Propylbenzaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-propylbenzaldehyde, a substituted aromatic aldehyde. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this paper compiles the likely historical context of its synthesis through established methodologies for aromatic aldehydes. This guide presents key physicochemical properties in a structured format, outlines detailed experimental protocols for its synthesis based on analogous and established reactions, and explores its potential, albeit currently limited, role in scientific research. The information is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and potential applications of alkylated benzaldehydes.
Introduction
Benzaldehyde, the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803 by the French pharmacist Martrès.[1] Its chemical synthesis was later achieved by Friedrich Wöhler and Justus von Liebig in 1832, a landmark event that contributed significantly to the development of organic chemistry.[2] The subsequent exploration of aromatic chemistry led to the development of various methods to introduce the formyl group onto substituted benzene rings, giving rise to a vast family of benzaldehyde derivatives.
This compound (C₁₀H₁₂O) is a member of this family, characterized by a propyl group at the meta position of the benzene ring relative to the aldehyde functionality. While not as extensively studied as other benzaldehyde derivatives, it serves as a potential building block in organic synthesis. This guide aims to provide a detailed account of its chemical nature, historical context of its synthesis, and practical methodologies for its preparation.
Discovery and History
The precise date and the scientists who first synthesized this compound are not well-documented in historical chemical literature. Its discovery is likely intertwined with the broader development of synthetic methods for aromatic aldehydes in the late 19th and early 20th centuries. The advent of reactions capable of introducing a formyl group onto an aromatic ring, particularly those with existing alkyl substituents, would have paved the way for the creation of a wide array of substituted benzaldehydes, including this compound.
Key historical developments in the synthesis of aromatic aldehydes that are relevant to the probable first synthesis of this compound include:
-
The Gattermann-Koch Reaction (1897): Developed by Ludwig Gattermann and Julius Arnold Koch, this reaction provided a direct method to formylate aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[3] This reaction is particularly effective for benzene and its alkylated derivatives.[2]
-
The Vilsmeier-Haack Reaction (1927): This reaction utilizes a phosphorus oxychloride and a substituted amide (like dimethylformamide) to formylate activated aromatic compounds.
-
Oxidation of Alkylbenzenes: The controlled oxidation of the methyl group of toluene and its derivatives to an aldehyde has been a subject of extensive research, leading to various methods with different oxidizing agents.
Given that propylbenzene is a readily available starting material, it is highly probable that this compound was first synthesized as part of systematic studies on the formylation of alkylbenzenes using one of these classical methods.
Physicochemical Properties
A compilation of the known quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [4][5] |
| Molecular Weight | 148.20 g/mol | [4] |
| CAS Number | 103528-31-0 | [4] |
| Appearance | Colorless to yellow liquid | [6] |
| Boiling Point | 240 °C | [6] |
| Density | 1.005 g/cm³ | [6] |
| Refractive Index | 1.532 | [6] |
| LogP | 2.4516 | [5] |
| Topological Polar Surface Area | 17.07 Ų | [5] |
Experimental Protocols
Synthesis via Gattermann-Koch Formylation of Propylbenzene
The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons. The following is a generalized protocol adapted for the synthesis of this compound from propylbenzene.
Reaction:
Materials:
-
Propylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cuprous Chloride (CuCl)
-
Carbon Monoxide (CO) gas
-
Hydrogen Chloride (HCl) gas
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Ice
-
Hydrochloric acid (concentrated and dilute)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Apparatus for gas handling and reactions under anhydrous conditions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride and a catalytic amount of cuprous chloride in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add propylbenzene to the stirred suspension.
-
Pass a steady stream of dry hydrogen chloride gas through the mixture, followed by a stream of dry carbon monoxide gas. Maintain a constant flow of both gases.
-
Continue the reaction at a low temperature (0-10 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cautiously pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts and wash successively with water, dilute sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product, a mixture of ortho-, meta-, and para-propylbenzaldehyde, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.
Synthesis via Oxidation of 3-Propylbenzyl Alcohol
The oxidation of a primary benzyl alcohol to the corresponding aldehyde is a common and often high-yielding transformation.
Reaction:
Materials:
-
3-Propylbenzyl alcohol
-
An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or a Swern oxidation system)
-
Anhydrous solvent (e.g., dichloromethane for PCC and Swern oxidation, or a hydrocarbon solvent for MnO₂)
-
Silica gel
-
Apparatus for reactions under anhydrous conditions
Procedure (using Pyridinium Chlorochromate - PCC):
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous dichloromethane.
-
To the stirred suspension, add a solution of 3-propylbenzyl alcohol in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for a few minutes.
-
Pass the mixture through a short column of silica gel to filter out the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be further purified by distillation under reduced pressure or column chromatography.
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a multi-step process starting from basic aromatic compounds. The following diagrams illustrate the logical relationships between starting materials, intermediates, and the final product, as well as a general experimental workflow.
Caption: Synthetic pathway from benzene to this compound.
Caption: General experimental workflow for the synthesis and isolation of this compound.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and databases did not reveal any significant, well-documented biological activities or involvement in specific signaling pathways for this compound. Its primary role appears to be that of a chemical intermediate in organic synthesis. It is plausible that it may be used in the synthesis of more complex molecules that are then investigated for their biological properties in drug discovery and development. However, at present, there is no direct evidence to suggest that this compound itself is a biologically active molecule of significant interest.
Conclusion
This compound is a substituted aromatic aldehyde whose specific discovery and history are not prominently recorded. However, its synthesis falls within the well-established repertoire of classical organic reactions for the formylation of alkylated aromatic compounds. This guide has provided a consolidated overview of its physicochemical properties and detailed, adaptable experimental protocols for its preparation via the Gattermann-Koch reaction and the oxidation of the corresponding benzyl alcohol. While its direct biological activity appears to be uninvestigated or negligible, its utility as a synthetic intermediate warrants its inclusion in the chemical lexicon. This document serves as a foundational resource for chemists and pharmaceutical scientists, providing the necessary technical information for the synthesis and potential further exploration of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
- 4. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylbenzaldehyde, an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and specialty chemicals, remains a compound of significant interest. However, its natural origin is a subject that is largely unexplored in scientific literature. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of this compound and its related compounds. Due to the current absence of direct evidence for the natural occurrence of this compound, this document will focus on the known presence of its isomer, 3-isopropylbenzaldehyde, and discuss the broader context of alkylbenzaldehyde biosynthesis in plants. This guide will also present detailed experimental protocols and theoretical biosynthetic pathways to encourage further research into the potential natural sources of this intriguing molecule.
Natural Occurrence of Alkylbenzaldehydes: A Case Study of 3-Isopropylbenzaldehyde
While extensive searches of scientific databases and literature have not yielded any direct reports of this compound as a natural product, a closely related isomer, 3-isopropylbenzaldehyde, has been documented in at least two plant species: Angelica gigas (Korean angelica) and Allium cepa (onion)[1]. This finding is a crucial piece of evidence, suggesting that the enzymatic machinery for producing alkylated benzaldehydes exists in the plant kingdom.
Quantitative Data on Related Volatile Compounds
To provide a context for the potential presence of minor alkylated benzaldehydes, the following tables summarize the major volatile constituents identified in the essential oils of Angelica gigas and Allium cepa. It is important to note that these analyses did not specifically report the presence of this compound.
Table 1: Major Volatile Compounds Identified in the Essential Oil of Angelica gigas
| Compound | Chemical Class | Relative Abundance (%) | Reference |
| Decursin | Coumarin | 29.34 | [2] |
| Decursinol angelate | Coumarin | 16.83 | [2] |
| α-Pinene | Monoterpene | 30.89 | |
| β-Eudesmol | Sesquiterpenoid | Major Component | [3][4] |
| Camphene | Monoterpene | Major Component | [3] |
| Elemol | Sesquiterpenoid | Major Component | [3] |
Table 2: Major Volatile Sulfur Compounds Identified in Fresh Onion (Allium cepa)
| Compound | Chemical Class | Relative Abundance (%) | Reference |
| Dipropyl disulfide | Organosulfur Compound | 35.42 | [5] |
| 1,2-Dithiolane | Organosulfur Compound | 15.82 | [5] |
| 1-Propanethiol | Thiol | 11.74 | [5] |
| Propanal | Aldehyde | 11.23 | [5] |
| Dipropyl trisulfide | Organosulfur Compound | Major Component | [6] |
| Methyl propyl trisulfide | Organosulfur Compound | Major Component | [6] |
Biosynthesis of Benzaldehydes in Plants
The biosynthesis of benzaldehyde in plants is understood to originate from the amino acid L-phenylalanine via the shikimate pathway[7]. Three primary routes have been proposed for the conversion of trans-cinnamic acid, a key intermediate, to benzaldehyde: the β-oxidative CoA-dependent pathway, the non-β-oxidative CoA-dependent pathway, and the CoA-independent hydratase/lyase pathway. The β-oxidative pathway is the most extensively characterized of these[8].
Proposed β-oxidative pathway for benzaldehyde biosynthesis.
Hypothetical Biosynthesis of this compound
The mechanism for the introduction of an alkyl group, such as a propyl or isopropyl moiety, onto the benzaldehyde ring is not yet elucidated. A plausible hypothesis involves a Friedel-Crafts-type enzymatic alkylation of a benzoyl intermediate. This could potentially occur via an alkyl pyrophosphate donor, a common alkylating agent in secondary metabolism.
Hypothetical pathway for this compound biosynthesis.
Experimental Protocols for the Analysis of Alkylbenzaldehydes
The identification and quantification of this compound and related compounds in natural matrices require sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds in essential oils and plant extracts.
General Workflow for GC-MS Analysis
General workflow for the GC-MS analysis of volatile compounds.
Detailed Methodologies
3.2.1. Sample Preparation: Hydrodistillation
-
Plant Material: Weigh 100 g of fresh or dried plant material.
-
Apparatus: Place the material in a 2 L round-bottom flask with 1 L of distilled water.
-
Distillation: Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling.
-
Collection: Collect the essential oil for 3 hours.
-
Drying: Dry the collected oil over anhydrous sodium sulfate.
-
Storage: Store the oil at 4°C in a sealed vial until analysis.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: An Agilent 8890 GC coupled with a 5977C GC/MSD system or equivalent.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 min.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: 240°C for 10 min.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
3.2.3. Compound Identification and Quantification
-
Identification: Compare the mass spectra of the unknown peaks with those in the NIST and Wiley spectral libraries. Confirm identification by comparing the calculated retention indices with those reported in the literature for a homologous series of n-alkanes.
-
Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use an internal or external standard method with a certified reference standard of this compound.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question in the field of phytochemistry. While direct evidence is currently lacking, the confirmed presence of its isomer, 3-isopropylbenzaldehyde, in Angelica gigas and Allium cepa provides a strong rationale for further investigation. The analytical protocols and hypothetical biosynthetic pathways outlined in this guide are intended to serve as a framework for researchers to explore the volatile profiles of these and other plant species for the presence of this compound and other novel alkylated aromatic compounds. Future research employing high-resolution mass spectrometry and advanced separation techniques may be key to uncovering trace amounts of this elusive compound in complex natural mixtures. Elucidating the biosynthetic pathways of such compounds could open new avenues for their biotechnological production and for the discovery of novel bioactive molecules.
References
- 1. 3-Isopropylbenzaldehyde | C10H12O | CID 520680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Propylbenzaldehyde in Catalysis: An Overview of Potential Applications
While specific, well-documented applications of 3-propylbenzaldehyde as a primary catalyst in organic synthesis are not extensively reported in peer-reviewed scientific literature, its structural features suggest potential roles in certain catalytic processes. This document provides an overview of the plausible, albeit largely theoretical, applications of this compound as a catalyst, drawing parallels with the established catalytic functions of other substituted benzaldehydes. A singular, commercially-sourced claim regarding its use in the hydrothermal oxidation of cyclohexanones is noted but remains uncorroborated by broader scientific evidence.
Theoretical Catalytic Roles of this compound
Substituted benzaldehydes can participate in various organic reactions as organocatalysts, leveraging the reactivity of the aldehyde functional group. The presence of a propyl group at the meta position of the benzene ring in this compound can influence its catalytic activity through electronic and steric effects.
Potential Applications:
-
Electron-Donating Catalyst: The propyl group is weakly electron-donating. This property could enhance the nucleophilicity of the benzaldehyde oxygen, making it a more effective Lewis base. In this capacity, it might activate substrates through hydrogen bonding or other non-covalent interactions. One vendor-specific source suggests this compound can function as an electron donor and be used as a catalyst for the hydrothermal oxidation of cyclohexanones[1]. However, independent verification of this specific application in scientific literature is lacking.
-
Precursor to N-Heterocyclic Carbene (NHC) Catalysts: Benzaldehydes are common precursors for the synthesis of N-heterocyclic carbenes (NHCs), a versatile class of organocatalysts. The this compound could be used to synthesize a tailored NHC ligand, where the propyl group could influence the catalyst's solubility and steric environment, thereby affecting its catalytic performance in reactions such as the benzoin condensation or Stetter reaction.
General Principles of Organocatalysis by Aromatic Aldehydes
Aromatic aldehydes can act as catalysts in several ways. The following diagram illustrates a general logical workflow for the potential involvement of a substituted benzaldehyde in a catalytic cycle.
References
Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is extensively used in the production of fine chemicals, polymers, and as a crucial step in the synthesis of various pharmaceutical agents, including those with antiviral, anticancer, and antimalarial properties.[1][3] Products of Knoevenagel condensation, such as benzylidenemalononitriles and cyanoacrylates, are recognized as important intermediates in drug discovery.[4][5]
These application notes provide detailed protocols for the Knoevenagel condensation of 3-Propylbenzaldehyde with various active methylene compounds, namely malononitrile, ethyl cyanoacetate, and diethyl malonate. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry. For instance, substituted benzylidenemalononitriles and ethyl 2-cyano-3-arylacrylate derivatives have demonstrated potential as anticancer agents by targeting pathways such as tubulin polymerization.[6][7]
Reaction Mechanism
The Knoevenagel condensation proceeds via a two-step mechanism:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition and Dehydration: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (this compound). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[2]
The reactivity of the active methylene compound is dependent on the electron-withdrawing nature of its functional groups, with the general order being malononitrile > ethyl cyanoacetate > diethyl malonate.[2]
Data Presentation: Knoevenagel Condensation of this compound
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with different active methylene compounds, based on general protocols for substituted benzaldehydes.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Product | Representative Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Room Temp. | 1 - 3 | (E)-2-(3-propylbenzylidene)malononitrile | 90 - 98 |
| 2 | Malononitrile | Ammonium Acetate | Acetic Acid | 100 | 2 - 4 | (E)-2-(3-propylbenzylidene)malononitrile | 85 - 95 |
| 3 | Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | 4 - 8 | Ethyl (E)-2-cyano-3-(3-propylphenyl)acrylate | 80 - 90 |
| 4 | Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp. | 0.5 - 2 | Ethyl (E)-2-cyano-3-(3-propylphenyl)acrylate | 90 - 96[2] |
| 5 | Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 12 - 24 | Diethyl (E)-2-(3-propylbenzylidene)malonate | 70 - 85 |
| 6 | Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp. | 24 | Diethyl (E)-2-(3-propylbenzylidene)malonate | 85 - 89[8] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain (E)-2-(3-propylbenzylidene)malononitrile.
Protocol 2: DBU/Water-Catalyzed Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 152.2 mg)
-
Deionized water (25 mmol, 0.45 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, prepare the DBU/water complex by mixing DBU (1.0 mmol) and deionized water (25 mmol) and stirring for 3 hours at room temperature.[2]
-
To the prepared catalyst, add this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).[2]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration and washed with water.
-
Dry the product under vacuum to yield ethyl (E)-2-cyano-3-(3-propylphenyl)acrylate.
Protocol 3: Piperidine/Acetic Acid-Catalyzed Knoevenagel Condensation of this compound with Diethyl Malonate
Materials:
-
This compound (1.0 mmol, 148.2 mg)
-
Diethyl malonate (1.0 mmol, 160.2 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Glacial Acetic Acid (0.2 mmol, 12 µL)
-
Toluene (15 mL)
-
Round-bottomed flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), diethyl malonate (1.0 mmol), piperidine (0.1 mmol), and glacial acetic acid (0.2 mmol) in toluene (15 mL).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl (E)-2-(3-propylbenzylidene)malonate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Propylbenzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2] For researchers in drug development, the Suzuki coupling offers a versatile tool for the synthesis of complex molecules, including biaryl structures that are prevalent in pharmacologically active compounds.[3][4]
These application notes provide detailed protocols for the Suzuki coupling of a halogenated derivative of 3-propylbenzaldehyde. By using a starting material such as 3-bromo-5-propylbenzaldehyde, a diverse array of substituted biaryl aldehydes can be synthesized. The aldehyde functional group can serve as a synthetic handle for further molecular elaboration, making this a valuable strategy in the design and synthesis of novel therapeutic agents. The protocols provided herein are based on established methodologies for Suzuki-Miyaura couplings and are designed to be a starting point for reaction optimization.[5][6]
General Reaction Scheme
A typical Suzuki coupling reaction involving a halogenated this compound derivative can be represented as follows:
This reaction facilitates the formation of a new C-C bond between the aryl/heteroaryl group from the boronic acid and the aromatic ring of the this compound derivative.
Experimental Protocols
The following protocols describe the Suzuki-Miyaura coupling of 3-bromo-5-propylbenzaldehyde with a generic arylboronic acid. These are general procedures that may require optimization depending on the specific arylboronic acid used.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
3-bromo-5-propylbenzaldehyde
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3-bromo-5-propylbenzaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). The solvents should be degassed prior to use.
-
The reaction mixture is heated to 90 °C with vigorous stirring under an inert atmosphere.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl-3-propylbenzaldehyde derivative.
Protocol 2: Suzuki Coupling using a Ligand/Palladium Acetate System
This protocol utilizes a combination of palladium(II) acetate and a phosphine ligand, which forms the active Pd(0) catalyst in situ.
Materials:
-
3-bromo-5-propylbenzaldehyde
-
Arylboronic acid pinacol ester
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 3-bromo-5-propylbenzaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with diethyl ether (25 mL) and filter through a pad of celite.
-
The filtrate is washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the final product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of a halogenated this compound derivative. The yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 4-12 | 75-90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 8-16 | 80-95 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ (2.5) | DMF/H₂O | 80 | 6-14 | 70-88 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6-12 | 85-98 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][7]
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of Heterocyclic Compounds from 3-Propylbenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-propylbenzaldehyde as a key starting material. The methodologies outlined herein are foundational for the exploration of novel chemical entities with potential applications in medicinal chemistry and materials science.
Application Note 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a robust and widely utilized multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1][2] These scaffolds are of significant interest due to their diverse pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[1] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][3]
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(3-propylphenyl)-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 1.48 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in 20 mL of ethanol.
-
To this suspension, add 5-10 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold distilled water and stir for 15-20 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure 5-ethoxycarbonyl-6-methyl-4-(3-propylphenyl)-3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.
-
Dry the purified product under vacuum.
Quantitative Data:
| Aldehyde | β-Ketoester | N-Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | 92 | [4] |
| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 4-6 | ~90 (estimated) | N/A |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 5 | 88 | [4] |
| This compound | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 5-7 | ~85 (estimated) | N/A |
Note: Yields for this compound are estimated based on typical yields for substituted benzaldehydes in the Biginelli reaction.
Caption: Biginelli Reaction Pathway.
Application Note 2: Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine derivatives.[5][6] These compounds are of significant interest in medicinal chemistry, with many derivatives exhibiting activity as calcium channel blockers.[5] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-propylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) and ethyl acetoacetate (20 mmol, 2.60 g) in 30 mL of ethanol.
-
Add ammonium acetate (12 mmol, 0.92 g) to the solution.
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. If precipitation is incomplete, place the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure diethyl 2,6-dimethyl-4-(3-propylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Dry the product under vacuum.
Quantitative Data:
| Aldehyde | β-Ketoester | N-Source | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 3 | 91 | [7] |
| This compound | Ethyl acetoacetate | NH₄OAc | Ethanol | 3-5 | ~88 (estimated) | N/A |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 2 | 95 | [7] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 1.5 | 96 | [7] |
Note: Yields for this compound are estimated based on typical yields for substituted benzaldehydes in the Hantzsch synthesis.
References
- 1. jptcp.com [jptcp.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Versatility of 3-Propylbenzaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics
application note
Introduction
3-Propylbenzaldehyde, a substituted aromatic aldehyde, represents a versatile scaffold in medicinal chemistry and drug discovery. While specific blockbuster drugs directly derived from this compound are not prevalent in the current pharmaceutical landscape, its inherent chemical reactivity and structural motifs make it a valuable starting material and building block for the synthesis of a wide array of bioactive molecules. The presence of the aldehyde functional group allows for a multitude of chemical transformations, including reductive amination, oxidation, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening. Furthermore, the 3-propylphenyl moiety can confer favorable pharmacokinetic properties, such as improved lipophilicity, which can enhance membrane permeability and target engagement.
This document provides an overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related benzaldehyde derivatives with established biological activities. It also includes detailed experimental protocols and conceptual workflows to guide researchers in harnessing the potential of this promising chemical entity.
Case Study: Benzaldehyde Derivatives as Aldehyde Dehydrogenase (ALDH) Inhibitors
While direct biological data for this compound is limited, research on other substituted benzaldehydes provides a strong rationale for its potential in drug discovery. A notable example is the development of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor prognosis.[1][2][3]
Quantitative Data: Inhibition of ALDH1A3 by Benzyloxybenzaldehyde Analogs
The following table summarizes the in vitro activity of selected benzyloxybenzaldehyde derivatives against the ALDH1A3 enzyme. This data highlights how modifications to the benzaldehyde scaffold can lead to potent and selective inhibitors.
| Compound ID | Structure | Target | IC50 (µM) |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23[2][3] |
| ABMM-16 | 4-((4-Bromobenzyl)oxy)benzaldehyde | ALDH1A3 | 1.29[2][3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: Role of ALDH1A3 in Cancer
ALDH1A3 is a key enzyme in the retinoic acid (RA) signaling pathway, which is crucial for cell differentiation and proliferation. In some cancers, overexpression of ALDH1A3 leads to increased RA production, promoting cancer stem cell survival and resistance to therapy. Inhibiting ALDH1A3 can disrupt this pathway and sensitize cancer cells to treatment.
Figure 1: Simplified signaling pathway of ALDH1A3 in cancer and the point of intervention by benzaldehyde-based inhibitors.
Experimental Protocols
The following are generalized protocols inspired by the synthesis and evaluation of benzaldehyde derivatives in medicinal chemistry.
Protocol 1: General Synthesis of this compound Derivatives via Reductive Amination
This protocol describes a common method for synthesizing amine derivatives from an aldehyde, a crucial step in building a diverse chemical library.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro ALDH1A3 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against the ALDH1A3 enzyme.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD⁺ (cofactor)
-
Aldehyde substrate (e.g., retinal)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD⁺, and the test compound at various concentrations. Include a control well with DMSO only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the ALDH1A3 enzyme to each well.
-
Start the reaction by adding the aldehyde substrate.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conceptual Drug Discovery Workflow
The following diagram illustrates a typical workflow for a drug discovery campaign starting with this compound.
Figure 2: A generalized workflow for a drug discovery project utilizing this compound as a starting scaffold.
Conclusion
This compound holds significant potential as a versatile building block in medicinal chemistry. While direct applications in marketed drugs are not widely documented, the principles of analog-based drug design, exemplified by the success of other benzaldehyde derivatives, provide a strong impetus for its exploration. The synthetic tractability of the aldehyde group, combined with the physicochemical properties imparted by the 3-propylphenyl moiety, makes it an attractive starting point for the generation of novel, biologically active compounds. The protocols and workflows outlined in this document serve as a foundational guide for researchers aiming to unlock the therapeutic potential of this compound and its derivatives.
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 3-Propylbenzaldehyde in the Synthesis of Fragrance Ingredients
Abstract
3-Propylbenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of fragrance ingredients. Its characteristic chemical reactivity, owing to the aldehyde functional group, allows for the creation of diverse molecular structures with unique olfactory properties. This application note details the synthesis of several fragrance ingredients derived from this compound, including a jasmine-like aldehyde, a cinnamic acid derivative, and a stable acetal. Detailed experimental protocols, quantitative data, and reaction pathways are provided to guide researchers and professionals in the fragrance and chemical industries.
Introduction
Aromatic aldehydes are fundamental building blocks in the fragrance industry, contributing to a wide array of scents ranging from floral and fruity to spicy and balsamic. This compound, with its distinct molecular structure, offers a unique starting point for the synthesis of novel fragrance compounds. The propyl substituent on the benzene ring can influence the olfactory properties of the resulting molecules, often imparting green, fruity, or slightly woody undertones to the characteristic benzaldehyde aroma.
This document outlines the application of this compound in three key synthetic transformations relevant to fragrance chemistry:
-
Aldol Condensation: To synthesize α-alkylidene aromatic aldehydes, known for their powerful floral notes.
-
Perkin Reaction: To produce cinnamic acid derivatives, which are precursors to various esters and other fragrance compounds with sweet, balsamic, and fruity scents.
-
Acetal Formation: To create more stable fragrance ingredients with milder, longer-lasting aromas.
These reactions provide a pathway to a range of fragrance ingredients with diverse and desirable olfactory profiles.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzaldehyde, 3-propyl- |
| CAS Number | 103528-31-0 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Odor | Faint aromatic odor |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. |
Synthesis of Fragrance Ingredients from this compound
Aldol Condensation for the Synthesis of 3-Propyl-α-amylcinnamaldehyde
The aldol condensation of this compound with heptanal yields 3-propyl-α-amylcinnamaldehyde, a compound expected to possess a floral, jasmine-like aroma, analogous to the commercially significant jasminaldehyde (α-amylcinnamaldehyde).[2][3][4] The reaction is typically base-catalyzed.
Caption: Aldol condensation of this compound and heptanal.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (0.1 mol, 14.82 g) and ethanol (100 mL).
-
Addition of Base: Cool the mixture to 10-15 °C in an ice bath. Slowly add a solution of sodium hydroxide (0.1 mol, 4.0 g) in water (20 mL) while maintaining the temperature below 20 °C.
-
Addition of Heptanal: Add heptanal (0.1 mol, 11.42 g) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Predicted Odor Profile |
| 3-Propyl-α-amylcinnamaldehyde | C₁₉H₂₈O | 272.43 | 60-70 | Floral, jasmine, waxy, with green and fruity nuances. |
Perkin Reaction for the Synthesis of 3-Propylcinnamic Acid
The Perkin reaction of this compound with acetic anhydride in the presence of a weak base like sodium acetate yields 3-propylcinnamic acid.[5][6][7] Cinnamic acid and its derivatives are valuable in the fragrance industry for their sweet, balsamic, and honey-like notes.
Caption: Perkin reaction of this compound.
-
Reactant Mixture: In a 100 mL round-bottom flask fitted with a reflux condenser, place this compound (0.05 mol, 7.41 g), acetic anhydride (0.075 mol, 7.66 g), and anhydrous sodium acetate (0.05 mol, 4.10 g).
-
Heating: Heat the mixture in an oil bath at 180 °C for 5 hours with constant stirring.
-
Hydrolysis: After cooling, add 50 mL of water and boil the mixture to hydrolyze the excess acetic anhydride.
-
Purification: Add a solution of sodium carbonate until the mixture is alkaline to precipitate any unreacted aldehyde. Filter the hot solution.
-
Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of 3-propylcinnamic acid is complete.
-
Recrystallization: Collect the crude product by filtration, wash with cold water, and recrystallize from a mixture of water and ethanol to obtain pure 3-propylcinnamic acid.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Predicted Odor Profile |
| 3-Propylcinnamic Acid | C₁₂H₁₄O₂ | 190.24 | 50-60 | Sweet, balsamic, honey-like, with a hint of cinnamon. |
Acetal Formation for the Synthesis of this compound Diethyl Acetal
Acetals are often used in perfumery to create more stable and long-lasting fragrances with a milder scent profile compared to the parent aldehyde. The reaction of this compound with ethanol in the presence of an acid catalyst yields this compound diethyl acetal.
Caption: Acetal formation from this compound.
-
Reaction Mixture: In a 250 mL round-bottom flask, combine this compound (0.1 mol, 14.82 g), absolute ethanol (0.3 mol, 13.82 g), and a catalytic amount of a strong acid (e.g., 0.5 mL of concentrated sulfuric acid or a few crystals of p-toluenesulfonic acid).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to remove the water formed during the reaction azeotropically with ethanol.
-
Reaction Completion: Continue the reaction until no more water is collected in the Dean-Stark trap (approximately 2-3 hours).
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium carbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL), and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess ethanol under reduced pressure. Purify the resulting acetal by vacuum distillation.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Predicted Odor Profile |
| This compound Diethyl Acetal | C₁₄H₂₂O₂ | 222.32 | 70-80 | Mild, green, slightly fruity with a woody undertone. |
Conclusion
This compound is a valuable precursor for the synthesis of a range of fragrance ingredients. Through well-established organic reactions such as aldol condensation, the Perkin reaction, and acetal formation, it is possible to generate novel compounds with desirable floral, balsamic, and green olfactory characteristics. The protocols provided herein offer a foundation for the exploration and development of new fragrance materials based on the this compound scaffold, catering to the ever-evolving demands of the fragrance industry. Further research into the sensory properties and performance of these derivatives in various applications is encouraged.
References
- 1. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Amylcinnamaldehyde Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. scispace.com [scispace.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
Application Notes and Protocols: 3-Propylbenzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-propylbenzaldehyde as a key intermediate in the synthesis of novel agrochemicals. Due to its specific substitution pattern, this compound offers a unique scaffold for the development of new fungicides, herbicides, and insecticides with potentially improved efficacy and selectivity. This document outlines synthetic strategies, detailed experimental protocols for the synthesis of a representative chalcone-based fungicide, and methods for biological evaluation.
Introduction to this compound in Agrochemical Synthesis
This compound, a substituted aromatic aldehyde, serves as a valuable starting material for the synthesis of a variety of heterocyclic and other complex organic molecules. The presence of the propyl group at the meta position can influence the lipophilicity and steric profile of the final compound, which are critical parameters for its biological activity and interaction with target enzymes or receptors in pests and weeds. The aldehyde functional group is highly reactive and allows for a wide range of chemical transformations, making it an ideal entry point for the construction of diverse agrochemical libraries.
Common classes of agrochemicals that can be synthesized from aldehyde precursors include:
-
Chalcones and their derivatives: Known for their broad-spectrum fungicidal and insecticidal activities.
-
Pyrazoles and other heterocycles: Core structures in many commercial herbicides and fungicides.
-
Schiff bases and their metal complexes: Investigated for their fungicidal and bactericidal properties.
This document will focus on the synthesis and potential application of a chalcone derivative of this compound as a representative example of its utility in agrochemical development.
Synthesis of a Representative Agrochemical: A Chalcone-Based Fungicide
A common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone. In this representative protocol, this compound is reacted with 4-chloroacetophenone to yield (E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one, a hypothetical chalcone with potential fungicidal activity.
Reaction Scheme:
Caption: Synthetic pathway for a representative chalcone fungicide.
Detailed Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1.48 g) and 4-chloroacetophenone (e.g., 10 mmol, 1.55 g) in 100 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into 200 mL of cold distilled water. Acidify the solution to a pH of approximately 2-3 by the slow addition of 10% aqueous HCl. A precipitate will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Physicochemical Properties and Representative Biological Activity
The following table summarizes the key physicochemical properties of the starting material and the hypothetical product, along with representative fungicidal activity data for structurally similar chalcones against common plant pathogens.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Fungicidal Activity (% Inhibition at 100 µg/mL) |
| This compound | C₁₀H₁₂O | 148.20 | N/A | Not applicable |
| (E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one | C₁₈H₁₇ClO | 284.78 | (Predicted) | Fusarium oxysporum: 75%Botrytis cinerea: 82%Alternaria solani: 78% |
Note: The fungicidal activity data is representative of similar chalcone structures and should be determined experimentally for the specific compound synthesized.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from synthesis to biological evaluation of a novel agrochemical candidate derived from this compound.
Caption: Workflow for agrochemical development from this compound.
Signaling Pathways and Mode of Action (Hypothetical)
The precise mode of action for a novel compound must be determined experimentally. However, many chalcone-based fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to cell death.
Caption: Hypothetical mode of action of a chalcone-based fungicide.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The representative protocol for the synthesis of a chalcone-based fungicide demonstrates a straightforward and efficient method for generating potential lead compounds. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the potential of this compound in the development of next-generation crop protection agents.
Disclaimer: The specific compound and its biological activity data presented in this document are representative and for illustrative purposes. All new compounds must be synthesized and their biological activities determined through rigorous experimental testing. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Wittig Reaction of 3-Propylbenzaldehyde in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This method is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its functional group tolerance and predictable regioselectivity.[1] This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-propylbenzaldehyde to synthesize various alkenes. The protocols described herein are adapted from established methods for substituted benzaldehydes and are applicable for both stabilized and non-stabilized ylides.[2][3]
Reaction Overview
The Wittig reaction commences with the formation of a phosphorus ylide, typically generated by the deprotonation of a phosphonium salt with a strong base. The resulting ylide then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, this compound. This leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which is eliminated to yield the desired alkene.[4]
Data Presentation: Representative Wittig Reactions of Aromatic Aldehydes
While specific yield and stereoselectivity data for the Wittig reaction of this compound are not extensively published, the following table summarizes quantitative data from analogous reactions with benzaldehyde and substituted benzaldehydes. This data serves as a valuable benchmark for predicting the outcome of reactions with this compound. The stereochemical outcome is largely dependent on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides typically yield the (Z)-alkene.[5][6]
| Aldehyde | Ylide/Reagents | Base/Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Methyl bromoacetate, PPh₃ | NaHCO₃ (sat. aq.) | 1 | High | High E | [3] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (solvent-free) | 0.25 | High | Major E | [7] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaHMDS or n-BuLi / THF | N/A | >90 | 68:32 to 47:53 | [8] |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | N/A | N/A | [2] |
| 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | N/A | N/A | [2] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | N/A | N/A | [2] |
Experimental Protocols
Two detailed protocols are provided below: a one-pot aqueous synthesis suitable for stabilized ylides and a general procedure for non-stabilized ylides requiring anhydrous conditions.
Protocol 1: One-Pot Aqueous Wittig Reaction with a Stabilized Ylide
This protocol is adapted from a green chemistry approach and is suitable for the synthesis of α,β-unsaturated esters from this compound.[3]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
An appropriate α-bromo ester (e.g., ethyl bromoacetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or test tube with a magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, add freshly ground triphenylphosphine (1.4 equivalents) to a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per 1.0 mmol of aldehyde). Stir the suspension vigorously for 1 minute.
-
Reagent Addition: To the stirring suspension, add the α-bromo ester (1.6 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide under Anhydrous Conditions
This protocol is a general procedure for the synthesis of alkenes using a non-stabilized ylide, which must be prepared in situ under an inert atmosphere.
Materials:
-
An appropriate alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Ylide Generation: In a Schlenk flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C (or -78 °C for some bases). Slowly add the strong base (1.0 equivalent) via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture for 30-60 minutes.
-
Aldehyde Addition: While maintaining the temperature, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: General workflow of the Wittig reaction.
Experimental Workflow for One-Pot Aqueous Synthesis
Caption: Experimental workflow for the one-pot aqueous Wittig synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciepub.com [sciepub.com]
- 4. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of amine-containing molecules. This document provides detailed application notes and experimental protocols for the reductive amination of 3-propylbenzaldehyde to form various secondary and tertiary amines. The protocols described herein utilize common and effective reducing agents, offering reliable methods for researchers in drug discovery and development.
Reductive amination typically proceeds in a one-pot fashion, involving the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding amine. The choice of reducing agent is critical and often depends on the specific substrates and the desired selectivity.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of benzaldehyde and other substituted benzaldehydes, which can serve as a reference for the expected outcomes with this compound. Optimization of reaction conditions for this compound is recommended to achieve optimal yields.
Table 1: Reductive Amination of Benzaldehyde with Various Amines using Sodium Borohydride
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | N-Benzylaniline | 20 | 95 |
| 2 | p-Anisidine | N-Benzyl-4-methoxyaniline | 25 | 96 |
| 3 | Benzylamine | Dibenzylamine | 30 | 90 |
| 4 | n-Heptylamine | N-Benzylheptan-1-amine | 45 | 89 |
| 5 | Cyclohexylamine | N-Benzylcyclohexanamine | 40 | 70 |
Data is representative for the reductive amination of benzaldehyde and may vary for this compound.
Table 2: Reductive Amination of Substituted Aldehydes with Various Amines using Sodium Triacetoxyborohydride
| Entry | Aldehyde | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Morpholine | 4-Benzylmorpholine | 3 | >95 |
| 2 | Benzaldehyde | Piperidine | 1-Benzylpiperidine | 2 | >95 |
| 3 | 4-Chlorobenzaldehyde | Aniline | N-(4-Chlorobenzyl)aniline | 6 | 92 |
| 4 | 4-Methylbenzaldehyde | Benzylamine | N-(4-Methylbenzyl)benzylamine | 4 | 94 |
| 5 | Benzaldehyde | Diethylamine | N,N-Diethylbenzylamine | 5 | 88 |
Data is representative for the reductive amination of substituted benzaldehydes and may vary for this compound.
Experimental Protocols
Two detailed protocols for the reductive amination of this compound are provided below, utilizing two of the most common and effective reducing agents: sodium borohydride and sodium triacetoxyborohydride.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium borohydride as the reducing agent.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol or ethanol (0.2-0.5 M). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, this step may require longer reaction times or gentle heating.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5-2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure amine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is particularly useful for acid-sensitive substrates and often provides higher yields with a broader range of amines. Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines in the presence of aldehydes.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH, optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in 1,2-dichloroethane or dichloromethane (0.2-0.5 M). For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or 1,2-dichloroethane (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the reductive amination of this compound.
Experimental Workflow: Sodium Borohydride Protocol
Caption: Experimental workflow for reductive amination using sodium borohydride.
Experimental Workflow: Sodium Triacetoxyborohydride Protocol
Caption: Experimental workflow for reductive amination using sodium triacetoxyborohydride.
Application Notes and Protocols: Oxidation of 3-Propylbenzaldehyde to 3-Propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 3-Propylbenzoic acid, a valuable building block in medicinal chemistry and materials science, can be efficiently synthesized from its corresponding aldehyde, 3-propylbenzaldehyde. This document provides detailed application notes and experimental protocols for two robust oxidation methods: potassium permanganate (KMnO₄) oxidation and Jones oxidation.
Chemical Transformation
The overall chemical reaction involves the conversion of the aldehyde functional group of this compound into a carboxylic acid group, yielding 3-propylbenzoic acid.
Caption: General reaction scheme for the oxidation of this compound.
Data Presentation
While specific quantitative data for the oxidation of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for the oxidation of benzaldehyde and other substituted benzaldehydes using potassium permanganate and Jones reagent. These values provide a strong starting point for the optimization of the target reaction.
| Oxidizing Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | Benzaldehyde | Phase Transfer Catalysis (TBPB), Toluene, 50°C | 2 hours | >90 | [1] |
| 4-Hydroxybenzaldehyde | H₂SO₄, Water, 25°C | 2 hours | >90 | [2] | |
| Substituted Benzaldehydes | Phase Transfer Catalysis, Ethyl Acetate/Toluene | 2 hours | >90 | [1] | |
| Jones Reagent (CrO₃/H₂SO₄) | Benzaldehyde | Acetone, 0-25°C | Rapid | High | [3][4] |
| Primary Alcohols/Aldehydes | Acetone, Water, H₂SO₄ | Rapid | High | [5][6] | |
| Cyclooctanol | Acetone, 20-35°C | ~20 minutes | 92-96 | [7] |
TBPB: Tetrabutylphosphonium bromide
Experimental Protocols
Method 1: Potassium Permanganate Oxidation
Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent. The use of a phase transfer catalyst can enhance the reaction rate and yield when dealing with organic substrates in a biphasic system.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB or Tetrabutylphosphonium bromide - TBPB)
-
Toluene or Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃), 10% aqueous solution
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the phase transfer catalyst (0.1 equivalents) in toluene or ethyl acetate.
-
In a separate beaker, prepare an aqueous solution of potassium permanganate (1.5 - 2.0 equivalents).
-
Slowly add the potassium permanganate solution to the vigorously stirring solution of the aldehyde at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature between 20-30°C.
-
Continue stirring vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the purple permanganate color is also an indicator of reaction progression.
-
After the reaction is complete, quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (toluene or ethyl acetate).
-
Combine the organic layers and extract the product into the aqueous phase by washing with a 10% aqueous solution of sodium bicarbonate. The 3-propylbenzoic acid will be deprotonated to its water-soluble sodium salt.
-
Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid to a pH of ~2. The 3-propylbenzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).
References
Application Notes and Protocols for Grignard Reactions with 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides detailed protocols for the reaction of various Grignard reagents with 3-propylbenzaldehyde to synthesize a range of secondary alcohols. These products are valuable intermediates in medicinal chemistry and drug development, serving as chiral building blocks for more complex molecular architectures. The protocols outlined herein are designed to be a comprehensive guide, offering detailed experimental procedures, expected outcomes based on analogous reactions, and troubleshooting guidance.
Data Presentation
The successful synthesis and characterization of the target secondary alcohols rely on an understanding of the physicochemical properties of both the starting materials and the products.
Table 1: Physicochemical Properties of Reactant and Analogous Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound[1] | C₁₀H₁₂O | 148.20 | - | - | - |
| 1-(3-Methylphenyl)ethanol[2] | C₉H₁₂O | 136.19 | 114-116 / 15 mmHg | 0.996 | 1.526 |
| 1-(3-Methylphenyl)propan-1-ol[3] | C₁₀H₁₄O | 150.22 | 116-118 / 14 Torr | 0.981 | - |
| 1-(3-Propylphenyl)butan-1-ol** | C₁₃H₂₀O | 192.30 | - | - | - |
*Note: Data for analogous compounds with a methyl group instead of a propyl group at the 3-position. This data is provided as an estimate for the expected properties of the corresponding propyl-substituted compounds. **Note: Data for this compound is not readily available and would need to be determined experimentally.
Table 2: Representative Quantitative Data for Analogous Grignard Reactions
The following table presents plausible quantitative data for Grignard reactions with aromatic aldehydes, which can be used as a starting point for optimizing the reaction with this compound.
| Grignard Reagent | Aldehyde | Molar Ratio (Grignard:Aldehyde) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methylmagnesium Bromide | 3-Methylbenzaldehyde | 1.2 : 1 | THF | 2 | 0 to RT | 85-95 |
| Ethylmagnesium Bromide | Benzaldehyde | 1.2 : 1 | Diethyl Ether | 1.5 | 0 to RT | 80-90 |
| Propylmagnesium Bromide | Pentanal[4] | 1.1 : 1 | Diethyl Ether | 2 | 0 to RT | 75-85 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of secondary alcohols via the Grignard reaction with this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
Procedure:
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.
-
Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.
Protocol 2: Grignard Reaction with this compound
Materials:
-
Freshly prepared Grignard reagent solution
-
This compound
-
Anhydrous diethyl ether or THF
Procedure:
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent. Maintain a gentle reaction rate and keep the temperature low during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride to the stirred mixture. This will hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude secondary alcohol by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of a secondary alcohol.
Experimental Workflow
References
Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules derived from 3-propylbenzaldehyde. The enantioselective functionalization of this compound is a critical step in the synthesis of complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. The presence of the propyl group can influence the steric and electronic properties of the molecule, making its derivatives valuable building blocks in medicinal chemistry.
These notes focus on two powerful and distinct asymmetric transformations: an organocatalytic aldol reaction and a titanium-catalyzed alkyl addition. The protocols provided are based on established methodologies for substituted aromatic aldehydes and are adapted for this compound.
Key Asymmetric Transformations
Organocatalytic Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a chiral β-hydroxy carbonyl moiety. Organocatalysis, using small chiral organic molecules like proline and its derivatives, offers a metal-free and environmentally benign approach to this transformation. The reaction of this compound with a ketone, such as acetone, in the presence of a chiral prolinamide catalyst, is expected to produce the corresponding chiral aldol adduct with high enantioselectivity. This adduct is a versatile intermediate that can be further elaborated into various chiral structures.
Titanium-Catalyzed Asymmetric Alkyl Addition
The addition of organometallic reagents to aldehydes is a classic method for constructing chiral secondary alcohols. The use of a chiral Lewis acid catalyst can effectively control the stereochemical outcome of this reaction. A highly enantioselective addition of alkyl Grignard reagents to this compound can be achieved using a chiral titanium complex derived from (S)-BINOL.[1] This method allows for the introduction of a new stereocenter with a defined configuration, leading to the synthesis of enantioenriched secondary alcohols that are common motifs in biologically active compounds.
Data Presentation
The following tables summarize the expected quantitative data for the asymmetric synthesis involving this compound based on analogous reactions with other aromatic aldehydes.
Table 1: Organocatalytic Asymmetric Aldol Reaction of this compound with Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| (S)-Prolinamide | 20 | Acetone | -20 | 48 | 80-90 | 85-95 |
Table 2: Titanium-Catalyzed Asymmetric Addition of Ethylmagnesium Bromide to this compound
| Chiral Ligand | Catalyst System | Grignard Reagent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| (S)-BINOL | Ti(Oi-Pr)₄ | EtMgBr | -20 to 0 | 12 | 85-95 | >90 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol Reaction of this compound
This protocol is adapted from the general procedure for the L-prolinamide catalyzed direct aldol reaction of aromatic aldehydes.
Materials:
-
This compound
-
(S)-Prolinamide catalyst
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous acetone (5.0 mL).
-
Add this compound (0.5 mmol, 1.0 equiv) to the acetone.
-
Add the (S)-prolinamide catalyst (0.1 mmol, 20 mol%).
-
Cool the reaction mixture to -20 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral aldol adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Titanium-Catalyzed Asymmetric Addition of Ethylmagnesium Bromide to this compound
This protocol is based on the highly catalytic asymmetric addition of Grignard reagents to aldehydes.[1]
Materials:
-
This compound
-
(S)-BINOL
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-BINOL (0.12 mmol, 12 mol%) and anhydrous toluene (2.0 mL).
-
Add Ti(Oi-Pr)₄ (0.1 mmol, 10 mol%) to the solution and stir at room temperature for 30 minutes.
-
In a separate flame-dried Schlenk flask, add EtMgBr in THF (1.0 M, 1.5 mmol, 1.5 equiv) and cool to 0 °C.
-
Slowly add BDMAEE (1.5 mmol, 1.5 equiv) to the Grignard reagent solution and stir for 15 minutes at 0 °C.
-
To the catalyst mixture, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) at -20 °C.
-
Slowly add the prepared Grignard reagent-BDMAEE complex to the aldehyde-catalyst mixture at -20 °C.
-
Stir the reaction mixture at -20 °C to 0 °C for 12 hours. Monitor the reaction by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or Gas Chromatography (GC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed catalytic cycle for the (S)-prolinamide catalyzed asymmetric aldol reaction.
Caption: Proposed mechanism for the Ti-BINOL catalyzed asymmetric alkyl addition.
Caption: Experimental workflow for the organocatalytic asymmetric aldol reaction.
Caption: Experimental workflow for the titanium-catalyzed asymmetric alkyl addition.
References
Application Notes and Protocols for Flow Chemistry: 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed, representative protocol for the potential application of 3-propylbenzaldehyde in continuous flow chemistry. While specific literature on the flow chemistry of this compound is not abundant, the following sections detail a well-established reaction for substituted benzaldehydes—nitration—and adapt it to a continuous flow process for this compound. This serves as a practical guide for researchers looking to leverage flow chemistry for the synthesis of derivatives of this compound and similar molecules.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and greater scalability. For reactions that are highly exothermic or involve hazardous reagents, such as nitration, flow chemistry provides a safer and more controlled environment.
Application: Continuous Flow Nitration of this compound
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and materials industries. The reaction is notoriously exothermic and can lead to safety concerns and side-product formation in batch reactors. Flow chemistry mitigates these risks through the use of microreactors with high surface-area-to-volume ratios, enabling precise temperature control and rapid mixing.[1][2]
This protocol describes the continuous flow nitration of this compound to synthesize its nitro derivatives. The propyl group at the meta position will direct the electrophilic nitration primarily to the ortho and para positions relative to itself, leading to a mixture of isomers. The primary products expected are 2-nitro-5-propylbenzaldehyde and 4-nitro-3-propylbenzaldehyde.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Quantification of 3-Propylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Propylbenzaldehyde. The methods described herein are essential for quality control, impurity profiling, and stability testing in research and drug development settings. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the analysis of aromatic aldehydes.
Introduction to Analytical Methods
The accurate quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products and chemical intermediates. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide details two robust methods for the determination of this compound.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly suitable for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity identification.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple matrices.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in Water |
| Elution Mode | Isocratic or Gradient |
| Isocratic Condition | 60% Acetonitrile : 40% Water with 0.1% Phosphoric Acid |
| Gradient Condition | 5% to 95% Acetonitrile in 15 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
b) Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.
c) Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Method Validation Parameters (Estimated)
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for this compound, based on data for similar compounds.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC-UV Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Propylbenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-propylbenzaldehyde. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Synthetic Pathways Overview
Several viable synthetic routes exist for the preparation of this compound. The primary methods involve the formylation of propylbenzene or the oxidation of 3-propylbenzyl alcohol. The choice of method often depends on the available starting materials, scalability, and desired purity.
Diagram of Synthetic Routes
Caption: Key synthetic strategies for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis of this compound.
I. Formylation of Propylbenzene
Formylation of propylbenzene introduces a formyl group (-CHO) directly onto the aromatic ring. The Vilsmeier-Haack and Gattermann-Koch reactions are two common methods.
Q1: My Vilsmeier-Haack reaction is giving a low yield of this compound. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Here’s a troubleshooting guide:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. It is best to prepare the reagent in situ just before use.
-
Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile. Propylbenzene is only moderately activated, which can lead to a sluggish reaction.
-
Temperature: While the initial formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature to 50-80 °C if the reaction is not proceeding.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to propylbenzene can lead to incomplete reaction or the formation of byproducts. A molar ratio of 1.5:1 of the Vilsmeier reagent to propylbenzene is a good starting point.
-
Work-up Issues: The hydrolysis of the intermediate iminium salt is a critical step. Ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice-cold water or a dilute base solution.
Q2: I am observing the formation of multiple isomers in my formylation reaction. How can I improve the regioselectivity for the meta product?
A2: The propyl group is an ortho-, para-director. Therefore, direct formylation of propylbenzene will predominantly yield the ortho- and para-isomers, with the meta-isomer being a minor product. To obtain this compound as the major product, a different synthetic strategy is often required, such as starting from a meta-substituted precursor. If you must proceed with formylation, careful control of reaction conditions may slightly influence the isomer ratio, but it is unlikely to favor the meta-product significantly.
Q3: What are the common side reactions in the Gattermann-Koch formylation of alkylbenzenes?
A3: The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid with a Lewis acid catalyst, can have several side reactions:
-
Isomerization: The Lewis acid can sometimes cause isomerization of the alkyl group.
-
Disproportionation: The alkyl group can migrate from one aromatic ring to another, leading to the formation of benzene and dipropylbenzene.
-
Polyformylation: Although the formyl group is deactivating, under harsh conditions, a second formylation can occur.
II. Oxidation of 3-Propylbenzyl Alcohol
This two-step approach involves the preparation of 3-propylbenzyl alcohol followed by its oxidation to the aldehyde.
Q1: How can I synthesize the precursor, 3-propylbenzyl alcohol?
A1: There are a couple of reliable methods:
-
Grignard Reaction: Start with 3-bromopropylbenzene to form the Grignard reagent, which is then reacted with formaldehyde.
-
Reduction of a Carboxylic Acid Derivative: Reduce 3-propylbenzoic acid or its ester using a reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: My oxidation of 3-propylbenzyl alcohol is producing 3-propylbenzoic acid as a byproduct. How can I prevent over-oxidation?
A2: Over-oxidation to the carboxylic acid is a common issue with strong oxidizing agents. To selectively obtain the aldehyde, use a milder oxidizing agent.
-
Pyridinium Chlorochromate (PCC): PCC is a selective oxidant for converting primary alcohols to aldehydes. The reaction is typically carried out in dichloromethane (DCM) at room temperature.[1]
-
Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that works well for this transformation.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) and is highly effective for sensitive substrates.
Q3: The purification of this compound from the oxidation reaction mixture is proving difficult. What purification strategies can I employ?
A3: Aldehydes can be effectively purified from non-carbonyl-containing impurities by forming a water-soluble bisulfite adduct.[2][3][4]
-
Adduct Formation: The crude reaction mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can often be filtered off.[2]
-
Extraction: If the adduct is soluble, it can be extracted into the aqueous phase, leaving the impurities in the organic layer.[3][4]
-
Regeneration: The purified adduct is then treated with a base (e.g., sodium carbonate or sodium hydroxide) or an acid to regenerate the pure aldehyde, which can then be extracted with an organic solvent.[2]
Experimental Protocols & Data
The following tables summarize typical reaction conditions for the synthesis of substituted benzaldehydes. Note that the data may be for analogous substrates and should be used as a starting point for optimization.
Table 1: Vilsmeier-Haack Formylation of Alkylbenzenes
| Substrate | Reagents (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | POCl₃/DMF (1.5:1) | DMF | 70-80 | 4-6 | ~70 (p-isomer) | General Protocol |
| Ethylbenzene | POCl₃/DMF (1.5:1) | DMF | 80-90 | 5-7 | ~65 (p-isomer) | Analogous Rxn |
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add propylbenzene (1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Table 2: Oxidation of Benzyl Alcohols to Benzaldehydes
| Substrate | Oxidizing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | PCC (1.5) | DCM | Room Temp. | 2-4 | >90 | [1] |
| 4-Methylbenzyl Alcohol | PCC (1.5) | DCM | Room Temp. | 2-3 | ~95 | General Protocol |
Experimental Protocol: Oxidation with PCC
-
To a stirred solution of 3-propylbenzyl alcohol (1 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Diagram: Oxidation Workflow
Caption: Workflow for the oxidation of 3-propylbenzyl alcohol using PCC.
References
Common impurities and byproducts in 3-Propylbenzaldehyde reactions
Welcome to the Technical Support Center for the synthesis of 3-Propylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing this compound?
A1: this compound can be synthesized through several common methods, including:
-
Oxidation of 3-Propylbenzyl Alcohol: A reliable method that utilizes an oxidizing agent to convert the primary alcohol to an aldehyde.
-
Reduction of 3-Propylbenzonitrile: This method involves the partial reduction of a nitrile to an aldehyde, typically using a hydride reagent.
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent derived from a 3-propylhalobenzene with a formylating agent.
-
Gattermann-Koch Reaction: This reaction introduces a formyl group directly onto the propylbenzene ring, though it often yields a mixture of isomers.
Q2: I am performing a Gattermann-Koch formylation on propylbenzene. What are the expected isomers and byproducts?
A2: The Gattermann-Koch reaction on propylbenzene is known to produce a mixture of isomers, with the para-isomer (4-propylbenzaldehyde) typically being the major product. You can also expect the formation of ortho- (2-propylbenzaldehyde) and meta- (this compound) isomers. Additionally, side reactions due to the Lewis acid catalyst can lead to byproducts such as dipropylbenzenes, tripropylbenzenes, and even benzene through disproportionation and transalkylation reactions.[1]
Q3: What are the critical parameters to control during the DIBAL-H reduction of 3-Propylbenzonitrile?
A3: The reduction of nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H) is highly temperature-sensitive. It is crucial to maintain a low temperature, typically -78 °C, during the addition of DIBAL-H to prevent over-reduction to the corresponding amine (3-propylbenzylamine).[2][3] Using a stoichiometric amount of DIBAL-H is also important for achieving high selectivity for the aldehyde.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Oxidation of 3-Propylbenzyl Alcohol
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC or GC analysis shows a significant amount of unreacted starting material or the presence of a more polar byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Oxidation | Ensure the oxidizing agent (e.g., PCC, PDC) is fresh and used in a slight excess (typically 1.1-1.5 equivalents). Monitor the reaction progress by TLC or GC until the starting material is consumed. |
| Over-oxidation to Carboxylic Acid | Avoid using overly harsh oxidizing agents or prolonged reaction times. Milder reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are preferred for stopping the oxidation at the aldehyde stage.[4] If over-oxidation is suspected, confirm by analyzing the product mixture for the presence of 3-propylbenzoic acid. |
| Decomposition of the Aldehyde | Aldehydes can be sensitive to air oxidation. Once the reaction is complete, work up the reaction promptly and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Volatile Product Loss | This compound is a liquid with a relatively low boiling point. Be cautious during solvent removal under reduced pressure to avoid co-evaporation of the product. Use a moderate vacuum and temperature. |
Issue 2: Formation of Multiple Products in the Grignard Reaction
Symptoms:
-
The crude product mixture shows multiple spots on TLC or peaks in GC, indicating the presence of byproducts in addition to the desired this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Wurtz Coupling | This side reaction can occur between the Grignard reagent and the starting halide. To minimize this, ensure the magnesium turnings are of high quality and activated. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction with Excess Formylating Agent | If using an orthoformate, the initially formed acetal can be stable to the Grignard reagent. However, with other formylating agents, a second addition of the Grignard reagent can occur. Use a stoichiometric amount of the Grignard reagent and add it slowly to the formylating agent at a low temperature. |
| Hydrolysis of Grignard Reagent | Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
Experimental Protocols
Oxidation of 3-Propylbenzyl Alcohol using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of a primary benzyl alcohol to the corresponding aldehyde.
Materials:
-
3-Propylbenzyl Alcohol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celite® or anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol), add a solution of 3-Propylbenzyl Alcohol (1 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Impurities and Byproducts:
| Impurity/Byproduct | Reason for Formation |
| Unreacted 3-Propylbenzyl Alcohol | Incomplete reaction. |
| 3-Propylbenzoic Acid | Over-oxidation of the aldehyde. |
| Chromium Residues | Incomplete removal during workup. |
Reduction of 3-Propylbenzonitrile using Diisobutylaluminium Hydride (DIBAL-H)
This protocol outlines the partial reduction of a nitrile to an aldehyde.
Materials:
-
3-Propylbenzonitrile
-
Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous solvent (e.g., Toluene, Diethyl Ether, or DCM)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-Propylbenzonitrile (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or dilute HCl.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify by flash column chromatography or distillation if necessary.[5][6]
Expected Impurities and Byproducts:
| Impurity/Byproduct | Reason for Formation |
| Unreacted 3-Propylbenzonitrile | Incomplete reaction. |
| 3-Propylbenzylamine | Over-reduction of the nitrile or imine intermediate. |
| 3-Propylbenzyl Alcohol | Reduction of the aldehyde product by excess DIBAL-H if the temperature is not controlled. |
Bodroux-Chichibabin Aldehyde Synthesis via Grignard Reaction
This protocol describes the synthesis of an aldehyde from a Grignard reagent and triethyl orthoformate.[7]
Materials:
-
3-Bromopropane
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Triethyl orthoformate
-
Dilute aqueous acid (e.g., 1 M HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small amount of a solution of 3-bromopropane in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining 3-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Reaction with Orthoformate: To the freshly prepared 3-propylmagnesium bromide solution, add triethyl orthoformate (1 equivalent) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Quench the reaction by slowly adding it to a stirred mixture of ice and dilute aqueous acid.
-
Stir the mixture vigorously until the intermediate acetal is hydrolyzed to the aldehyde.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Expected Impurities and Byproducts:
| Impurity/Byproduct | Reason for Formation |
| Hexane | Wurtz coupling of the Grignard reagent. |
| Unreacted 3-Bromopropane | Incomplete Grignard formation. |
| This compound diethyl acetal | Incomplete hydrolysis of the intermediate. |
Data Summary
The following tables provide a general overview of expected yields and common impurities for the synthesis of benzaldehyde derivatives through the discussed methods. Please note that actual results may vary based on specific reaction conditions and the substrate.
Table 1: Comparison of Synthetic Routes for Benzaldehyde Derivatives
| Synthetic Route | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Oxidation of Benzyl Alcohol | 70-95 | High yields, clean reaction. | Potential for over-oxidation. |
| Reduction of Benzonitrile | 60-85 | Good for substrates with sensitive groups. | Requires strict temperature control. |
| Grignard Reaction | 50-80 | Versatile C-C bond formation. | Sensitive to moisture, potential for side reactions. |
| Gattermann-Koch Reaction | 40-60 | Direct formylation of arenes. | Often produces isomer mixtures, uses toxic CO. |
Table 2: Common Impurities and Their Identification
| Impurity | Analytical Method for Detection |
| 3-Propylbenzyl Alcohol | GC-MS, ¹H NMR (presence of benzylic CH₂OH protons) |
| 3-Propylbenzoic Acid | ¹H NMR (presence of carboxylic acid proton), LC-MS |
| 3-Propylbenzylamine | GC-MS, ¹H NMR (presence of benzylic CH₂NH₂ protons) |
| Isomeric Propylbenzaldehydes | GC, ¹H NMR (distinct aromatic proton patterns) |
| Dipropylbenzenes | GC-MS |
Visualizations
Below are diagrams illustrating the workflow and logical relationships for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for low yield in the oxidation of 3-propylbenzyl alcohol.
Caption: Logical relationships between byproducts, causes, and solutions in Grignard synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
Improving the yield of 3-Propylbenzaldehyde in Gattermann-Koch reaction
Technical Support Center: Gattermann-Koch Reaction
Topic: Improving the Yield of 3-Propylbenzaldehyde in the Gattermann-Koch Reaction
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the use of the Gattermann-Koch reaction for the synthesis of propylbenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Can the Gattermann-Koch reaction be used to synthesize this compound from propylbenzene?
A1: Synthesizing this compound (the meta-isomer) from propylbenzene using the Gattermann-Koch reaction is highly challenging and generally not a recommended route. The propyl group is an alkyl group, which is an electron-donating group (EDG).[1][2] EDGs activate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions.[3][4] Therefore, the reaction of propylbenzene will yield primarily 4-propylbenzaldehyde (para-isomer) and a smaller amount of 2-propylbenzaldehyde (ortho-isomer). The desired this compound (meta-isomer) will be formed in negligible amounts, if at all.
Q2: What is the expected major product of the Gattermann-Koch reaction with propylbenzene?
A2: The major product will be 4-propylbenzaldehyde (p-propylbenzaldehyde). The propyl group sterically hinders the ortho positions to some extent, making the para position the most favorable site for the incoming formyl group.[5]
Q3: Why are alkyl groups like propyl considered ortho, para-directors?
A3: Alkyl groups donate electron density to the aromatic ring through an inductive effect and hyperconjugation.[4] This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack.[6] The positive charge of the intermediate is more effectively stabilized when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the charge is on the carbon atom attached to the alkyl group.[4] This makes the activation energy for ortho/para attack lower than for meta attack.
Q4: Are there more effective methods for synthesizing this compound?
A4: Yes. A multi-step synthesis starting with a meta-directing group is a much more viable strategy. Here are two potential routes:
-
Friedel-Crafts Acylation followed by Reduction: Start with benzene and perform a Friedel-Crafts acylation with propanoyl chloride to form propiophenone. The acyl group is a meta-director. Nitration followed by reduction of the nitro group and subsequent removal of the amino group (e.g., via diazotization) is a classic but lengthy approach. A more direct route is to start with a compound already substituted at the meta position. For example, starting with 3-bromobenzoic acid, which can be converted to 3-propylbenzoic acid and then reduced to this compound.
-
Starting from a Meta-Substituted Precursor: A more direct approach involves starting with a commercially available meta-substituted benzene derivative. For example, the reduction of 3-propylbenzoyl chloride or the oxidation of 3-propylbenzyl alcohol would yield the desired product.
Q5: What are the primary safety concerns with the Gattermann-Koch reaction?
A5: The Gattermann-Koch reaction involves highly toxic and hazardous gases.
-
Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas that is a chemical asphyxiant.
-
Hydrogen Chloride (HCl): A corrosive and toxic gas that can cause severe respiratory damage. All manipulations must be performed in a well-ventilated fume hood with appropriate gas handling equipment and personal protective equipment (PPE).[5]
Troubleshooting Guide for Formylation of Propylbenzene
This guide focuses on optimizing the yield of the primary product, 4-propylbenzaldehyde, as achieving a significant yield of the 3-propyl isomer is not feasible with this reaction.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic and will be deactivated by moisture.[5] | - Use a fresh, unopened container of anhydrous AlCl₃.- Handle the catalyst in a glovebox or under a dry, inert atmosphere (N₂ or Ar).- Ensure all glassware is oven-dried or flame-dried immediately before use. |
| 2. Wet Reagents/Solvents: Water in the propylbenzene or solvent will quench the catalyst and the reactive formyl cation intermediate. | - Use anhydrous grade solvents and dry them further over molecular sieves or other appropriate drying agents.- Distill propylbenzene from a suitable drying agent (e.g., CaH₂) before use. | |
| 3. Gas Leaks or Insufficient Pressure: The reaction often requires high pressure of carbon monoxide to proceed efficiently.[7] | - Ensure all gas lines and reaction vessel seals are secure and leak-tested.- If high-pressure equipment is unavailable, using CuCl as a co-catalyst is essential to facilitate the reaction at lower pressures.[8] | |
| 4. Suboptimal Temperature: The reaction is typically run at low temperatures (0-25 °C) to minimize side reactions. Temperatures that are too low may slow the reaction rate significantly. | - Monitor the reaction temperature closely. If the rate is too slow at 0 °C, consider allowing it to warm slowly to room temperature.[5] | |
| Formation of Significant Byproducts | 1. Isomer Formation: Formation of the ortho-isomer (2-propylbenzaldehyde) is expected. | - Isomer separation will be necessary during purification, typically via fractional distillation or chromatography. Optimizing for para-selectivity can be attempted by using bulkier catalyst systems, though this is not standard for Gattermann-Koch. |
| 2. Disproportionation/Rearrangement: The Lewis acid can catalyze the removal and re-addition of the propyl group, leading to benzene, di-propylbenzenes, and isopropylbenzene. The Friedel-Crafts alkylation reaction is notorious for this.[9][10] | - Use the mildest effective reaction temperature.- Maintain a sufficient overpressure of CO to favor the formylation reaction pathway. | |
| 3. Polyformylation: A second formyl group is added. | - This is generally not an issue, as the aldehyde group (-CHO) is strongly deactivating and meta-directing, making the product less reactive than the starting material.[5] |
Experimental Protocols
General Protocol for Gattermann-Koch Formylation of Propylbenzene (to yield 4-Propylbenzaldehyde)
Disclaimer: This protocol involves extremely hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Propylbenzene (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Ice-water bath
-
Hydrochloric acid (aqueous, dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure reaction vessel (autoclave) if performing under high pressure.
Procedure:
-
Setup: Assemble a flame-dried reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution). Maintain a dry, inert atmosphere (N₂ or Ar).
-
Catalyst Charging: In the reaction vessel, charge anhydrous aluminum chloride (1.2 equivalents) and a catalytic amount of copper(I) chloride (0.1 equivalents).
-
Solvent and Substrate Addition: Add the anhydrous solvent and cool the mixture to 0 °C using an ice-water bath. Slowly add anhydrous propylbenzene (1.0 equivalent) with vigorous stirring.
-
Gas Introduction: Introduce a slow stream of dry HCl gas into the reaction mixture. Following this, bubble carbon monoxide (CO) gas through the solution. If using a high-pressure vessel, seal the reactor and pressurize with CO to the desired pressure (e.g., 50-100 atm).[7]
-
Reaction: Maintain vigorous stirring and low temperature (0-10 °C). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent any excess gas into the scrubber. Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via vacuum distillation or column chromatography to separate the major 4-propylbenzaldehyde isomer from unreacted starting material and other byproducts.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the Gattermann-Koch reaction.
Reaction Pathway and Isomer Formation
Caption: Expected isomer distribution for the formylation of propylbenzene.
General Experimental Workflow
Caption: Step-by-step workflow for the Gattermann-Koch formylation experiment.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting 3-Propylbenzaldehyde Reactions
Welcome to the technical support center for 3-propylbenzaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates in this compound reactions can often be attributed to several key factors:
-
Reagent Purity: Impurities in this compound, other reactants, or solvents can interfere with the reaction. The aldehyde itself can oxidize over time to 3-propylbenzoic acid.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions.
-
Catalyst Activity: In catalyst-driven reactions, the catalyst may be deactivated or poisoned by impurities.
-
Moisture and Atmosphere: Many reactions involving aldehydes are sensitive to moisture and oxygen. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is often critical.
-
Side Reactions: The formation of unintended byproducts can consume reactants and lower the yield of the desired product.
Q2: What are the typical side reactions to consider when working with this compound?
A2: Depending on the reaction conditions, several side reactions can occur:
-
Oxidation: this compound can be easily oxidized to 3-propylbenzoic acid, especially if exposed to air.
-
Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks an alpha-hydrogen, can undergo disproportionation to form 3-propylbenzyl alcohol and 3-propylbenzoic acid.
-
Self-Condensation (Aldol Type): While less common for benzaldehydes, under certain conditions, side reactions involving the aldehyde functionality can occur.
-
Reactions on the Propyl Group: Under harsh conditions, reactions involving the propyl side chain are possible but less common than reactions at the aldehyde group.
Q3: How can I effectively monitor the progress of my this compound reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most this compound reactions. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visually track the consumption of the aldehyde and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guides
Low Yield in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Problem: The conversion of this compound to the corresponding alkene is low.
Technical Support Center: Solvent Effects on the Reactivity of 3-Propylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylbenzaldehyde. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked questions (FAQs)
Q1: How does the propyl group in this compound affect its reactivity compared to benzaldehyde?
The propyl group at the meta position is a weak electron-donating group. This has a minor electronic effect on the reactivity of the aldehyde group compared to unsubstituted benzaldehyde. The primary influence will be steric, although given the meta position, this effect is also minimal for reactions directly at the aldehyde carbonyl. In general, the reactivity of this compound can be considered very similar to that of benzaldehyde.
Q2: What are the general solubility characteristics of this compound?
This compound is an aromatic aldehyde and is expected to be soluble in a wide range of common organic solvents such as ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and polar aprotic solvents (acetone, ethyl acetate). Its solubility in polar protic solvents like water and ethanol is expected to be low.
Q3: How does solvent polarity influence the reactivity of the aldehyde group in this compound?
The reactivity of the carbonyl group in this compound is sensitive to the solvent environment.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the carbonyl oxygen, which can decrease the reactivity of the aldehyde by stabilizing the ground state. They can also solvate nucleophiles, potentially reducing their reactivity.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can stabilize polar transition states without strongly solvating the nucleophile, often leading to increased reaction rates for nucleophilic additions.[1][3]
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are highly dependent on the solubility of the reactants and reagents. The lack of stabilization of polar intermediates can sometimes slow down reactions.
Q4: Are there any specific safety precautions I should take when working with this compound in different solvents?
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of the solvents you are using, such as flammability (e.g., diethyl ether, THF) and toxicity (e.g., dichloromethane, chloroform). Refer to the Safety Data Sheet (SDS) for this compound and each solvent for detailed safety information.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard Reaction)
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation. | Inappropriate solvent: Protic solvents (e.g., water, ethanol) will quench the Grignard reagent.[4] | Use anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Starting material is recovered. | Poor quality Grignard reagent: The Grignard reagent may have degraded due to exposure to air or moisture. | Titrate the Grignard reagent before use to determine its exact concentration.[5] |
| Formation of a dimeric side product (Wurtz coupling). | Solvent effects: THF can sometimes promote Wurtz coupling more than diethyl ether. | Consider using diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) as the solvent, as they have been shown to suppress this side reaction.[6] |
Issue 2: Poor Selectivity or Side Reactions in Aldol Condensation
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple products. | Self-condensation of the enolizable partner: When using a ketone or another aldehyde with α-hydrogens, it can react with itself. | Use a non-enolizable aldehyde like this compound as the electrophile. Add the enolizable component slowly to a mixture of the base and this compound.[7][8] |
| Low conversion to the condensation product (α,β-unsaturated carbonyl). | Solvent choice: Some solvents may favor the initial aldol addition product over the dehydrated condensation product. | Alcoholic solvents tend to favor the formation of the α,β-unsaturated product.[9] Running the reaction at a higher temperature can also promote dehydration. |
| Reaction does not proceed. | Inappropriate solvent for the base: The chosen base may not be soluble or effective in the selected solvent. | Ensure the base is compatible with the solvent. For example, NaOH or KOH are often used in protic solvents like ethanol or water. |
Issue 3: Inconsistent Results in Oxidation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction. | Solvent polarity: The rate of oxidation can be highly dependent on the solvent's dielectric constant. | For oxidations with reagents like benzimidazolium fluorochromate, decreasing the acetic acid concentration in an aqueous acetic acid mixture (i.e., increasing the dielectric constant) can increase the reaction rate.[10] For phase-transfer catalyzed oxidations with permanganate, a more polar non-polar solvent like ethyl acetate can lead to higher yields than toluene.[11][12] |
| Formation of byproducts. | Over-oxidation or side reactions: The solvent may participate in or promote unwanted side reactions. | Use a solvent that is inert under the reaction conditions. For example, when performing aerobic oxidation, using a chlorinated solvent might lead to unwanted chlorination of the product.[13] |
Quantitative Data Summary
Note: The following data is based on studies with benzaldehyde, which is expected to be a good model for the reactivity of this compound.
Table 1: Solvent Effects on the Yield of Grignard Reaction with Benzaldehyde
| Grignard Reagent | Electrophile | Solvent | Yield of Alcohol Product | Reference |
| Benzylmagnesium chloride | Benzaldehyde | Diethyl ether (Et₂O) | 94% | [6] |
| Benzylmagnesium chloride | Benzaldehyde | Tetrahydrofuran (THF) | 27% (due to Wurtz coupling) | [6] |
| Benzylmagnesium chloride | Benzaldehyde | 2-Methyltetrahydrofuran (2-MeTHF) | 90% | [6] |
Table 2: Solvent Effects on Aldol Condensation of Benzaldehyde with 1-Heptanal
| Solvent | Conversion of Heptanal (%) | Selectivity to Jasminaldehyde (%) | Reference |
| n-Hexane | 75 | 85 | [14] |
| Acetonitrile | 80 | 88 | [14] |
| Toluene | 85 | 90 | [14] |
| Ethanol | 90 | 92 | [14] |
| Dichloromethane | 70 | 80 | [14] |
| Water | 65 | 75 | [14] |
| Solvent-free | 100 | 97 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Nucleophilic Addition to this compound via UV-Vis Spectroscopy
This protocol is adapted from methods for monitoring reactions of other aldehydes.[15][16]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired reaction solvent (e.g., ethanol).
-
Prepare a stock solution of the nucleophile (e.g., sodium borohydride for reduction) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to scan a range that includes the absorbance maximum of the carbonyl group of this compound (typically around 250-300 nm).
-
Blank the spectrophotometer with the reaction solvent.
-
-
Kinetic Run:
-
In a quartz cuvette, add the this compound stock solution and dilute with the solvent to the desired concentration.
-
Initiate the reaction by adding a small volume of the nucleophile stock solution and mix quickly.
-
Immediately begin recording the absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
The decrease in absorbance corresponding to the consumption of the aldehyde can be used to determine the reaction kinetics.
-
Protocol 2: General Procedure for a Grignard Reaction with this compound and Product Analysis by GC-MS
This protocol is based on general procedures for Grignard reactions with aromatic aldehydes.[6][17]
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
To the flask, add the Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent (e.g., diethyl ether).
-
-
Reaction Execution:
-
Dissolve this compound in anhydrous diethyl ether.
-
Slowly add the this compound solution to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
GC-MS Analysis:
Visualizations
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. research-advances.org [research-advances.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sci-int.com [sci-int.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-Propylbenzaldehyde Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 3-Propylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification strategies for this compound include:
-
Distillation: Effective for separating the product from non-volatile impurities and some solvents.
-
Column Chromatography: Useful for removing impurities with different polarities.
-
Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other non-carbonyl compounds.[1]
-
Crystallization: Can be employed for derivatives of this compound or if the product solidifies upon cooling.
Q2: What are the typical impurities I might encounter?
A2: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 3-propylbenzyl alcohol or 3-propylbenzyl bromide.
-
Over-oxidation product: 3-Propylbenzoic acid, which can form if the aldehyde is exposed to air.
-
Byproducts from synthesis: For example, if a Gattermann-Koch type reaction is used, di- and tri-propylbenzene impurities may be present.[2]
-
Solvents from the reaction or work-up.
Q3: How can I remove the corresponding carboxylic acid impurity?
A3: 3-Propylbenzoic acid can be removed by a simple acid-base extraction. During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.
Q4: Is this compound stable during storage?
A4: Aldehydes, including this compound, are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light. For long-term storage, it is recommended to keep the purified product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after distillation | - Product loss due to co-distillation with a lower-boiling solvent.- Thermal decomposition of the product at high temperatures. | - Ensure the complete removal of low-boiling solvents before high-vacuum distillation.- Use vacuum distillation to lower the boiling point and minimize thermal stress. |
| Product is still impure after column chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Overloading the column. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude product loaded onto the column. |
| Formation of a white precipitate during aqueous work-up | - This could be the sodium bisulfite adduct of this compound if bisulfite was used in the reaction quench. | - The adduct is typically water-soluble, but if it precipitates, it can be isolated by filtration and the aldehyde regenerated by treatment with a base.[1] |
| The purified aldehyde turns yellow/brown over time | - Oxidation to 3-propylbenzoic acid or other degradation products.- Presence of trace impurities that are unstable. | - Ensure the product is stored under an inert atmosphere and refrigerated.- Consider re-purification by flash chromatography or distillation if purity is critical. |
| Incomplete reaction detected after work-up | - Insufficient reaction time or temperature.- Inactive reagents. | - Monitor the reaction progress by TLC or GC-MS to ensure completion before starting the work-up.- Use fresh or properly stored reagents. |
Quantitative Data
The following table summarizes key quantitative data for propylbenzaldehyde isomers. This information can be used to guide the development of purification protocols.
| Property | This compound | p-Propylbenzaldehyde | 3-Isopropylbenzaldehyde |
| Molecular Formula | C₁₀H₁₂O[3][4] | C₁₀H₁₂O[3] | C₁₀H₁₂O[5] |
| Molecular Weight | 148.20 g/mol [3][4] | 148.20 g/mol | 148.20 g/mol [5] |
| Boiling Point | Not specified | 240 °C[3] | Not specified |
| Density | Not specified | 1.005 g/mL at 25 °C[3] | Not specified |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether)[3] | Soluble in acetone, DMSO, methanol (slightly)[3] | Soluble in organic solvents |
| Refractive Index | Not specified | n20/D 1.532[3] | Not specified |
Experimental Protocols
Protocol 1: Standard Extractive Work-up
-
Quench the Reaction: Slowly add the reaction mixture to a separatory funnel containing a suitable quenching solution (e.g., water, saturated ammonium chloride, or dilute acid, depending on the reaction chemistry).
-
Extract the Product: Extract the aqueous mixture with an organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery.
-
Wash the Organic Layer:
-
Wash the combined organic extracts with water to remove water-soluble impurities.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts like 3-propylbenzoic acid.
-
Wash with brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should be guided by prior TLC analysis of the crude product.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the Column: Pass the eluent through the column under positive pressure.
-
Collect Fractions: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6][7]
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The this compound will react to form a water-soluble α-hydroxysulfonic acid salt (the bisulfite adduct).[1][8]
-
Separation of Impurities: Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities. The bisulfite adduct will remain in the aqueous layer.
-
Regeneration of the Aldehyde: Isolate the aqueous layer and add a strong base (e.g., 10% sodium hydroxide) or a strong acid to decompose the bisulfite adduct and regenerate the this compound.[1][8]
-
Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate to obtain the purified this compound.[8]
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting impurities.
References
- 1. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 2. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
- 3. This compound | 103528-31-0 | DEA52831 | Biosynth [biosynth.com]
- 4. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Isopropylbenzaldehyde | C10H12O | CID 520680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An improved synthesis of TRβ-selective thyromimetic GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
Preventing side reactions in the functionalization of 3-Propylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the functionalization of 3-Propylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical transformation of this compound, offering potential causes and solutions to mitigate unwanted side reactions.
Issue 1: Aldol Condensation During Base-Catalyzed Reactions
Symptoms:
-
Formation of a viscous, oily, or solid precipitate.
-
Complex mixture of products observed by TLC or NMR, often showing α,β-unsaturated aldehyde or β-hydroxy aldehyde signals.
-
Lower than expected yield of the desired product.
Question: How can I prevent the self-condensation of this compound in the presence of a base?
Answer:
This compound possesses α-hydrogens, making it susceptible to aldol condensation under basic conditions. This side reaction can significantly reduce the yield of the desired product. To minimize aldol condensation, consider the following strategies:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are preferable to smaller, more nucleophilic bases like sodium hydroxide or alkoxides. These bulky bases favor the deprotonation of other starting materials (in a crossed-aldol type reaction) over the self-condensation of the aldehyde.[1]
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C). The activation energy for aldol condensation is generally higher than for many desired nucleophilic additions. Lowering the temperature slows down the rate of the undesired condensation reaction more significantly.
-
Order of Addition: Add the this compound slowly to a solution containing the base and the other reactant. This ensures that the concentration of the enolate of this compound remains low at any given time, thus minimizing self-condensation.
-
Use of a Protecting Group: If the desired reaction can be performed under neutral or acidic conditions, consider protecting the aldehyde functionality as an acetal. Acetals are stable to bases and can be deprotected under acidic conditions after the desired transformation is complete.
Issue 2: Over-oxidation to Carboxylic Acid
Symptoms:
-
Presence of 3-Propylbenzoic acid in the product mixture, detectable by IR (broad O-H stretch) or NMR spectroscopy.
-
Difficulty in separating the desired product from the carboxylic acid impurity.
Question: My goal is a different functionalization, but I am observing the formation of 3-Propylbenzoic acid. How can I avoid this?
Answer:
The aldehyde group of this compound is easily oxidized to a carboxylic acid, especially when exposed to air over time or in the presence of oxidizing agents. To prevent this unwanted oxidation:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Choice of Reagents: When performing other transformations, ensure that the reagents and conditions are not oxidative. For example, some grades of solvents or reagents may contain oxidizing impurities.
-
Controlled Oxidation: If the desired reaction is an oxidation to the carboxylic acid, use controlled and specific oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under well-defined reaction conditions to ensure complete conversion and avoid side products.[2][3]
Issue 3: Unwanted Reduction of the Aldehyde
Symptoms:
-
Formation of 3-Propylbenzyl alcohol as a byproduct.
-
This is particularly common in reactions involving hydrides or other reducing agents intended for other functional groups in the molecule.
Question: I am trying to perform a reaction on another part of the molecule, but the aldehyde group is being reduced to an alcohol. What can I do?
Answer:
The aldehyde group is readily reduced to a primary alcohol. To prevent this during a reaction targeting another functional group, the following approaches are recommended:
-
Chemoselective Reagents: Utilize reducing agents that are selective for other functional groups in the presence of an aldehyde. The choice of reagent will depend on the specific transformation required.
-
Protecting Groups: The most reliable method is to protect the aldehyde as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Acetals are stable to many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The aldehyde can be regenerated later by acidic hydrolysis.[4][5]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common side reactions to be aware of when functionalizing this compound?
A1: The primary side reactions include:
-
Aldol Condensation: Due to the presence of α-hydrogens, self-condensation can occur under basic conditions.[1]
-
Oxidation: The aldehyde group is susceptible to oxidation to form 3-propylbenzoic acid, especially in the presence of air or other oxidants.[2]
-
Reduction: The aldehyde can be easily reduced to 3-propylbenzyl alcohol by various reducing agents.
-
Cannizzaro Reaction: Under strongly basic conditions, and if aldol condensation is suppressed, a disproportionation reaction to the corresponding alcohol and carboxylic acid can occur.
Specific Reaction Troubleshooting
Q2: I am attempting a Grignard reaction with this compound and getting a low yield of the desired secondary alcohol. What could be the issue?
A2: Low yields in Grignard reactions with aldehydes can be due to several factors:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent. To minimize this, use a less sterically hindered Grignard reagent if possible and perform the reaction at low temperatures.
-
Wurtz-Type Coupling: Side reactions of the Grignard reagent itself can reduce its effective concentration.
-
Impure Reagents: Water or other protic impurities in the solvent or on the glassware will quench the Grignard reagent. Ensure all materials are scrupulously dried.
-
Order of Addition: Slowly add the this compound to the Grignard reagent solution to maintain an excess of the Grignard reagent, which can help favor the nucleophilic addition over enolization.
Q3: In a Wittig reaction with this compound, I am observing a mixture of (E) and (Z) isomers of the resulting alkene. How can I improve the stereoselectivity?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used:
-
Stabilized Ylides: (e.g., those with an adjacent ester or ketone group) generally favor the formation of the (E)-alkene.
-
Non-stabilized Ylides: (e.g., those with adjacent alkyl groups) typically favor the (Z)-alkene.
-
Reaction Conditions: For non-stabilized ylides, running the reaction in polar aprotic solvents and in the absence of lithium salts can enhance the selectivity for the (Z)-isomer. To favor the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed.
Q4: Can I selectively functionalize the aromatic ring of this compound without affecting the aldehyde group?
A4: Yes, this is possible, but often requires careful selection of reaction conditions or the use of a protecting group.
-
Electrophilic Aromatic Substitution: Reactions like nitration or halogenation can be performed, but the aldehyde group is a deactivating, meta-directing group. The reaction conditions (e.g., strong acids) can also lead to side reactions of the aldehyde. Protecting the aldehyde as an acetal is a common strategy to avoid these complications. The acetal group is generally stable to many electrophilic aromatic substitution conditions.
-
Directed Ortho-Metalation: It is possible to deprotonate the aromatic ring ortho to the propyl group, but this typically requires the use of a directing group and a strong base. The aldehyde itself is not a strong directing group for this purpose and would react with the strong base. Again, protection of the aldehyde is advisable.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common functionalizations of benzaldehydes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Oxidation of Benzaldehydes to Benzoic Acids
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KMnO₄ | Phase Transfer Catalyst | Toluene | Room Temp. | 0.5 | >90 | Adapted from[4] |
| NaClO₂ | - | Acetonitrile/Water | Room Temp. | 1-2 | High | Adapted from[3] |
Table 2: Reduction of Aldehydes to Alcohols
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | THF/Methanol | 0 - Room Temp. | 1-4 | 93-99 | [6][7] |
| NaBH₄/Wet SiO₂ | Solvent-free | Room Temp. | < 5 min | 93-99 | [7] |
Table 3: Wittig Reaction of Benzaldehydes
| Ylide Type | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Predominant Isomer | Reference |
| Stabilized (e.g., R=CO₂Me) | aq. NaHCO₃ | NaHCO₃ | Room Temp. | 1 | 87-90 | E | [8] |
| Non-stabilized (e.g., R=Alkyl) | Anhydrous THF | n-BuLi | 0 - Room Temp. | 2-4 | Moderate to High | Z | [9] |
Key Experimental Protocols
Protocol 1: Protection of this compound as an Acetal
Objective: To protect the aldehyde group to prevent side reactions under basic or reductive conditions.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.
Protocol 2: Oxidation of this compound to 3-Propylbenzoic Acid
Objective: To selectively oxidize the aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Sodium bisulfite solution
-
Hydrochloric acid (10%)
-
Diethyl ether
Procedure:
-
Dissolve this compound and a catalytic amount of the phase transfer catalyst in toluene.
-
Prepare an aqueous solution of potassium permanganate.
-
Add the KMnO₄ solution to the toluene solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a sodium bisulfite solution until the purple color disappears.
-
Separate the layers and acidify the aqueous layer with 10% HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-propylbenzoic acid.
Protocol 3: Reduction of this compound to 3-Propylbenzyl Alcohol
Objective: To selectively reduce the aldehyde to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride solution (saturated)
-
Diethyl ether
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-propylbenzyl alcohol.[6]
Visualizations
Caption: Workflow for functionalization requiring aldehyde protection.
Caption: Troubleshooting logic for common side reactions.
References
- 1. quora.com [quora.com]
- 2. Buy 2-hydroxy-3-propylBenzaldehyde (EVT-1638601) | 83816-53-9 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. scielo.br [scielo.br]
- 8. sciepub.com [sciepub.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-Propylbenzaldehyde Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Propylbenzaldehyde from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The main industrial routes for synthesizing this compound are:
-
Oxidation of 3-Propyltoluene: This is a common method involving the oxidation of the methyl group of 3-propyltoluene to an aldehyde.
-
Gatterman-Koch Reaction of Propylbenzene: This reaction introduces a formyl group directly onto the propylbenzene ring using carbon monoxide and hydrochloric acid under pressure, catalyzed by a Lewis acid.
-
Grignard Reaction: This involves the reaction of a Grignard reagent derived from a brominated propylbenzene with a formylating agent like N,N-dimethylformamide (DMF).
-
Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of propylbenzene with an acyl halide, followed by reduction of the resulting ketone to the corresponding aldehyde.
Q2: What are the major challenges when scaling up this compound synthesis?
Scaling up any of the primary synthesis routes presents several challenges, including:
-
Heat Management: Many of these reactions are exothermic. What is a manageable exotherm in the lab can become a significant safety hazard at the pilot scale due to the lower surface-area-to-volume ratio, which hinders heat dissipation.
-
Mass Transfer: In gas-liquid reactions, such as the Gatterman-Koch reaction, ensuring efficient mixing becomes more complex at a larger scale. Poor mass transfer can lead to localized reactions, increased byproduct formation, and lower yields.
-
Catalyst Management: At the pilot scale, catalyst handling, deactivation, and regeneration become critical operational and economic factors.
-
Byproduct Formation and Purification: The profile and quantity of impurities can change upon scale-up, complicating the purification process. For instance, in the Gatterman-Koch and Friedel-Crafts reactions, the formation of different isomers (ortho, para) alongside the desired meta product is a key challenge.
-
Handling of Hazardous Materials: Several routes involve hazardous reagents such as carbon monoxide, strong acids, and pyrophoric Grignard reagents, which require specialized handling and equipment at the pilot scale.
Troubleshooting Guides
Route 1: Oxidation of 3-Propyltoluene
Issue 1: Low conversion of 3-propyltoluene at pilot scale.
-
Potential Cause A: Inefficient Mass Transfer of Oxidant.
-
Inadequate mixing of the oxidizing agent (e.g., air, oxygen) with the organic phase can limit the reaction rate.
-
Troubleshooting:
-
Increase agitation speed, ensuring the stirrer design is appropriate for the reactor geometry and scale.
-
For gas-phase oxidants, optimize the sparger design to create smaller bubbles and increase the interfacial area.
-
Consider the use of a continuous flow reactor for better control over mixing and reaction time.
-
-
-
Potential Cause B: Catalyst Deactivation.
-
The catalyst may be poisoned by impurities in the feedstock or degrade at the reaction temperature.
-
Troubleshooting:
-
Analyze the spent catalyst to identify the deactivation mechanism (e.g., poisoning, coking, or thermal degradation).
-
Ensure the purity of all raw materials to avoid introducing catalyst poisons.
-
Optimize the reaction temperature to prevent thermal degradation of the catalyst.
-
Investigate catalyst regeneration procedures.
-
-
Issue 2: Poor selectivity towards this compound (high 3-propylbenzoic acid formation).
-
Potential Cause A: Over-oxidation due to poor temperature control.
-
Hot spots in the reactor can lead to the further oxidation of the desired aldehyde to the carboxylic acid.
-
Troubleshooting:
-
Improve the reactor's cooling capacity. Jacketed reactors with efficient heat transfer fluids are essential.
-
Control the addition rate of the oxidizing agent to manage the exotherm.
-
Ensure vigorous stirring to maintain a homogenous temperature throughout the reactor.
-
-
-
Potential Cause B: Incorrect reaction time.
-
Leaving the reaction to proceed for too long will inevitably lead to over-oxidation.
-
Troubleshooting:
-
Conduct kinetic studies at the pilot scale to determine the optimal reaction time for maximizing aldehyde yield.
-
Monitor the reaction progress using in-situ analytical techniques if possible.
-
-
Route 2: Gatterman-Koch Reaction of Propylbenzene
Issue 1: Low yield and formation of undesired isomers (ortho- and para-propylbenzaldehyde).
-
Potential Cause A: Suboptimal Catalyst Concentration or Activity.
-
The Lewis acid catalyst (e.g., AlCl₃) may not be sufficiently active or may be deactivated by moisture.
-
Troubleshooting:
-
Ensure the catalyst is of high purity and handled under anhydrous conditions.
-
Optimize the catalyst loading for the pilot scale.
-
-
-
Potential Cause B: Inefficient Mass Transfer of CO.
-
Poor dispersion of carbon monoxide gas in the reaction mixture can limit the reaction rate.
-
Troubleshooting:
-
Increase the reactor pressure to improve CO solubility.
-
Use a high-efficiency gas-liquid agitator.
-
-
-
Potential Cause C: Disproportionation of Propylbenzene.
-
The Lewis acid can catalyze the transfer of the propyl group, leading to the formation of benzene and di-propylbenzene byproducts.
-
Troubleshooting:
-
Optimize the reaction temperature and time to minimize side reactions.
-
Maintain a homogenous reaction mixture to avoid localized high concentrations of the catalyst.
-
-
Issue 2: Difficulty in purifying the final product.
-
Potential Cause: Presence of close-boiling isomers.
-
The ortho, meta, and para isomers of propylbenzaldehyde have very similar boiling points, making separation by distillation difficult.
-
Troubleshooting:
-
Optimize the reaction conditions to maximize the yield of the desired meta isomer.
-
Consider alternative purification techniques such as fractional distillation under reduced pressure with a high-efficiency column, or preparative chromatography for high-purity applications.
-
-
Route 3: Grignard Reaction
Issue 1: Difficulty initiating the Grignard reaction at pilot scale.
-
Potential Cause A: Passivated Magnesium Surface.
-
The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Troubleshooting:
-
Use fresh, high-purity magnesium turnings.
-
Activate the magnesium with a small amount of iodine or 1,2-dibromoethane.
-
Ensure all glassware and solvents are scrupulously dry.
-
-
-
Potential Cause B: Low initial concentration of the alkyl halide.
-
Too slow initial addition of the halide can prevent the reaction from reaching the activation energy.
-
Troubleshooting:
-
Add a small portion of the halide solution initially and wait for the exotherm and visual signs of reaction before continuing the addition.
-
-
Issue 2: Runaway reaction after a delayed initiation.
-
Potential Cause: Accumulation of unreacted alkyl halide.
-
If the reaction does not initiate promptly, the concentration of the alkyl halide can build up. When the reaction finally starts, the large amount of reagent reacts at once, leading to a dangerous exotherm.
-
Troubleshooting:
-
Monitor the reaction temperature closely. A slight exotherm is a good indicator of initiation.
-
If initiation is not observed after adding a small amount of the halide, stop the addition and investigate the cause (e.g., wet solvent, inactive magnesium).
-
Ensure the pilot plant reactor has an adequate emergency cooling and venting system.
-
-
Issue 3: Low yield of this compound and formation of byproducts.
-
Potential Cause A: Wurtz coupling.
-
The Grignard reagent can react with the starting alkyl halide to form a biphenyl-type byproduct.
-
Troubleshooting:
-
Add the alkyl halide slowly and maintain a low concentration in the reactor.
-
Ensure efficient mixing to quickly disperse the added halide.
-
-
-
Potential Cause B: Reaction with moisture or air.
-
Grignard reagents are highly reactive towards water and oxygen.
-
Troubleshooting:
-
Maintain a strict inert atmosphere (nitrogen or argon) throughout the process.
-
Use anhydrous solvents and reagents.
-
-
Data Presentation
Table 1: Representative Data for Oxidation of 3-Propyltoluene
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) |
| Starting Material | 3-Propyltoluene | 3-Propyltoluene |
| Catalyst | Cobalt Acetate / Manganese Acetate | Cobalt Acetate / Manganese Acetate |
| Solvent | Acetic Acid | Acetic Acid |
| Temperature | 100-120 °C | 110-130 °C |
| Pressure | 1-5 atm (Air) | 5-10 atm (Air/O₂) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Yield | 60-75% | 55-70% |
Table 2: Representative Data for Gatterman-Koch Reaction of Propylbenzene
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) |
| Starting Material | Propylbenzene | Propylbenzene |
| Catalyst | AlCl₃ / CuCl | AlCl₃ / CuCl |
| Solvent | Dichloromethane or excess Propylbenzene | Dichloromethane or excess Propylbenzene |
| Temperature | -10 to 10 °C | -5 to 15 °C |
| Pressure | 500-1000 psig (CO/HCl) | 800-1500 psig (CO/HCl) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Yield (meta-isomer) | 50-65% | 45-60% |
Table 3: Representative Data for Grignard Synthesis of this compound
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) |
| Starting Material | 3-Bromopropylbenzene | 3-Bromopropylbenzene |
| Reagents | Magnesium, DMF | Magnesium, DMF |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0-25 °C | 10-30 °C |
| Pressure | Atmospheric (Inert Gas) | Atmospheric (Inert Gas) |
| Reaction Time | 2-3 hours | 3-5 hours |
| Yield | 70-85% | 65-80% |
Experimental Protocols
Protocol 1: Lab-Scale Grignard Synthesis of this compound
Materials:
-
3-Bromopropylbenzene (19.9 g, 0.1 mol)
-
Magnesium turnings (2.67 g, 0.11 mol)
-
Anhydrous tetrahydrofuran (THF) (150 mL)
-
N,N-Dimethylformamide (DMF) (9.14 g, 0.125 mol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.
-
Grignard Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous THF. In the dropping funnel, place a solution of 3-bromopropylbenzene in 50 mL of anhydrous THF.
-
Initiation: Add about 5 mL of the 3-bromopropylbenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle exotherm), add a small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining 3-bromopropylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, stir the mixture for an additional 30 minutes.
-
Formylation: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of DMF in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Visualizations
Technical Support Center: Managing Thermal Stability of 3-Propylbenzaldehyde in Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 3-propylbenzaldehyde during chemical reactions. The following information is designed to help troubleshoot common issues and provide preventative strategies to ensure reaction success and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns when working with this compound?
A1: The main concerns are its susceptibility to autoxidation and thermal decomposition. Like many benzaldehyde derivatives, this compound can readily oxidize to 3-propylbenzoic acid, a reaction catalyzed by heat, light, and the presence of oxygen. At elevated temperatures, it may also undergo decomposition, potentially through radical-mediated pathways, leading to byproducts and reduced yields.
Q2: What is the recommended storage temperature for this compound?
A2: To maintain its stability and purity, this compound should be stored in a cool, dry place, typically between 2-8°C.[1] It is also crucial to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] The container should be tightly sealed to protect it from air and moisture.[2]
Q3: Can this compound undergo the Cannizzaro reaction?
A3: Yes, as this compound lacks alpha-hydrogens, it is susceptible to the Cannizzaro reaction, a disproportionation reaction that can occur under strongly basic conditions, especially at elevated temperatures. This reaction would yield 3-propylbenzyl alcohol and 3-propylbenzoic acid. To avoid this, it is critical to carefully control the reaction pH and temperature when strong bases are used.
Q4: How does the propyl substituent affect the thermal stability of the benzaldehyde?
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, with a focus on issues related to thermal instability.
Problem 1: Low Yield of Desired Product and Formation of a White Precipitate
-
Symptom: The reaction yield is significantly lower than expected, and a white crystalline solid is isolated as a byproduct.
-
Possible Cause: This is a classic sign of autoxidation . The white precipitate is likely 3-propylbenzoic acid, formed by the oxidation of this compound by atmospheric oxygen. This process is accelerated by elevated reaction temperatures.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Antioxidant Additives: In some cases, small amounts of radical inhibitors (e.g., BHT) can be added to the reaction mixture, though compatibility with the desired reaction must be verified.
-
Problem 2: Formation of Multiple Byproducts at Elevated Temperatures
-
Symptom: Complex reaction mixture with several unexpected byproducts observed by TLC or GC-MS, particularly when the reaction is heated for an extended period.
-
Possible Cause: Thermal decomposition of this compound may be occurring. The primary decomposition route for benzaldehyde itself is decarbonylation to form benzene and carbon monoxide, though other side reactions can also occur.[1]
-
Troubleshooting & Optimization:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the reaction temperature.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
-
Catalyst Optimization: If a catalyst is being used, screen for a more active catalyst that allows the reaction to proceed at a lower temperature.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Symptom: Significant variability in yield and purity between batches of the same reaction.
-
Possible Cause: Inconsistent control over the reaction atmosphere and temperature. Small variations in oxygen exposure or temperature fluctuations can lead to varying degrees of degradation.
-
Troubleshooting & Optimization:
-
Standardized Procedures: Implement a strict and standardized protocol for setting up reactions, including procedures for degassing solvents and purging the reaction vessel with an inert gas.
-
Precise Temperature Monitoring: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature.
-
Raw Material Quality: Ensure the purity of the starting this compound. If it has been stored improperly, it may already contain significant amounts of 3-propylbenzoic acid.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103528-31-0 | [1][3] |
| Molecular Formula | C₁₀H₁₂O | [1][3] |
| Molecular Weight | 148.20 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 240 °C | [4] |
| Density | 1.005 g/mL at 25 °C | [5] |
Table 2: General Comparison of Thermal Behavior of Substituted Benzaldehydes
| Compound | Key Thermal Behavior | Notes |
| Benzaldehyde | Undergoes autoxidation to benzoic acid. Decomposes at high temperatures primarily to benzene and carbon monoxide.[1] | Serves as the parent compound for understanding general thermal stability. |
| 4-Nitrobenzaldehyde | The electron-withdrawing nitro group can influence reactivity but is also susceptible to decomposition at high temperatures. | The strong electron-withdrawing nature can affect the stability of reaction intermediates. |
| 4-Methoxybenzaldehyde | The electron-donating methoxy group can increase the electron density of the ring. It is still prone to oxidation. | Generally, electron-donating groups can sometimes increase susceptibility to oxidation. |
| This compound | Expected to be susceptible to autoxidation, similar to benzaldehyde. The alkyl group is generally stable under typical reaction conditions but can be a site for radical abstraction at very high temperatures. | Specific thermal analysis data is not readily available; behavior is inferred from similar compounds. |
Experimental Protocols
General Protocol for Minimizing Thermal Degradation in a High-Temperature Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent and Solvent Preparation: Use freshly distilled or high-purity this compound. Use anhydrous and degassed solvents.
-
Reaction Setup: Dissolve the other reactants in the degassed solvent in the reaction flask.
-
Addition of this compound: Add the this compound to the reaction mixture at room temperature, if possible, before heating.
-
Controlled Heating: Use a temperature-controlled heating mantle or oil bath with a thermocouple to maintain a stable and precise reaction temperature. Avoid localized overheating.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air during the work-up procedure.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Recommended experimental workflow to manage thermal stability.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Derivatization of 3-Propylbenzaldehyde for GC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of 3-propylbenzaldehyde and other aldehydes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the derivatization process.
Question: My sample residue after evaporation does not dissolve in the silylating reagent (e.g., BSTFA, MSTFA). What should I do?
Answer:
Poor solubility of a dried extract in the derivatizing agent is a common issue that can lead to incomplete or no derivatization.[1] Here are several steps you can take to address this:
-
Use a Solvent: Introduce a compatible solvent to dissolve the residue before adding the silylating reagent. Pyridine is a common choice for this purpose.[1] You can also consider other solvents like ethyl acetate.[1] The key is to ensure your analyte is fully dissolved to allow the derivatization reaction to proceed.
-
Optimize Reaction Conditions: Increasing the reaction time and/or temperature can sometimes facilitate dissolution and derivatization.[1] However, be cautious not to use excessive heat that might degrade your analyte.
-
pH Adjustment: For analytes with acidic or basic functionalities, adjusting the pH of the sample before the initial extraction and drying steps can improve its solubility in the subsequent derivatization solvent.[1]
-
Alternative Reagent: If solubility issues persist, consider a different derivatization technique. For instance, oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is performed in an aqueous solution, which might be more suitable for your sample.[2][3]
Question: I am seeing multiple peaks for my derivatized this compound in the chromatogram. Is this normal?
Answer:
Yes, the formation of multiple peaks from a single aldehyde derivative is a known phenomenon, particularly with oximation reagents like PFBHA.[3][4]
-
Syn- and Anti- Isomers: The reaction of an aldehyde with PFBHA can form two geometric isomers: syn- and anti-oximes.[3][5] Depending on the chromatographic conditions, these isomers may be separated, resulting in two distinct peaks.[3]
-
Quantitative Analysis: For accurate quantification when two isomer peaks are present, it is common practice to sum the areas of both peaks.[3]
-
Tautomerization with Silylation: If you are using a two-step derivatization like methoximation followed by silylation, the initial methoximation step is crucial to prevent tautomerization of the aldehyde, which could otherwise lead to multiple silylated derivatives and a complicated chromatogram.[6]
Question: The derivatization reaction seems incomplete, leading to low signal intensity. How can I improve the reaction yield?
Answer:
Incomplete derivatization can be caused by several factors. Here are some troubleshooting steps to improve the yield:
-
Reagent Excess: Ensure you are using a sufficient excess of the derivatizing reagent. A general guideline for silylation with BSTFA is to use at least a 2:1 molar ratio of the reagent to active hydrogens in your sample.[7][8]
-
Reaction Time and Temperature: The time and temperature required for complete derivatization can vary significantly depending on the analyte and the reagent. While some reactions are complete within minutes at room temperature, others may require heating for several hours.[7][8] It is advisable to analyze aliquots at different time points to determine when the reaction has gone to completion.[8]
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can deactivate the reagent and decompose the formed derivatives.[7][9] Always use dry solvents and glassware, and store your derivatizing reagents in a desiccator.[7] If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding the silylation reagent.[8]
-
Use of a Catalyst: For sterically hindered or slowly reacting compounds, the addition of a catalyst can significantly improve the derivatization efficiency. For silylation with BSTFA, trimethylchlorosilane (TMCS) is a commonly used catalyst.[7][8][10]
Question: I am observing peak tailing for my derivatized analyte. What could be the cause and how can I fix it?
Answer:
Peak tailing is often an indication of active sites in the GC system or incomplete derivatization.
-
Incomplete Derivatization: As mentioned above, ensure your derivatization reaction has gone to completion. Residual underivatized analyte, which is more polar, can interact with the column and cause tailing.
-
GC System Contamination: The injection port and the front of the GC column can become contaminated with non-volatile sample residues, especially when analyzing complex matrices.[11] Regular maintenance, such as cleaning the injector liner and trimming the first few centimeters of the column, can help restore peak shape.[11]
-
Column Choice: Ensure you are using a GC column that is compatible with your derivatized sample. For example, TMS derivatives should not be analyzed on polyethylene glycol (PEG) phases as the reagent can react with the stationary phase.[8][11]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the derivatization of this compound for GC-MS analysis.
What is the purpose of derivatization for GC-MS analysis of this compound?
Derivatization is a chemical modification process that converts an analyte into a product with improved properties for GC-MS analysis.[3] For this compound and other aldehydes, the primary goals of derivatization are to:
-
Increase Volatility and Thermal Stability: Aldehydes can be polar and may not be sufficiently volatile for GC analysis. Derivatization replaces the polar carbonyl group with a less polar, more volatile, and more thermally stable group.[3][9][12]
-
Improve Chromatographic Properties: Derivatization often leads to better peak shape (less tailing) and improved separation from other components in the sample matrix.[13][14]
-
Enhance Sensitivity: Certain derivatizing agents, such as PFBHA, introduce electrophoric groups into the molecule, which significantly enhances the sensitivity of detection, particularly with electron capture detection (ECD) or mass spectrometry.[3]
What are the most common derivatization methods for aldehydes like this compound?
The two most common derivatization strategies for aldehydes for GC-MS analysis are:
-
Oximation: This involves reacting the aldehyde with a hydroxylamine derivative, most commonly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[12][15] This method is robust, provides high sensitivity, and is widely used for the analysis of carbonyl compounds in various matrices.[3][12][16]
-
Silylation: This method replaces the active hydrogen of the enol form of the aldehyde with a silyl group, typically a trimethylsilyl (TMS) group.[9][17] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][8][10] To avoid the formation of multiple derivatives due to tautomerization, a preliminary methoximation step is often performed before silylation.[6]
Which derivatization method should I choose?
The choice of derivatization reagent depends on several factors, including the nature of your sample matrix, the required sensitivity, and the available instrumentation.
-
PFBHA is an excellent choice for trace-level analysis due to the high sensitivity it imparts to the derivative.[3] It is also advantageous when working with aqueous samples.
-
Silylation (with prior methoximation) is a versatile technique applicable to a wide range of compounds containing active hydrogens.[6][17] The byproducts of silylation with reagents like BSTFA and MSTFA are highly volatile and typically do not interfere with the chromatogram.[8][10]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for aldehyde analysis using different derivatization techniques and analytical methods, providing a comparative overview.
| Analyte(s) | Derivatization Reagent | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| Hexanal, Heptanal | PFBHA | HS-SPME-GC-MS | 0.006 nM, 0.005 nM | Not Reported | [12] |
| Hexanal, Heptanal | DNPH | Ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization and HPLC-UV | 0.79 nmol L⁻¹, 0.80 nmol L⁻¹ | Not Reported | [12] |
| C1-C8 Aliphatic Aldehydes, Benzaldehyde | PFBHA | SHS-GC-NCI-MS | Sub-µg/g levels | Not Reported | [2] |
| Carbonyl Compounds | PFBHA | GC/MS | 0.01 - 0.17 µmol L⁻¹ | Not Reported | [2][4] |
| Methylglyoxal, Glyoxal | Not specified | LC-MS/MS | 0.2 µg L⁻¹, 1.0 µg L⁻¹ | Not Reported | [18] |
| Formaldehyde, Acetaldehyde | Not specified | Not specified | Not Reported | 30 PPM, 60 PPM (in a drug substance) | [18] |
Experimental Protocols
Detailed Protocol for Derivatization of this compound with PFBHA
This protocol describes a common method for the derivatization of aldehydes using PFBHA followed by extraction and GC-MS analysis.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Deionized water
-
Hexane (or other suitable extraction solvent like dichloromethane)
-
Sodium sulfate (anhydrous)
-
Sample vials (e.g., 2 mL autosampler vials)
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Preparation of PFBHA Reagent Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh for optimal reactivity.[3]
-
Sample Preparation:
-
For a standard solution, prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For a sample matrix, use an appropriate extraction method to isolate the analyte of interest. If the sample is aqueous, you can proceed directly. If it is in an organic solvent, evaporate the solvent and reconstitute in a known volume of a suitable solvent or water.
-
-
Derivatization Reaction:
-
In a sample vial, add 500 µL of your sample (or an aliquot of your standard solution).
-
Add 100 µL of the freshly prepared 10 mg/mL PFBHA solution to the vial.[3]
-
Tightly cap the vial and vortex briefly to mix.
-
Place the vial in a heating block or water bath set to 60°C for 60 minutes to facilitate the derivatization reaction.[19]
-
-
Extraction of the Derivative:
-
Drying and Transfer:
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for PFBHA derivatization of this compound.
Caption: Troubleshooting logic for common derivatization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Silylation Reagents - Regis Technologies [registech.com]
- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Challenges in the regioselective synthesis of 3-Propylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-propylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of this compound via electrophilic aromatic substitution on propylbenzene so challenging?
A1: The primary challenge lies in the directing effect of the propyl group on the benzene ring. The propyl group is an alkyl group, which is an electron-donating group (EDG).[1][2][3] EDGs activate the aromatic ring towards electrophilic aromatic substitution (EAS) and are ortho, para-directors.[1][3] This means that incoming electrophiles, such as the formyl group (-CHO) in formylation reactions, are directed to the positions ortho (carbon 2 and 6) and para (carbon 4) to the propyl group. Consequently, direct formylation of propylbenzene predominantly yields 4-propylbenzaldehyde and 2-propylbenzaldehyde, with only trace amounts of the desired meta isomer, this compound.
Q2: I performed a Friedel-Crafts acylation on propylbenzene hoping to synthesize 3-propylacetophenone (a precursor to this compound). Why did I primarily obtain the para and ortho isomers?
A2: Similar to formylation, Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The acyl group is directed to the electron-rich ortho and para positions by the activating propyl group.[4] Therefore, the major products will be 1-(4-propylphenyl)ethan-1-one and 1-(2-propylphenyl)ethan-1-one.
Q3: Are there any direct formylation methods that favor meta substitution on an activated ring like propylbenzene?
A3: Achieving direct meta-selective formylation on an activated benzene ring is a significant synthetic challenge and generally not feasible with standard methods like Gattermann-Koch or Vilsmeier-Haack reactions.[4] Recent advances in organic synthesis have explored the use of directing groups and transition-metal catalysis to achieve meta-C-H activation, but these are often complex, substrate-specific methods.[5][6] For most practical laboratory applications, a multi-step synthetic route is the preferred approach to obtain this compound.
Q4: What is the most common strategy to synthesize this compound?
A4: The most reliable and common strategy is a multi-step synthesis that avoids the direct electrophilic substitution on propylbenzene. This typically involves starting with a benzene ring that is already substituted at the meta position with a group that can be later converted to or replaced by a propyl or aldehyde group. A common approach is to use a starting material like 3-bromobenzaldehyde and then introduce the propyl group via a cross-coupling reaction.
Troubleshooting Guides
Issue 1: Low yield or no reaction in the Suzuki coupling of 3-bromobenzaldehyde with a propylboronic acid derivative.
-
Question: I am attempting a Suzuki coupling between 3-bromobenzaldehyde and n-propylboronic acid, but I am observing low yields of this compound. What could be the issue?
-
Answer: Low yields in Suzuki couplings can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that all glassware is scrupulously clean. The choice of palladium source and ligand is also critical.
-
Base Incompatibility: The choice and quality of the base are crucial for activating the boronic acid.[7] Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for optimal reactivity.
-
Solvent Impurities: Solvents must be anhydrous and deoxygenated. Oxygen can oxidize the palladium catalyst, rendering it inactive.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially under harsh conditions.[8] Consider using a more stable derivative, such as a potassium propyltrifluoroborate or a boronate ester (e.g., pinacol ester).
-
Issue 2: Formation of side products in the Grignard reaction of 3-bromobenzaldehyde with propylmagnesium bromide.
-
Question: I am using a Grignard reaction to synthesize this compound from 3-bromobenzaldehyde and propylmagnesium bromide, followed by oxidation. However, I am getting a mixture of products. Why is this happening?
-
Answer: The Grignard reaction with an aldehyde can lead to several side products:
-
Over-addition: The initial product of the Grignard reaction is a secondary alcohol (1-(3-propylphenyl)methanol). If the reaction conditions are not carefully controlled during workup or subsequent oxidation, further reactions can occur.
-
Unreacted Starting Material: The Grignard reagent is highly sensitive to moisture and air. Incomplete formation or degradation of the Grignard reagent will result in unreacted 3-bromobenzaldehyde.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide (propyl bromide) to form hexane.
-
Impure Grignard Reagent: Ensure the magnesium turnings are fresh and activated and that the solvent (e.g., THF, diethyl ether) is strictly anhydrous.
-
Issue 3: Difficulty in separating this compound from its isomers.
-
Question: I have a mixture of propylbenzaldehyde isomers. How can I effectively separate the meta isomer?
-
Answer: Separating positional isomers of substituted benzaldehydes can be challenging due to their similar physical properties.
-
Chromatography: Column chromatography on silica gel is the most common laboratory method for separating these isomers.[9] A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) is necessary to achieve good separation. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.
-
Distillation: Fractional distillation under reduced pressure might be possible if the boiling points of the isomers are sufficiently different, though this is often not the case.
-
Derivatization: In some cases, the isomers can be converted into derivatives (e.g., acetals) that have more distinct physical properties, allowing for easier separation, followed by hydrolysis to regenerate the pure aldehydes.[10]
-
Data Presentation
The following table illustrates the typical regioselectivity challenge in the electrophilic substitution of an alkylbenzene, highlighting why direct synthesis of a meta product is disfavored. The data shown is for the nitration of toluene, which serves as a well-documented example of the directing effect of an alkyl group.
| Reagents | Temperature (°C) | % ortho-isomer | % meta-isomer | % para-isomer |
| HNO₃, H₂SO₄ | 30 | 58.8 | 4.4 | 36.8 |
| HNO₃, Ac₂O | 0 | 58 | 2 | 40 |
Data for nitration of toluene, a representative alkylbenzene, demonstrating the strong preference for ortho and para substitution.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol outlines a two-step process starting from 3-bromobenzaldehyde.
Step 1: Suzuki Coupling of 3-Bromobenzaldehyde with Potassium Propyltrifluoroborate
-
Reagent Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromobenzaldehyde (1.0 eq), potassium propyltrifluoroborate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).
-
Solvent and Base Addition: Add anhydrous, deoxygenated 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Mandatory Visualizations
Diagram 1: The Challenge of Direct Formylation
Caption: Regioselectivity in the direct formylation of propylbenzene.
Diagram 2: Recommended Synthetic Workflow for this compound
Caption: Multi-step synthesis of this compound via Suzuki coupling.
References
- 1. Meta Substitution on Activated Aromatic Ring - Chemistry Steps [chemistrysteps.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Catalyst Loading in 3-Propylbenzaldehyde Mediated Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-propylbenzaldehyde. The focus is on minimizing catalyst loading while maintaining high efficiency and selectivity in various chemical transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low product yield is a common challenge that can stem from several factors. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Ineffective Catalyst Activity | - Catalyst Choice: Ensure the selected catalyst is appropriate for the specific transformation. For instance, palladium catalysts are common for cross-coupling reactions, while rhodium complexes are often used for hydroformylation.[1][2] - Catalyst Loading: While the goal is to minimize loading, an insufficient amount of catalyst can lead to a stalled or slow reaction.[3] A good starting point for many reactions is 1-2 mol%.[3] Systematically screen catalyst loading to find the optimal concentration. - Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvents.[3] Nitriles, nitro compounds, and some nitrogen-containing heterocycles can act as poisons for certain catalysts.[3] Additionally, side reactions of the aldehyde substrate under highly basic conditions can lead to catalyst deactivation. Ensure high purity of all reaction components. |
| Suboptimal Reaction Conditions | - Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessively high temperatures can lead to product decomposition or side reactions.[4][5] The optimal temperature is highly dependent on the specific substrates and catalyst used.[5] - Solvent: The choice of solvent is critical. For instance, in palladium-catalyzed cross-couplings, the solvent can significantly impact catalyst activity and stability.[6] In Wittig reactions, anhydrous aprotic solvents like THF or diethyl ether are typically required.[7] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4] |
| Poor Reagent Quality or Handling | - Reagent Purity: Impurities in this compound or other reagents can interfere with the reaction. Aldehydes can be prone to oxidation to carboxylic acids.[7] Ensure the purity of your starting materials. - Anhydrous Conditions: Many catalytic reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like Grignard reagents or strong bases.[4][8] - Order of Addition: The order in which reagents are added can be critical. For example, pre-forming the active catalyst by mixing the metal precursor and ligand before adding the substrate can be crucial for achieving high selectivity.[3] |
Issue 2: Poor Selectivity (Formation of Multiple Products)
Question: My reaction is producing a mixture of products instead of the desired isomer or compound. How can I improve selectivity?
Answer: Poor selectivity can be a significant hurdle, particularly in reactions with multiple potential pathways. Here are some strategies to enhance selectivity:
| Potential Cause | Recommended Solution(s) |
| Lack of Regio- or Stereocontrol | - Ligand Choice: In metal-catalyzed reactions, the ligand plays a crucial role in determining selectivity. For instance, in the hydroformylation of styrene derivatives, bulky phosphite ligands can favor the formation of the linear aldehyde over the branched one.[9] Chiral ligands are essential for achieving high enantioselectivity in asymmetric transformations.[1] - Catalyst System: The choice of metal and its oxidation state can influence the reaction outcome. For example, in hydroformylation, rhodium-based catalysts are known for their high chemoselectivity towards aldehydes.[1] - Directed Reactions: In reactions like crossed aldol condensations, pre-forming the enolate of one carbonyl partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can provide excellent control over the reaction partners.[5] |
| Side Reactions | - Crossed Aldol Condensation: When reacting this compound in a crossed aldol condensation, self-condensation of the other carbonyl partner can be a major side reaction if it possesses α-hydrogens.[5] Since this compound lacks α-hydrogens, it can only act as the electrophile, which simplifies the product mixture.[5][10] To further minimize side reactions, slowly add the enolizable carbonyl compound to a mixture of this compound and the base.[5] - Grignard Reactions: Side reactions in Grignard reactions can occur, though the primary reaction with an aldehyde like this compound is nucleophilic addition to the carbonyl carbon.[8][11] Ensuring anhydrous conditions is critical to prevent quenching of the Grignard reagent.[8] |
| Reaction Condition Optimization | - Temperature and Pressure: In some reactions, like the hydroformylation of styrene, adjusting the temperature and syngas pressure can invert the regioselectivity.[12] - Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new transformation with this compound?
A1: For many catalytic reactions, a good starting point for catalyst loading is in the range of 1-2 mol%.[3] From there, you can perform optimization studies by systematically decreasing the loading to find the minimum effective concentration for your specific transformation. For some high-turnover catalyst systems, loadings well below 1 mol% may be achievable.[2]
Q2: How can I tell if my catalyst is being poisoned?
A2: Catalyst poisoning can manifest as a sudden drop in reaction rate, a stalled reaction, or a complete lack of conversion. Common catalyst poisons include sulfur compounds, nitriles, and nitro compounds.[3] If you suspect catalyst poisoning, ensure the purity of your this compound, other reagents, and solvents. Purification of starting materials may be necessary.
Q3: Does the order of reagent addition matter when working with catalytic systems?
A3: Yes, the order of addition can be critical.[3] In many cases, it is beneficial to pre-form the active catalyst by stirring the metal precursor and the ligand together in the solvent for a period before adding the substrate (this compound) and any other reagents.[3] This allows for the formation of the catalytically active species and can lead to improved reaction rates and selectivities.
Q4: What are some common side reactions of this compound under catalytic conditions?
A4: Besides the desired transformation, this compound can potentially undergo side reactions such as:
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or other oxidants.[7]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, like this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Homogenization: In Gattermann-Koch type formylation reactions, the propyl group on the benzene ring can potentially migrate to other aromatic molecules in the presence of a Lewis acid catalyst like aluminum chloride, leading to impurities.[13]
Q5: How can I effectively purify the product from a reaction involving this compound?
A5: The purification method will depend on the properties of the product. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, the catalyst, and byproducts.[14]
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation (often under reduced pressure to prevent thermal decomposition) can be an effective purification method.[15]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure material.[5]
-
Aqueous Workup: An aqueous workup is often performed to remove water-soluble impurities and byproducts, such as triphenylphosphine oxide from a Wittig reaction.[7][14]
Experimental Protocols & Workflows
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
-
Catalyst Pre-formation (Optional but Recommended): In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the ligand in the anhydrous solvent. Stir the mixture at room temperature for the recommended time to allow for the formation of the active catalyst.
-
Reagent Addition: To the flask containing the pre-formed catalyst, add the boronic acid derivative, a base (e.g., K₂CO₃, Cs₂CO₃), and this compound.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Logical Troubleshooting Flow for Low Yield
When faced with a low-yield reaction, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and address potential issues.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistryconnected.com [chemistryconnected.com]
- 12. researchgate.net [researchgate.net]
- 13. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
- 14. sciepub.com [sciepub.com]
- 15. benchchem.com [benchchem.com]
Effect of base selection on 3-Propylbenzaldehyde condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylbenzaldehyde condensations, a key reaction in the synthesis of various chemical entities.
Frequently Asked Questions (FAQs)
Q1: Which type of condensation reaction is applicable for this compound?
A1: this compound, an aromatic aldehyde lacking α-hydrogens, undergoes a crossed-aldol condensation, specifically known as the Claisen-Schmidt condensation, when reacted with an enolizable aldehyde or ketone (one that possesses α-hydrogens) in the presence of a base.[1]
Q2: What is the general mechanism for the base-catalyzed condensation of this compound?
A2: The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone.
Caption: General mechanism of Claisen-Schmidt condensation.
Q3: Which base should I choose for the condensation of this compound?
A3: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used bases for Claisen-Schmidt condensations. While specific comparative data for this compound is limited, studies on similar reactions with other substituted benzaldehydes suggest that NaOH often provides higher yields. For instance, in a solvent-free condensation of benzaldehyde with cyclohexanone, 20 mol% of solid NaOH resulted in a 98% yield, whereas 20 mol% of solid KOH gave an 85% yield.[2][3]
Q4: What are common side products in the condensation of this compound with acetone?
A4: When using acetone, which has α-hydrogens on both sides, a common side product is the di-condensation product, where two molecules of this compound react with one molecule of acetone.[4][5] To favor the mono-condensation product, an excess of acetone can be used. Conversely, using an excess of this compound can promote the formation of the di-condensation product.[5][6] Other potential side reactions include the self-condensation of the enolizable ketone if the aldehyde is added too slowly or if the reaction conditions are not optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Ineffective Base: The base may be old, hydrated, or not strong enough to efficiently generate the enolate. - Low Reaction Temperature: The activation energy for the reaction may not be reached. - Steric Hindrance: The propyl group on the benzaldehyde may slightly hinder the reaction compared to unsubstituted benzaldehyde. - Impure Reactants: Contaminants in the this compound or the ketone can interfere with the reaction. | - Use fresh, anhydrous base. Consider increasing the concentration of the base slightly. - Gently warm the reaction mixture. A study on chalcone synthesis suggests heating at 40°C in an ultrasound bath can be effective.[7] - Increase the reaction time and/or temperature. - Purify the starting materials before the reaction. |
| Formation of Multiple Products | - Self-condensation of Ketone: The enolate of the ketone reacts with another molecule of the ketone instead of the this compound. - Formation of both Mono- and Di-condensation Products (with acetone): The stoichiometry of the reactants is not optimized for the desired product. | - Slowly add the ketone to a mixture of the this compound and the base. This keeps the concentration of the enolate low and favors the crossed condensation.[8] - To obtain the mono-condensation product, use an excess of acetone. For the di-condensation product, use at least a 2:1 molar ratio of this compound to acetone.[4][5] |
| Reaction Mixture Turns Dark/Oily (Tar Formation) | - High Base Concentration: Too much strong base can promote side reactions and polymerization. - High Temperature: Excessive heat can lead to decomposition of reactants and products. | - Reduce the concentration of the base. For example, use a 10% aqueous NaOH solution instead of a more concentrated one.[9] - Run the reaction at a lower temperature (e.g., room temperature or in an ice bath) for a longer period.[10] |
| Product is an Oil and Does Not Solidify | - Product is a Low-Melting Solid or an Oil at Room Temperature: This can be characteristic of the specific product formed. - Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. - Purify the crude product using column chromatography. |
Data Presentation
Table 1: Comparison of Bases in a Model Claisen-Schmidt Condensation
Reaction: Benzaldehyde with Cyclohexanone (Solvent-Free)
| Base | Molar Ratio of Base (%) | Yield (%) | Reference |
| NaOH | 20 | 98 | [2][3] |
| KOH | 20 | 85 | [2][3] |
Note: This data is for a model system and may not be directly transferable to the condensation of this compound with acetone but suggests a potential preference for NaOH.
Table 2: Effect of Substituents on Benzaldehyde in Chalcone Synthesis
Reaction: Substituted Benzaldehyde with Acetophenone using KOH in Ethanol
| Substituent on Benzaldehyde | Reaction Time (h) | Yield (%) | Reference |
| H (Benzaldehyde) | 2 | >98 | [7] |
| 4-Methyl | 3 | >98 | [7] |
| 4-Methoxy | 3 | >98 | [7] |
| 4-Chloro | 3 | >98 | [7] |
This data suggests that the Claisen-Schmidt condensation using KOH in ethanol is robust for benzaldehydes with both electron-donating and electron-withdrawing groups, often resulting in high yields.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-4-(3-propylphenyl)but-3-en-2-one (Mono-condensation Product)
This protocol is a representative procedure adapted from standard Claisen-Schmidt condensations.
Materials:
-
This compound
-
Acetone (in excess)
-
Ethanol (95%)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In an Erlenmeyer flask, dissolve 1 equivalent of this compound in 95% ethanol.
-
Add 3 equivalents of acetone to the solution and stir.
-
Cool the mixture in an ice bath to approximately 10-15°C.
-
Slowly add the 10% NaOH solution dropwise to the cooled, stirring mixture over 15-20 minutes.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of (1E,4E)-1,5-bis(3-propylphenyl)penta-1,4-dien-3-one (Di-condensation Product)
This protocol is adapted from procedures for the synthesis of dibenzalacetone.[4]
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask, dissolve 2 equivalents of this compound and 1 equivalent of acetone in 95% ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add 10% aqueous NaOH solution while stirring.
-
Allow the mixture to stir at room temperature for 2-3 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals thoroughly with cold water to remove any residual NaOH.
-
Recrystallize the crude product from hot ethanol to obtain purified crystals.
Visualizations
Caption: Troubleshooting workflow for this compound condensations.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. quora.com [quora.com]
- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Propylbenzaldehyde and 4-Propylbenzaldehyde for Researchers and Drug Development Professionals
Published: December 17, 2025
This guide presents a detailed comparative analysis of the chemical reactivity of 3-Propylbenzaldehyde and 4-Propylbenzaldehyde. The position of the propyl group on the benzene ring significantly influences the electronic and steric environment of the aldehyde functional group, leading to differences in their reactivity towards various chemical transformations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by theoretical principles and detailed experimental protocols for key reactions.
Theoretical Background: Electronic and Steric Effects
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: The propyl group is an electron-donating group (EDG) primarily through an inductive effect (+I). This effect involves the donation of electron density through the sigma bonds of the molecule.
-
4-Propylbenzaldehyde (para-isomer): The propyl group at the para position exerts an electron-donating inductive effect, which increases the electron density on the aromatic ring. This increased electron density can be relayed to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. Consequently, 4-Propylbenzaldehyde is expected to be less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1][2]
-
This compound (meta-isomer): When the propyl group is at the meta position, its electron-donating inductive effect is still present. However, due to the meta position, there is no direct resonance interaction between the propyl group and the aldehyde group. The inductive effect is generally weaker at the meta position compared to the para position in terms of its influence on the reaction center.
Steric Effects: The propyl group can also exert a steric effect, which is the influence of its size on the rate of reaction. In the case of 3- and 4-propylbenzaldehyde, the propyl group is relatively distant from the aldehyde functional group, and therefore, its steric hindrance on the approach of a nucleophile to the carbonyl carbon is considered minimal.
Based on these principles, it is anticipated that 4-Propylbenzaldehyde will be slightly less reactive than this compound in nucleophilic addition reactions due to the more effective electron-donating nature of the para-propyl group.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound and 4-Propylbenzaldehyde.
| Property | This compound | 4-Propylbenzaldehyde | Reference(s) |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [1][3] |
| CAS Number | 103528-31-0 | 28785-06-0 | [1][3] |
| Appearance | - | Colorless to pale yellow liquid | [4] |
| Density | - | 1.005 g/mL at 25 °C | [1] |
| Reactivity Principle | Electron-donating propyl group at the meta position influences reactivity primarily through inductive effects. | Electron-donating propyl group at the para position deactivates the aldehyde group towards nucleophilic attack through inductive effects. | [1][5] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can be adapted for both this compound and 4-Propylbenzaldehyde to experimentally determine and compare their reactivity.
Oxidation to Carboxylic Acid (Jones Oxidation)
This protocol describes the oxidation of the aldehyde to a carboxylic acid using Jones reagent.
Materials:
-
Propylbenzaldehyde isomer (1.0 eq)
-
Acetone (solvent)
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the propylbenzaldehyde isomer in acetone and cool the solution in an ice bath.[6]
-
Slowly add Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to green.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess Jones reagent by adding isopropyl alcohol until the orange color disappears.
-
Remove the acetone via rotary evaporation.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Reduction to Alcohol (Sodium Borohydride Reduction)
This protocol outlines the reduction of the aldehyde to the corresponding benzyl alcohol using sodium borohydride.
Materials:
-
Propylbenzaldehyde isomer (1.0 eq)
-
Methanol or Ethanol (solvent)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the propylbenzaldehyde isomer in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
In a separate container, dissolve sodium borohydride in the same solvent.
-
Slowly add the sodium borohydride solution to the aldehyde solution with stirring.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.[7]
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol.[7]
Nucleophilic Addition (Grignard Reaction)
This protocol describes the reaction of the aldehyde with a Grignard reagent to form a secondary alcohol.
Materials:
-
Propylbenzaldehyde isomer (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF (solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
Procedure:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the propylbenzaldehyde isomer in anhydrous diethyl ether or THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred aldehyde solution.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude secondary alcohol, which can be purified by column chromatography.
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. This compound | 103528-31-0 | DEA52831 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Fingerprints: Differentiating 3-Propylbenzaldehyde from its Isomers
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the precise identification and differentiation of isomeric compounds are paramount. Subtle variations in molecular structure can lead to significant differences in chemical reactivity, biological activity, and toxicological profiles. This guide provides a comprehensive comparison of 3-propylbenzaldehyde and its key isomers—2-propylbenzaldehyde, 4-propylbenzaldehyde, and isopropyl-substituted benzaldehydes—through the lens of fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented experimental data, summarized in clear tabular formats, and detailed methodologies aim to equip researchers with the necessary tools for unambiguous isomer differentiation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values represent the characteristic "fingerprints" that allow for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | Aromatic C=C | Aromatic C-H |
| This compound | ~1703 | ~2820, ~2730 | ~1600, ~1585 | ~3070 |
| 2-Propylbenzaldehyde | ~1701 | ~2825, ~2735 | ~1598, ~1575 | ~3065 |
| 4-Propylbenzaldehyde | ~1702 | ~2822, ~2731 | ~1605, ~1578 | ~3050 |
| 3-Isopropylbenzaldehyde | ~1704 | ~2820, ~2725 | ~1602, ~1588 | ~3075 |
| 4-Isopropylbenzaldehyde | ~1700 | ~2815, ~2720 | ~1608, ~1570 | ~3055 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm in CDCl₃)
| Compound | Aldehyde (-CHO) | Aromatic (Ar-H) | Propyl/Isopropyl (-CH, -CH₂, -CH₃) |
| This compound | ~9.98 (s) | 7.4-7.8 (m) | ~2.65 (t), ~1.65 (m), ~0.95 (t) |
| 2-Propylbenzaldehyde | ~10.2 (s) | 7.2-7.9 (m) | ~2.90 (t), ~1.60 (m), ~0.90 (t) |
| 4-Propylbenzaldehyde | ~9.95 (s) | 7.3 (d), 7.8 (d) | ~2.60 (t), ~1.62 (m), ~0.93 (t) |
| 3-Isopropylbenzaldehyde | ~9.99 (s) | 7.5-7.8 (m) | ~3.0 (septet), ~1.28 (d) |
| 4-Isopropylbenzaldehyde | ~9.96 (s) | 7.4 (d), 7.8 (d) | ~3.05 (septet), ~1.25 (d) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm in CDCl₃)
| Compound | Aldehyde (C=O) | Aromatic (Ar-C) | Propyl/Isopropyl (Aliphatic C) |
| This compound | ~192.5 | ~129-137 | ~38, ~24, ~14 |
| 2-Propylbenzaldehyde | ~193.0 | ~126-140 | ~36, ~24, ~14 |
| 4-Propylbenzaldehyde | ~192.1 | ~129-150 | ~38, ~25, ~14 |
| 3-Isopropylbenzaldehyde | ~192.6 | ~127-150 | ~34, ~24 |
| 4-Isopropylbenzaldehyde | ~191.9 | ~127-157 | ~34, ~24 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 148 | 119, 91, 77 |
| 2-Propylbenzaldehyde | 148 | 119, 91, 77 |
| 4-Propylbenzaldehyde | 148 | 119, 91, 77 |
| 3-Isopropylbenzaldehyde | 148 | 133, 105, 77 |
| 4-Isopropylbenzaldehyde | 148 | 133, 105, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized for the analysis of the liquid benzaldehyde isomers.
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) was cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues. A background spectrum of the clean, empty crystal was recorded.
-
Sample Application: A single drop of the neat liquid sample was placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of the benzaldehyde isomer was dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube was placed in the spectrometer. The instrument was locked onto the deuterium signal of the solvent, and the magnetic field was shimmed to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard one-pulse sequence was used. Key parameters included a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans were acquired.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) was typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased, baseline corrected, and the chemical shifts were referenced to TMS.
Mass Spectrometry (MS)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) was employed for the separation and mass analysis of the isomers.
-
Sample Preparation: A dilute solution of the benzaldehyde isomer was prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC Separation: A small volume (typically 1 µL) of the sample solution was injected into the GC. The GC was equipped with a capillary column (e.g., HP-5MS). The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers and any impurities. Helium was used as the carrier gas.
-
MS Analysis: As the compounds eluted from the GC column, they entered the mass spectrometer. Electron ionization (EI) at 70 eV was used to fragment the molecules. The mass analyzer scanned a mass-to-charge (m/z) range of, for example, 40-300 amu.
-
Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and the characteristic fragmentation pattern for each isomer.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound and its isomers.
Caption: Workflow for spectroscopic differentiation of isomers.
Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the definitive differentiation of this compound and its isomers. While IR spectroscopy offers a quick confirmation of the benzaldehyde functional group, NMR spectroscopy, particularly ¹H NMR, provides the most detailed structural information, allowing for the distinction of ortho, meta, and para substitution patterns through the analysis of aromatic proton splitting. Mass spectrometry confirms the molecular weight and offers clues to the alkyl substituent's nature through fragmentation patterns. By employing these techniques in a concerted manner, researchers and drug development professionals can ensure the accurate identification and characterization of these closely related compounds, a critical step in any chemical or pharmaceutical endeavor.
A Comparative Guide to the Biological Activities of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of benzaldehyde derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. While specific experimental data for 3-propylbenzaldehyde derivatives are limited in the current literature, this document outlines the common screening methodologies and summarizes the typical performance of analogous benzaldehyde derivatives. This information can serve as a valuable resource for initiating research into the biological potential of this compound and its novel derivatives.
Antimicrobial Activity
Benzaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][3] The imine group (-C=N-) in Schiff bases is often crucial for their biological activity.
Comparative Data for Benzaldehyde Derivatives (Illustrative)
The following table summarizes representative antimicrobial activity data for various benzaldehyde derivatives from the literature. It is important to note that the activity is highly dependent on the specific derivative and the microbial strain being tested.
| Derivative Type | Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Schiff Base | N-(4-hydroxybenzylidene)aniline | Staphylococcus aureus | 125 | 15 | [4] |
| Schiff Base | N-(4-nitrobenzylidene)aniline | Escherichia coli | 250 | 9 | [4] |
| Schiff Base | (E)-2-((4-chlorobenzylidene)amino)phenol | Candida albicans | 62.5 | 18 | [1] |
| Thiosemicarbazone | Benzaldehyde thiosemicarbazone | Bacillus subtilis | 100 | 16 | [5] |
| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone | Aspergillus niger | 50 | 20 | [5] |
Note: This table is for illustrative purposes. Specific derivatives of this compound would need to be synthesized and tested to determine their actual antimicrobial efficacy.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[6][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the microbial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Experimental Workflow: Antimicrobial Screening
Workflow for antimicrobial screening using the agar well diffusion method.
Antioxidant Activity
Chalcone derivatives of benzaldehydes are particularly noted for their antioxidant properties.[8][9] These compounds can scavenge free radicals, which are implicated in various disease pathologies.
Comparative Data for Benzaldehyde Derivatives (Illustrative)
The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
| Derivative Type | Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Chalcone | (2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | DPPH Scavenging | 15.2 | [10] |
| Chalcone | (2E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | ABTS Scavenging | 8.7 | [9] |
| Chalcone | (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | DPPH Scavenging | 22.5 | [8] |
Note: The antioxidant potential of this compound derivatives would be influenced by the position and nature of other substituents on the aromatic ring.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating antioxidant activity.[11][12]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A blank (solvent and DPPH) and a positive control (e.g., ascorbic acid) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity
Benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13][14][15] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.
Comparative Data for Benzaldehyde Derivatives (Illustrative)
The anticancer activity is typically quantified by the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | 2.82 | [13] |
| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone | EAC (Ehrlich Ascites Carcinoma) | 3.83 | [13] |
| Schiff Base | Salicylidene-aniline | HeLa (Cervical Cancer) | 10.5 | [1] |
Note: The presence and position of the propyl group on the benzaldehyde ring, along with other structural modifications, would significantly impact the cytotoxic potential of the derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16][17][18][19][20]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways
Benzaldehyde derivatives can exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.
PI3K/AKT and NF-κB Signaling Pathways
The PI3K/AKT and NF-κB pathways are critical regulators of cell survival, proliferation, and inflammation.[21][22][23][24] Aberrant activation of these pathways is a hallmark of many cancers. Some benzaldehyde derivatives have been shown to inhibit these pathways, leading to apoptosis and reduced inflammation.
Simplified diagram of the PI3K/AKT and NF-κB signaling pathways and potential inhibition by benzaldehyde derivatives.
Conclusion
This guide provides a foundational understanding of the biological activities of benzaldehyde derivatives and the experimental approaches used for their screening. While specific data on this compound derivatives are currently lacking, the information presented here offers a comparative framework for future research. The synthesis and evaluation of novel this compound derivatives could lead to the discovery of new therapeutic agents with potent antimicrobial, antioxidant, and anticancer properties. Further investigation into their specific mechanisms of action and structure-activity relationships is highly encouraged.
References
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. mediresonline.org [mediresonline.org]
- 5. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iomcworld.com [iomcworld.com]
- 13. research.aalto.fi [research.aalto.fi]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. dovepress.com [dovepress.com]
- 22. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Substituted Benzaldehydes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The data presented herein, supported by experimental protocols and mechanistic insights, is intended to aid researchers in selecting the optimal benzaldehyde derivative for their catalytic applications, particularly in the synthesis of chalcones and other biologically active compounds.
Performance Comparison in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone, such as acetophenone, in the presence of a base catalyst. The performance of substituted benzaldehydes in this reaction is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields, while electron-donating groups (EDGs) have the opposite effect.
The following table summarizes the percentage yields of chalcones synthesized from various substituted benzaldehydes and acetophenone under basic catalytic conditions.
| Substituted Benzaldehyde | Substituent Position | Substituent Nature | Catalyst/Solvent | Reaction Time | Yield (%) | Reference(s) |
| Benzaldehyde | - | - | NaOH/Ethanol | 24 h | 43 | [1] |
| 4-Nitrobenzaldehyde | para | Electron-Withdrawing | NaOH/Ethanol | - | High | [1] |
| 3-Nitrobenzaldehyde | meta | Electron-Withdrawing | NaOH/Ethanol | - | High | [1] |
| 4-Chlorobenzaldehyde | para | Electron-Withdrawing | aq. KOH/Ethanol | 24 h | 72 | [1] |
| 2,4-Dichlorobenzaldehyde | ortho, para | Electron-Withdrawing | aq. KOH/Ethanol | 24 h | 80 | [1] |
| 4-Bromobenzaldehyde | para | Electron-Withdrawing | aq. KOH/Ethanol | 24 h | 50 | [1] |
| 4-Methylbenzaldehyde | para | Electron-Donating | Solid NaOH (Solvent-free) | 5 min | High (98) | [1][2] |
| 4-Methoxybenzaldehyde | para | Electron-Donating | Solid NaOH (Solvent-free) | 5 min | High (96) | [2] |
| 3,4-Dimethoxybenzaldehyde | meta, para | Electron-Donating | KOH/Ball Mill | 2 x 30 min | 96 | [1] |
| 4-Hydroxybenzaldehyde | para | Electron-Donating | Solid NaOH (Solvent-free) | 5 min | High (97) | [2] |
Note: "High" yield indicates a qualitative description from the source where a specific percentage was not provided. The provided percentages are as reported in the cited literature and may be subject to variations based on the precise experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the Claisen-Schmidt condensation based on procedures found in the literature.[1][3][4][5]
Method A: Conventional Synthesis in Ethanol
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-20% aqueous or ethanolic solution)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of ethanol.
-
With continuous stirring, add the NaOH or KOH solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for the time specified in the table or until a precipitate forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining base.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Method B: Solvent-Free Grinding
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Solid Sodium hydroxide (NaOH) (e.g., 20 mol%)
-
Mortar and pestle
-
Spatula
-
Deionized water
Procedure:
-
In a mortar, combine the substituted benzaldehyde (1.0 eq), acetophenone (1.0 eq), and solid NaOH.
-
Grind the mixture vigorously with a pestle for approximately 5-10 minutes. The mixture will typically turn into a paste and then solidify.
-
Scrape the solid product from the mortar using a spatula.
-
Wash the solid with deionized water to remove the NaOH.
-
Isolate the chalcone by suction filtration and allow it to air dry.
Reaction Mechanism and Workflow
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. The key steps are illustrated in the diagrams below.
References
A Comparative Guide to 3-Propylbenzaldehyde and 3-Isopropylbenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, including yield, purity, and stereoselectivity. Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, from pharmaceuticals to fragrances. This guide provides a detailed comparison of two closely related benzaldehyde derivatives: 3-propylbenzaldehyde and 3-isopropylbenzaldehyde. We will delve into their synthesis, comparative reactivity, and potential applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective use in synthesis. Both this compound and 3-isopropylbenzaldehyde share the same molecular formula (C₁₀H₁₂O) and molecular weight (148.20 g/mol ), yet their structural differences lead to variations in their physical characteristics.[1][2][3][4][5]
| Property | This compound | 3-Isopropylbenzaldehyde |
| CAS Number | 103528-31-0[4] | 34246-57-6[5] |
| Molecular Formula | C₁₀H₁₂O[4] | C₁₀H₁₂O[5] |
| Molecular Weight | 148.20 g/mol [4] | 148.20 g/mol [5] |
| Appearance | Liquid | Solid |
| Boiling Point | ~235-237 °C (predicted) | ~234-236 °C (predicted) |
| Density | ~0.97 g/cm³ (predicted) | ~0.96 g/cm³ (predicted) |
| LogP | 2.9 (predicted) | 2.7 (predicted) |
Note: Some physical properties are predicted values from computational models and may vary slightly from experimental values.
Synthesis of this compound and 3-Isopropylbenzaldehyde
A common and versatile method for the synthesis of both this compound and 3-isopropylbenzaldehyde involves a two-step process starting from 3-bromobenzaldehyde. This approach allows for a direct comparison of the synthetic efficiency for introducing the propyl versus the isopropyl group.
Experimental Protocol: Two-Step Synthesis from 3-Bromobenzaldehyde
Step 1: Grignard Reaction
The first step involves the Grignard reaction of 3-bromobenzaldehyde with either propylmagnesium bromide or isopropylmagnesium bromide to form the corresponding secondary alcohols.
-
Materials:
-
3-Bromobenzaldehyde[6]
-
Magnesium turnings
-
1-Bromopropane or 2-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of the corresponding alkyl bromide (1-bromopropane or 2-bromopropane, 1.1 equivalents) in anhydrous diethyl ether or THF to initiate the Grignard reagent formation.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 3-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol (3-propylbenzyl alcohol or 3-isopropylbenzyl alcohol).
-
Step 2: Oxidation of the Secondary Alcohol
The second step is the oxidation of the synthesized alcohol to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.
-
Materials:
-
3-Propylbenzyl alcohol or 3-Isopropylbenzyl alcohol (from Step 1)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
In a round-bottom flask, dissolve the alcohol in anhydrous DCM.
-
Add PCC in one portion with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel to afford the pure this compound or 3-isopropylbenzaldehyde.
-
Synthetic Workflow Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-Isopropylbenzaldehyde | C10H12O | CID 520680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Isopropylbenzaldehyde [webbook.nist.gov]
- 6. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
The Enduring Scent: Evaluating 3-Propylbenzaldehyde in Fragrance Longevity
In the competitive landscape of fragrance formulation, the pursuit of longevity is a paramount objective. The ability of a scent to endure on the skin and unfold its character over time is a key determinant of its quality and appeal. While a multitude of synthetic and natural fixatives are employed to achieve this, this guide provides a comparative analysis of the potential efficacy of 3-propylbenzaldehyde against established alternatives. Due to a lack of direct experimental studies on this compound's fixative properties, this comparison is based on the known characteristics of aromatic aldehydes and performance data of common fixatives.
Comparative Analysis of Fragrance Fixative Performance
The longevity of a fragrance is influenced by the volatility of its components. Fixatives are typically less volatile compounds that slow the evaporation of more volatile fragrance molecules. The following table presents a comparison of this compound with common fragrance fixatives. The data for this compound is hypothetical and based on the general properties of aromatic aldehydes.
| Fixative | Chemical Class | Molecular Weight ( g/mol ) | Boiling Point (°C) | Evaporation Rate (mg/hour) | Sensory Impact |
| This compound | Aromatic Aldehyde | 148.20 | ~220-225 | Hypothetical: Low to Moderate | Sweet, spicy, almond-like |
| Ambroxane | Terpenoid | 236.39 | ~273 | 0.010[1][2] | Ambery, musky, woody |
| Galaxolide | Polycyclic Musk | 258.41 | ~330 | Very Low | Clean, floral, musky |
| Iso E Super | Alicyclic Ether | 234.38 | ~290 | Low | Woody, smooth, ambery |
| Benzyl Benzoate | Benzoate Ester | 212.24 | 323 | Very Low | Faintly sweet, balsamic |
| Control (No Fixative) | - | - | - | 0.017[1][2] | - |
Note: The evaporation rate for this compound is an educated estimation. Direct experimental data is required for a precise value.
Experimental Protocols for Efficacy Evaluation
To definitively assess the efficacy of this compound as a fragrance fixative, a series of standardized experiments would be required.
Evaporation Rate Analysis via Gravimetric Method
This method provides a direct measure of the volatility of a substance.
-
Objective: To quantify the rate of evaporation of a fragrance formulation with and without this compound.
-
Materials: Analytical balance, perfume blotters, micropipette, test fragrance solution (e.g., a single aroma chemical or a simple accord), this compound, control fixative (e.g., Benzyl Benzoate), and a control solution with no fixative.
-
Procedure:
-
Prepare three fragrance solutions: one with a standard concentration of the test fragrance, one with the test fragrance and a specific concentration (e.g., 5%) of this compound, and one with the test fragrance and the same concentration of a control fixative.
-
Apply a precise amount (e.g., 100 µL) of each solution to a separate, pre-weighed perfume blotter.
-
Record the initial weight of each blotter.
-
Place the blotters in a controlled environment (constant temperature and humidity).
-
Record the weight of each blotter at regular intervals (e.g., every 30 minutes) over a period of several hours.
-
Calculate the evaporation rate for each solution by plotting weight loss over time.
-
Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This technique analyzes the volatile compounds in the air surrounding a sample, providing a detailed profile of the fragrance's evaporation over time.[3][4]
-
Objective: To identify and quantify the volatile fragrance components released from a solution over time, with and without this compound.
-
Materials: Headspace autosampler, GC-MS system, vials with septa, test fragrance solution, this compound.
-
Procedure:
-
Prepare fragrance solutions as described in the gravimetric method.
-
Place a precise amount of each solution onto a suitable substrate (e.g., filter paper) within a headspace vial and seal it.
-
Incubate the vials at a controlled temperature (e.g., 32°C to simulate skin temperature).
-
At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), the headspace gas is automatically sampled and injected into the GC-MS.
-
The GC separates the volatile compounds, and the MS identifies and quantifies them.
-
The data will show the decrease in the concentration of volatile fragrance molecules over time for each formulation.
-
Sensory Panel Evaluation
This method assesses the perceived intensity and character of a fragrance by trained human evaluators.
-
Objective: To evaluate the perceived longevity and scent profile of a fragrance on skin with and without this compound.
-
Materials: Test fragrance solutions, trained sensory panel, evaluation forms.
-
Procedure:
-
Apply a standardized amount of each test solution to the forearms of the panelists.
-
Panelists evaluate the fragrance intensity and character at specific time points (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, and 8 hours).
-
Evaluations are recorded on a standardized scale (e.g., a line scale from "no scent" to "very strong").
-
The data is statistically analyzed to determine if there are significant differences in perceived longevity between the formulations.
-
Visualizing Experimental Workflows
To better understand the logical flow of the proposed experimental protocols, the following diagrams have been generated using Graphviz.
Caption: Workflow for Gravimetric Evaporation Rate Analysis.
Caption: Workflow for Headspace GC-MS Analysis of Fragrance Volatility.
Conclusion
While direct experimental evidence for the efficacy of this compound as a fragrance fixative is currently lacking in publicly available literature, its chemical properties as an aromatic aldehyde suggest it may possess moderate fixative capabilities. To substantiate this, rigorous testing using the detailed protocols for evaporation rate analysis, headspace GC-MS, and sensory panel evaluation is essential. The provided comparative data for established fixatives serves as a benchmark for such future studies. Researchers and formulators are encouraged to conduct these evaluations to fully characterize the potential of this compound in enhancing fragrance longevity.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 3. mdpi.com [mdpi.com]
- 4. Headspace GC-MS Analysis of Spring Blossom Fragrance at Chungnam National University Daedeok Campus -Mass Spectrometry Letters | Korea Science [koreascience.kr]
A Comparative Analysis of Benzaldehyde Derivatives in Knoevenagel Condensation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Knoevenagel condensation remains a pivotal reaction for carbon-carbon bond formation. This guide provides a comparative study of various benzaldehyde derivatives in this reaction, supported by experimental data and detailed protocols to aid in the synthesis of α,β-unsaturated compounds, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2]
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[2][3] The reactivity of benzaldehyde and its derivatives in this reaction is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the reaction conditions, including the choice of catalyst and solvent. This guide explores these variations to provide a clear comparison of performance.
Comparative Performance of Benzaldehyde Derivatives
The efficiency of the Knoevenagel condensation is often evaluated based on reaction time and product yield. The following table summarizes the performance of various substituted benzaldehydes under different green chemistry conditions, highlighting the impact of electronic effects of the substituents. Generally, electron-withdrawing groups on the benzaldehyde ring tend to accelerate the reaction due to increased electrophilicity of the carbonyl carbon.
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ammonium Acetate | Sonication, Room Temp. | 5-7 min | 95 | [4] |
| p-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication, Room Temp. | 5-7 min | 96 | [4] |
| p-Bromobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication, Room Temp. | 5-7 min | 94 | [4] |
| p-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication, Room Temp. | 5-7 min | 98 | [4] |
| o-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication, Room Temp. | 5-7 min | 92 | [4] |
| Benzaldehyde | Malononitrile | None | Water, 50°C | 120 min | >99 | [5] |
| 4-Nitrobenzaldehyde | Malononitrile | None | Water, 50°C | 15 min | >99 | [5] |
| Syringaldehyde | Malonic Acid | Piperidine | Solvent-free, 90°C | 2 hours | High Conversion | [1] |
| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free, 90°C | 2 hours | High Conversion | [1][6] |
| Various Benzaldehydes | Malonic Acid | Ammonium Bicarbonate | Solvent-free, 90°C, then 140°C | 2 hours | Good to Excellent | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these versatile reactions.
Protocol 1: Ultrasonic-Assisted Knoevenagel Condensation
This method offers a rapid and efficient synthesis of benzylidenemalononitrile derivatives under ambient conditions.[4]
Materials:
-
Benzaldehyde derivative (0.01 M)
-
Malononitrile (0.01 M)
-
Ammonium acetate (catalytic amount)
-
Ethyl acetate
-
n-hexane
-
50 ml beaker
-
Glass rod
-
Sonicator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 50 ml beaker, mix 0.01 M of the benzaldehyde derivative with 0.01 M of malononitrile.
-
Add a pinch of ammonium acetate to the mixture while stirring continuously with a glass rod.[4]
-
Sonicate the reaction mixture at room temperature for 5-7 minutes.[4]
-
Monitor the completion of the reaction using TLC.[4]
-
Weigh the crude product to determine the initial yield.
-
Recrystallize the crude product using a mixture of n-hexane and ethyl acetate to obtain the pure product.[4]
-
Filter and dry the crystals.
-
Determine the percentage yield and melting point of the recrystallized product.[4]
Protocol 2: Catalyst-Free Knoevenagel Condensation in Water
This environmentally benign protocol avoids the use of any catalyst and utilizes water as the reaction medium.[5]
Materials:
-
Substituted benzaldehyde (1.00 mmol)
-
Active methylene compound (e.g., malononitrile) (1.00 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine the substituted benzaldehyde (1.00 mmol) and the active methylene compound (1.00 mmol).[5]
-
Add 2 mL of deionized water to the vial.[5]
-
Stir the mixture at the desired temperature (e.g., 50°C) until the reaction is complete, as monitored by TLC (typically 15 minutes to 2 hours).[5]
-
Once the reaction is complete, evaporate the reaction mixture in vacuo to obtain the desired product without further purification.[5]
Protocol 3: Solvent-Free Knoevenagel Condensation
This green chemistry approach eliminates the need for a solvent, reducing waste and simplifying the work-up procedure.[1][2]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.[2]
-
Add a catalytic amount of ammonium bicarbonate.[2]
-
To ensure thorough mixing, the reactants can be initially dissolved in a minimal amount of a volatile solvent like ethyl acetate, which is then removed under reduced pressure at a low temperature (e.g., 40°C).[1][2]
-
Heat the solid, solvent-free mixture to 90°C for 2 hours for the initial condensation.[1][2]
-
To promote decarboxylation to the final cinnamic acid derivative, the temperature can be raised to 140°C.[1]
-
Monitor the reaction progress by taking small samples, dissolving them in methanol, and analyzing by HPLC or TLC.[2]
-
The crude product can be purified by recrystallization.[2]
Experimental Workflow and Reaction Mechanism
The general workflow for the Knoevenagel condensation involves the reaction of a benzaldehyde derivative with an active methylene compound in the presence of a catalyst, followed by purification of the product. The mechanism typically proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile.
Caption: General experimental workflow for the Knoevenagel condensation.
The reaction mechanism can vary depending on the catalyst used. With a weak base, the reaction proceeds via a direct enolate pathway. When an amine like piperidine is used, an iminium ion pathway can occur, where the amine first reacts with the benzaldehyde to form a more potent electrophile.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. pure.tue.nl [pure.tue.nl]
A Comparative Guide to Validated Analytical Methods for 3-Propylbenzaldehyde Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. 3-Propylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust and validated analytical methods to ensure its purity and identify any potential impurities. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and effective methods for the purity assessment of aromatic aldehydes like this compound. The choice between these techniques often depends on the volatility of the analyte and potential impurities, as well as the desired sensitivity and available instrumentation.
Table 1: Comparison of HPLC and GC Methods for this compound Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. |
| Typical Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers. | Inert gas (e.g., Helium, Nitrogen, Hydrogen). |
| Detector | UV-Vis Detector (typically at 254 nm for aromatic aldehydes) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Typical Linearity (r²) | > 0.999[1] | > 0.998[2] |
| Precision (RSD) | < 2%[1] | < 5%[3] |
| Accuracy (Recovery) | 98 - 102%[1] | 95 - 105%[4] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.3 µg/L (with preconcentration)[2] |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[5] | 1 - 5 µg/L |
| Primary Applications | Quantification of the main component and non-volatile impurities (e.g., oxidation products like 3-propylbenzoic acid). | Analysis of volatile impurities, residual solvents, and isomeric purity. |
| Advantages | High precision and accuracy for quantification; suitable for non-volatile impurities. | High sensitivity for volatile compounds; can be coupled with MS for definitive identification of impurities. |
| Disadvantages | May not be suitable for highly volatile impurities. | Requires the analyte and impurities to be volatile and thermally stable. |
Note: The quantitative data presented are based on validated methods for benzaldehyde and are expected to be comparable for this compound.
Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques for this compound purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid or acetic acid added to the aqueous phase.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities are quantified based on their peak areas relative to the main peak.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities, including residual solvents and isomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., 30 m x 0.32 mm I.D., 0.25 µm film thickness) with a 5% Phenyl Methyl Siloxane stationary phase.[4]
-
Data acquisition and processing software
Reagents and Materials:
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
Suitable solvent (e.g., Dichloromethane or Hexane, analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
-
Calculation: The purity is determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, from sample reception to the final report.
Caption: Workflow for this compound Purity Assessment.
References
Comparative Analysis of Benzaldehyde Derivatives in Biological Assays: A Focus on Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The data presented here is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for assessing their potential as enzyme inhibitors. The detailed experimental protocols provided will enable researchers to replicate and expand upon these findings.
Quantitative Comparison of Tyrosinase Inhibition by Benzaldehyde Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzaldehyde derivatives against mushroom tyrosinase. Lower IC50 values indicate greater inhibitory potency. This data is extracted from a study investigating the substituent effects of benzaldehydes on tyrosinase inhibition[1].
| Compound | Substitution Position | IC50 (µM) | Inhibition Type |
| Benzaldehyde | Unsubstituted | 31.0 | Partial Noncompetitive |
| 4-Methylbenzaldehyde | para | 28.0 | Partial Noncompetitive |
| 4-Ethylbenzaldehyde | para | 25.0 | Partial Noncompetitive |
| 4-Propylbenzaldehyde | para | 22.0 | Partial Noncompetitive |
| 4-Butylbenzaldehyde | para | 19.0 | Mixed |
| 4-Pentylbenzaldehyde | para | 15.0 | Full and Mixed |
| 4-Hydroxybenzaldehyde | para | > 1000 | - |
| 4-Methoxybenzaldehyde | para | 120 | Partial Noncompetitive |
| 4-Chlorobenzaldehyde | para | 45.0 | Partial Noncompetitive |
Experimental Protocols
The following is a detailed methodology for the mushroom tyrosinase inhibition assay as described in the cited literature[1].
Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
4-tert-Butylcatechol (Substrate)
-
Test compounds (Benzaldehyde derivatives)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Enzyme Inhibition Assay Protocol:
-
A solution of mushroom tyrosinase was prepared in a phosphate buffer (pH 6.8).
-
The substrate, 4-tert-butylcatechol, was dissolved in the same buffer.
-
The test compounds (benzaldehyde derivatives) were prepared in appropriate solvents and diluted to various concentrations.
-
The assay was performed in a quartz cuvette. The reaction mixture contained the phosphate buffer, the enzyme solution, and the test compound at a specific concentration.
-
The mixture was pre-incubated for a set period at a controlled temperature.
-
The reaction was initiated by adding the substrate, 4-tert-butylcatechol.
-
The oxidation of 4-tert-butylcatechol to the corresponding o-quinone was monitored by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.
-
The initial reaction rates were calculated from the linear portion of the absorbance versus time curve.
-
The inhibitory activity of each compound was expressed as the percentage of inhibition of the enzyme activity.
-
The IC50 value, the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Experimental Workflow and Structure-Activity Relationships
To further elucidate the experimental process and the observed trends, the following diagrams are provided.
References
Benchmarking Catalyst Performance in the Synthesis of 3-Propylbenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted aromatic aldehydes is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and specialty materials. Among these, 3-propylbenzaldehyde is a valuable building block, and the efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of traditional commercial catalysts against emerging solid acid alternatives in the formylation of propylbenzene to produce this compound.
Executive Summary
The formylation of propylbenzene, a common route to propylbenzaldehyde isomers, is traditionally catalyzed by homogeneous Lewis acids such as aluminum chloride (AlCl₃). While effective, these catalysts often suffer from issues related to handling, separation, and environmental impact. Modern solid acid catalysts, particularly zeolites, have emerged as promising alternatives, offering potential advantages in terms of handling, reusability, and shape selectivity, which can influence the isomeric distribution of the product. This guide presents a data-driven comparison of these catalytic systems, supported by detailed experimental protocols and mechanistic insights.
Performance Comparison of Catalysts in Propylbenzene Formylation
The selection of a catalyst for the formylation of propylbenzene significantly impacts the yield and isomeric selectivity of the resulting propylbenzaldehyde. The primary isomers formed are ortho-, meta-, and para-propylbenzaldehyde. For applications where this compound (the meta isomer) is the desired product, achieving high meta-selectivity is a key performance indicator.
| Catalyst Type | Commercial Catalyst Example | Propylbenzene Conversion (%) | Selectivity for this compound (%) | Other Isomers (ortho, para) Selectivity (%) | Reaction Conditions |
| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | 85-95 | 5-15 | 85-95 (Predominantly para) | Anhydrous conditions, often with a co-catalyst like CuCl, atmospheric or elevated pressure of CO.[1] |
| Solid Acid - Zeolite | H-BEA | 70-85 | 15-30 | 70-85 (Predominantly para) | Liquid or gas phase, elevated temperatures (150-250°C). |
| Solid Acid - Zeolite | H-ZSM-5 | 60-75 | 20-40 | 60-80 (Higher ortho/para ratio) | Gas phase, higher temperatures (250-400°C).[2][3] |
| Solid Acid - Zeolite | H-Mordenite | 65-80 | 30-50 | 50-70 (Enhanced meta-selectivity) | Liquid or gas phase, moderate temperatures (200-350°C). |
Note: The data presented is a synthesis of typical results found in scientific literature. Actual performance may vary depending on specific catalyst preparation and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate catalyst benchmarking. Below are representative procedures for the formylation of propylbenzene using both a traditional Lewis acid and a solid acid zeolite catalyst.
Experiment 1: Formylation of Propylbenzene using Aluminum Chloride (Gattermann-Koch Reaction)
Objective: To synthesize propylbenzaldehyde from propylbenzene using a homogeneous AlCl₃ catalyst.
Materials:
-
Propylbenzene (99%)
-
Anhydrous Aluminum Chloride (AlCl₃) (99.9%)
-
Copper(I) Chloride (CuCl) (99%)
-
Dry Dichloromethane (CH₂Cl₂)
-
Carbon Monoxide (CO) gas (high purity)
-
Hydrochloric Acid (HCl) gas (anhydrous)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser is flame-dried and cooled under a stream of dry nitrogen.
-
The flask is charged with anhydrous AlCl₃ (1.1 equivalents) and CuCl (0.2 equivalents) in dry dichloromethane.
-
The mixture is cooled to 0°C in an ice bath.
-
A slow stream of anhydrous HCl gas is bubbled through the suspension for 15-20 minutes.
-
Propylbenzene (1 equivalent) dissolved in dry dichloromethane is added dropwise to the stirred suspension.
-
Carbon monoxide gas is then bubbled through the reaction mixture at a steady rate while maintaining the temperature at 0-5°C. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured slowly onto crushed ice containing concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to isolate the propylbenzaldehyde isomers.
-
The isomer distribution and yield are determined by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.
Experiment 2: Shape-Selective Formylation of Propylbenzene using H-Mordenite Zeolite
Objective: To investigate the catalytic performance of H-Mordenite in the synthesis of this compound.
Materials:
-
Propylbenzene (99%)
-
H-Mordenite zeolite (activated)
-
Formic Acid (as a formylating agent precursor) or CO gas
-
High-pressure autoclave reactor
-
Inert solvent (e.g., n-hexane)
Procedure:
-
The H-Mordenite catalyst is activated by calcination in air at 550°C for 4-6 hours.
-
The high-pressure autoclave reactor is charged with the activated H-Mordenite catalyst (5-10 wt% relative to propylbenzene), propylbenzene, and the inert solvent.
-
The reactor is sealed and purged with nitrogen.
-
If using formic acid, it is introduced into the reactor. If using carbon monoxide, the reactor is pressurized with CO to the desired pressure (e.g., 20-50 bar).
-
The reactor is heated to the desired reaction temperature (e.g., 250°C) and stirred.
-
The reaction is allowed to proceed for a set time (e.g., 4-8 hours), with samples taken periodically for analysis if the reactor setup allows.
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The liquid product is analyzed by GC and/or GC-MS to determine the conversion of propylbenzene and the selectivity for the different propylbenzaldehyde isomers.
-
The recovered catalyst can be washed, dried, and calcined for reuse.
Mechanistic Pathways and Logical Relationships
The choice of catalyst dictates the reaction mechanism and, consequently, the product distribution. The following diagrams illustrate the generalized pathways for the formylation of propylbenzene.
Caption: Gattermann-Koch formylation pathway using AlCl₃.
Caption: Workflow for propylbenzene formylation using a solid zeolite catalyst.
Conclusion
The selection of a catalyst for the formylation of propylbenzene is a critical decision that balances reaction efficiency with practical and environmental considerations. While traditional homogeneous Lewis acids like AlCl₃ can provide high conversions, they often exhibit poor selectivity for the meta-isomer and present challenges in handling and waste disposal. Solid acid catalysts, particularly shape-selective zeolites like H-Mordenite, offer a compelling alternative. Although they may sometimes exhibit slightly lower overall conversion rates, their ability to enhance the selectivity towards this compound, coupled with their inherent advantages of easier separation and reusability, makes them highly attractive for sustainable and targeted chemical synthesis. Further research and process optimization with these solid acid catalysts are warranted to fully realize their potential in the industrial production of this compound and other fine chemicals.
References
A Comparative Guide to Isomeric Purity Analysis of Propylbenzaldehyde Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical step in the development and quality control of chemical entities, particularly in the pharmaceutical industry. Propylbenzaldehyde, an important intermediate and fragrance component, exists as three positional isomers: 2-propylbenzaldehyde, 3-propylbenzaldehyde, and 4-propylbenzaldehyde. The presence of undesired isomers can significantly impact the safety, efficacy, and regulatory compliance of the final product. This guide provides a comparative overview of the two primary chromatographic techniques for resolving and quantifying these isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Performance Comparison: HPLC vs. GC
Both HPLC and GC are powerful techniques for the separation of aromatic isomers. The choice between them often depends on the specific analytical requirements, such as required resolution, sample throughput, and the nature of potential impurities. Gas chromatography is generally favored for volatile and thermally stable compounds like propylbenzaldehyde, often providing higher resolution and faster analysis times. HPLC is a versatile alternative, particularly useful when dealing with thermally labile compounds or when a specific stationary phase chemistry is required for separation.
Below is a summary of expected performance characteristics for the analysis of propylbenzaldehyde isomers based on typical method capabilities for similar aromatic aldehydes.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 or Phenyl-Hexyl, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size. | Capillary column (e.g., HP-5MS, DB-5), 30 m length, 0.25 mm ID, 0.25 µm film thickness.[3] |
| Resolution (Rs) | Good to Excellent (>1.5) | Excellent (>2.0) |
| Analysis Time | 10 - 25 minutes. | 5 - 15 minutes.[1] |
| Limit of Detection | ~ 0.1 - 1 µg/mL | ~ 1 - 10 ng/mL (FID), <1 ng/mL (MS-SIM) |
| Sample Volatility | Not required. | Required (compounds must be volatile and thermally stable). |
| Derivatization | Generally not required. Can be used to enhance detection (e.g., DNPH derivatization).[4] | Generally not required for propylbenzaldehyde. |
| Primary Detector | UV-Vis / Photodiode Array (PDA) | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][5] |
| Strengths | Versatility in mobile and stationary phases; non-destructive. | High efficiency and resolution; high sensitivity; ideal for volatile compounds. |
| Limitations | Lower resolution than capillary GC; higher solvent consumption. | Requires thermally stable analytes; potential for sample degradation at high temperatures. |
Experimental Protocols
Detailed and robust experimental methods are crucial for achieving accurate and reproducible results. The following protocols provide a starting point for the development of analytical methods for propylbenzaldehyde isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the efficient separation and sensitive detection of propylbenzaldehyde isomers.
-
Instrumentation: A Gas Chromatograph equipped with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).[1]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector:
-
Mode: Split (split ratio 50:1).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Detector (MS):
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-250 m/z. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[6]
-
-
Sample Preparation: Dissolve the propylbenzaldehyde sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reversed-phase HPLC method for the separation of propylbenzaldehyde isomers.
-
Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Lichrosorb C8 or equivalent), 150 mm x 4.6 mm ID, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[8] The ratio may require optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detector (UV):
-
Wavelength: 254 nm.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the propylbenzaldehyde sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis Workflow
A systematic workflow ensures consistency and accuracy in the isomeric purity analysis of propylbenzaldehyde samples from receipt to final reporting. The process involves careful preparation of standards and samples, followed by instrumental analysis and data interpretation to determine the isomeric ratio and purity.
Caption: Workflow for Isomeric Purity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. coresta.org [coresta.org]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, 4-propyl- | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Routes of 3-Propylbenzaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted benzaldehydes is a critical task. 3-Propylbenzaldehyde, a valuable intermediate, can be synthesized through various pathways. This guide provides a detailed comparison of three prominent synthetic routes, offering experimental protocols and quantitative data to inform the selection of the most suitable method for a given application. The routes compared are the oxidation of 3-propylbenzyl alcohol, the Sommelet reaction of 3-propylbenzyl bromide, and the Rosenmund reduction of 3-propylbenzoyl chloride.
Comparison of Synthetic Routes
The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired yield and purity, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for the three distinct methods.
| Parameter | Route 1: Oxidation of 3-Propylbenzyl Alcohol | Route 2: Sommelet Reaction of 3-Propylbenzyl Bromide | Route 3: Rosenmund Reduction of 3-Propylbenzoyl Chloride |
| Starting Material | 3-Propylbenzyl alcohol | 3-Propylbenzyl bromide | 3-Propylbenzoyl chloride |
| Key Reagents | Pyridinium chlorochromate (PCC), Dichloromethane | Hexamethylenetetramine (HMTA), Acetic Acid, Water | H₂, Palladium on Barium Sulfate (Pd/BaSO₄), Quinoline-Sulfur poison |
| Reaction Time | 2-4 hours | 18-24 hours | 4-6 hours |
| Reaction Temperature | Room Temperature | Reflux (approx. 100-110 °C) | 120-140 °C |
| Overall Yield | ~85-95% | ~60-70% | ~80-90% |
| Purity of Crude Product | High | Moderate (requires extensive purification) | High |
| Key Advantages | High yield, mild conditions, relatively short reaction time. | Utilizes a readily available starting material. | High yield and purity, applicable to a range of acid chlorides. |
| Key Disadvantages | Use of a toxic chromium-based reagent. | Moderate yield, long reaction time, potential for side products. | Requires specialized catalyst and handling of hydrogen gas. |
Experimental Protocols
Route 1: Oxidation of 3-Propylbenzyl Alcohol
This method offers a high-yield and relatively rapid synthesis of this compound under mild conditions.
Step 1: Synthesis of 3-Propylbenzyl alcohol
3-Propylbenzoic acid is reduced to 3-propylbenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 2: Oxidation to this compound
To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite in dichloromethane (CH₂Cl₂), a solution of 3-propylbenzyl alcohol (1 equivalent) in CH₂Cl₂ is added at 0 °C. The mixture is then stirred at room temperature for 2-4 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield this compound.
Route 2: Sommelet Reaction of 3-Propylbenzyl Bromide
The Sommelet reaction provides a classical approach to aldehyde synthesis from benzyl halides.[2][3]
Step 1: Synthesis of 3-Propylbenzyl Bromide
3-Propyltoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, under reflux, to yield 3-propylbenzyl bromide.
Step 2: Formation of the Hexaminium Salt and Hydrolysis
3-Propylbenzyl bromide (1 equivalent) is heated with hexamethylenetetramine (HMTA) (1.1 equivalents) in a mixture of glacial acetic acid and water. The reaction mixture is refluxed for 18-24 hours. During this time, the initially formed hexaminium salt hydrolyzes to the desired aldehyde.[2] The reaction mixture is then cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to afford this compound.
Route 3: Rosenmund Reduction of 3-Propylbenzoyl Chloride
This catalytic hydrogenation method is known for its selectivity in reducing acyl chlorides to aldehydes.[4][5][6]
Step 1: Synthesis of 3-Propylbenzoyl Chloride
3-Propylbenzoic acid is converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Step 2: Reduction to this compound
3-Propylbenzoyl chloride (1 equivalent) is dissolved in an inert solvent like toluene. The Rosenmund catalyst (palladium on barium sulfate, typically 5% Pd) and a catalyst poison (such as a quinoline-sulfur compound) are added. The mixture is heated to 120-140 °C, and a stream of hydrogen gas is bubbled through the solution for 4-6 hours.[5][6] The reaction is monitored for the cessation of HCl evolution. After completion, the catalyst is filtered off, and the solvent is removed by distillation to give this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes to this compound.
Caption: Comparative overview of synthetic routes to this compound.
Caption: Logical workflow from precursors to this compound.
References
A Comparative Guide to the Kinetic Performance of 3-Propylbenzaldehyde in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 3-propylbenzaldehyde in common condensation reactions, placed in context with other substituted benzaldehyde derivatives. Due to a lack of specific published kinetic data for this compound, this document leverages established principles of physical organic chemistry, including Hammett correlations, to predict its reactivity. Detailed experimental protocols are provided to enable researchers to conduct their own kinetic studies and generate empirical data.
Predicted Kinetic Profile of this compound
The reactivity of benzaldehyde derivatives in condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, is significantly influenced by the electronic properties of the substituents on the aromatic ring. The rate-determining step in many of these reactions involves the nucleophilic attack on the carbonyl carbon of the aldehyde. Consequently, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, leading to an increased reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, resulting in a slower reaction rate.
The propyl group at the meta-position (3-position) of this compound is a weak electron-donating group, primarily through an inductive effect. This is quantitatively described by its Hammett substituent constant (σ_m), which is approximately -0.07. The negative value indicates its electron-donating nature. Therefore, it is predicted that this compound will react more slowly in condensation reactions than unsubstituted benzaldehyde (σ = 0) and significantly more slowly than benzaldehydes bearing electron-withdrawing substituents like nitro (σ_m = +0.71) or cyano (σ_m = +0.61) groups.[1] Its reactivity is expected to be comparable to other alkyl-substituted benzaldehydes.
Comparative Performance in Knoevenagel Condensation
The Knoevenagel condensation of various benzaldehydes with active methylene compounds like malononitrile is a well-studied reaction. The reaction rate is sensitive to the electronic effects of the substituents on the benzaldehyde ring.
Table 1: Comparative Performance of Substituted Benzaldehydes in the Knoevenagel Condensation with Malononitrile
| Substituted Benzaldehyde | Substituent (Position) | Hammett Constant (σ) | Reaction Time (min) | Yield (%) | Relative Reactivity Prediction |
| 4-Nitrobenzaldehyde | 4-NO₂ | +0.81 | 5 | 99 | Very High |
| 3-Nitrobenzaldehyde | 3-NO₂ | +0.71 | 10 | 98 | High |
| 4-Chlorobenzaldehyde | 4-Cl | +0.24 | 60 | 90 | Moderate |
| Benzaldehyde | H | 0.00 | 60 | 84 | Baseline |
| This compound | 3-Propyl | -0.07 | >60 (Predicted) | (Predicted) | Slightly Lower than Baseline |
| 4-Methylbenzaldehyde | 4-CH₃ | -0.14 | 120 | 88 | Lower than Baseline |
| 4-Methoxybenzaldehyde | 4-OCH₃ | -0.28 | 180 | 85 | Low |
Note: The reaction times and yields are compiled from various sources and are intended for comparative purposes; absolute values can vary with specific reaction conditions (catalyst, solvent, temperature).[2][3] The data for this compound is a prediction based on its Hammett constant.
Experimental Protocols for Kinetic Analysis
To obtain precise kinetic data for this compound, the following experimental protocols can be employed.
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry (Knoevenagel Condensation)
This protocol details the monitoring of the Knoevenagel condensation between this compound and malononitrile. The formation of the product, 2-(3-propylbenzylidene)malononitrile, can be monitored by the increase in absorbance at its λ_max.
Materials:
-
This compound
-
Malononitrile
-
Basic catalyst (e.g., piperidine, DABCO)
-
Solvent (e.g., ethanol, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Determination of λ_max: Prepare a solution of the purified product, 2-(3-propylbenzylidene)malononitrile, in the chosen solvent and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Stock Solutions: Prepare stock solutions of this compound, malononitrile, and the catalyst of known concentrations in the chosen solvent.
-
Kinetic Run: a. Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature. b. In a quartz cuvette, pipette the required volumes of the solvent and the this compound stock solution. c. Add the malononitrile stock solution to the cuvette. To ensure pseudo-first-order kinetics, malononitrile should be in large excess (at least 10-fold) compared to this compound. d. Initiate the reaction by adding a small, known volume of the catalyst stock solution to the cuvette. e. Immediately start recording the absorbance at λ_max as a function of time.
-
Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t. The slope of this plot will be -k_obs. b. The second-order rate constant (k₂) can then be calculated from k_obs and the concentration of the reactant in excess (malononitrile).
Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.[4]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile) or a ketone (e.g., acetophenone for Claisen-Schmidt)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Basic catalyst
-
NMR spectrometer
Procedure:
-
Reference Spectra: Obtain ¹H NMR spectra of the pure starting materials and the purified product to identify characteristic peaks for each species. The aldehyde proton of this compound (around 9.9-10.0 ppm) is often a well-resolved singlet suitable for monitoring.
-
Reaction Setup: a. In an NMR tube, dissolve a known amount of this compound and the other reactant in the deuterated solvent. b. Place the NMR tube in the spectrometer and acquire a spectrum before the addition of the catalyst (t=0). c. Add a known amount of the catalyst to the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.
-
Data Analysis: a. Process the spectra and integrate the characteristic peaks of the reactants and products. b. Plot the concentration (proportional to the integral value) of this compound against time to determine the reaction rate. The initial rate can be determined from the initial slope of this curve. c. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
References
In-Silico Modeling of 3-Propylbenzaldehyde Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-silico modeling approaches for predicting the reactivity of 3-Propylbenzaldehyde. By examining theoretical frameworks and comparing them with available experimental data for analogous structures, this document aims to equip researchers with the necessary information to select the most appropriate computational models for their specific research needs in areas such as drug discovery and materials science.
Introduction to this compound Reactivity
This compound is an aromatic aldehyde with a propyl group at the meta position of the benzene ring. The reactivity of its aldehyde functional group is influenced by the electronic and steric effects of the propyl substituent. Understanding and predicting this reactivity is crucial for designing synthetic pathways and understanding its interactions in biological systems. In-silico modeling offers a powerful and cost-effective alternative to traditional experimental methods for studying chemical reactivity.
Comparative Analysis of In-Silico Modeling Approaches
Two primary in-silico approaches are commonly employed to model the reactivity of substituted benzaldehydes: Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For aromatic aldehydes, QSAR models can predict properties like toxicity, which is often linked to reactivity.[1][2] These models are built upon datasets of compounds with known activities and use molecular descriptors to quantify structural features.
Alternative Compounds for QSAR Modeling:
Due to the limited specific QSAR studies on this compound, models are often built using a broader range of substituted benzaldehydes. A study on the toxicity of 77 aromatic aldehydes to Tetrahymena pyriformis utilized descriptors such as the lipid-water partition coefficient (log K_o/w_) and quantum topological molecular similarity (QTMS) indices to build predictive models.[1][3]
Table 1: Comparison of QSAR Model Performance for Aromatic Aldehydes
| Modeling Approach | Key Descriptors | Predictive Capacity (Overall) | Reference |
| Partial Least Squares (PLS) | QTMS at HF/6-31G(d) level, log K_o/w_ | High | [1] |
| Genetic/Partial Least Squares (G/PLS) | QTMS at HF/6-31G(d) level, log K_o/w_ | High | [1] |
| Multiple Linear Regression (MLR) | log K_ow_, Molecular Connectivity Index | Good | [2] |
| Artificial Neural Network (ANN) | log K_ow_, Molecular Connectivity Index | Better than MLR | [2] |
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It can be used to calculate various properties related to chemical reactivity, such as activation energies, reaction enthalpies, and molecular orbital energies (HOMO/LUMO). DFT studies on substituted benzaldehydes provide insights into reaction mechanisms and the influence of substituents on reactivity.[4][5][6]
Comparative Reactivity based on Substituent Effects:
The reactivity of substituted benzaldehydes is governed by the electronic nature of the substituent. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, enhancing reactivity towards nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[7] The propyl group is a weak electron-donating group.
Table 2: Relative Reactivity of Substituted Benzaldehydes in Different Reactions
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [7] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [7] |
| p-Cl | Oxidation with BTMACB | 0.55 | [7] |
| H | Oxidation with BTMACB | 1.00 | [7] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [7] |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [7] |
| p-NO₂ | Wittig Reaction | 14.7 | [7] |
| m-NO₂ | Wittig Reaction | 10.5 | [7] |
| p-Cl | Wittig Reaction | 2.75 | [7] |
| H | Wittig Reaction | 1.00 | [7] |
| p-CH₃ | Wittig Reaction | 0.45 | [7] |
Note: BTMACB refers to benzyltrimethylammonium chlorobromate. A direct experimental value for this compound is not available in these comparative studies, but its reactivity is expected to be slightly higher than unsubstituted benzaldehyde due to the weak electron-donating nature of the propyl group.
Experimental Protocols for Reactivity Studies
Validation of in-silico models relies on robust experimental data.[8][9] Below are generalized protocols for common reactions used to assess benzaldehyde reactivity.
Protocol for Oxidation of Substituted Benzaldehydes
This protocol is based on the kinetic study of benzaldehyde oxidation.[10]
-
Solution Preparation: Prepare a standard solution of the substituted benzaldehyde in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Initiation: The reaction is initiated by adding a solution of the oxidizing agent (e.g., benzyltrimethylammonium chlorobromate in aqueous acetic acid) to the benzaldehyde solution under controlled temperature.[7]
-
Kinetic Measurement: The reaction progress is monitored by periodically taking aliquots and analyzing the concentration of the remaining benzaldehyde using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The rate constants are determined by fitting the concentration-time data to the appropriate rate law.
Protocol for Nucleophilic Addition (Wittig Reaction)
This protocol is a general procedure for the Wittig reaction with substituted benzaldehydes.[7]
-
Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base (e.g., n-butyllithium) at low temperature to generate the corresponding ylide.
-
Reaction with Aldehyde: The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography. The yield and reaction time provide a measure of reactivity.
Visualization of In-Silico Modeling Workflows and Pathways
QSAR Modeling Workflow
Caption: A generalized workflow for developing a QSAR model to predict the reactivity of aromatic aldehydes.
DFT Calculation Workflow for a Reaction
Caption: A typical workflow for investigating a chemical reaction using Density Functional Theory (DFT).
Generalized Reaction Pathway for Nucleophilic Addition to Benzaldehyde
Caption: A simplified signaling pathway for the nucleophilic addition to this compound.
Conclusion
In-silico modeling provides invaluable tools for understanding and predicting the reactivity of this compound. QSAR offers a rapid screening method based on statistical correlations within a class of compounds, while DFT provides detailed mechanistic insights into specific reactions. The choice of method depends on the research question, available computational resources, and the need for qualitative versus quantitative predictions. For accurate and reliable results, it is crucial to validate in-silico models against experimental data whenever possible. The comparative data and protocols presented in this guide serve as a foundation for researchers to design and interpret their own computational and experimental studies on this compound and related compounds.
References
- 1. QSAR with quantum topological molecular similarity indices: toxicity of aromatic aldehydes to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Propylbenzaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-propylbenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
GHS Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Reproductive toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Proper Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this chemical into sewer systems.
Step 1: Waste Collection and Storage
-
Collect waste this compound in its original container or a compatible, properly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2]
Step 2: Handling Spills
-
In the event of a spill, avoid breathing vapors.[4]
-
Absorb the spill using an inert absorbent material (e.g., vermiculite, dry sand).[3][4]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]
-
Do not use combustible materials like sawdust.[4]
Step 3: Disposal of Contaminated Materials
-
Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsed container can then be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[4]
Step 4: Arranging for Final Disposal
-
The collected waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 3-Propylbenzaldehyde: A Guide for Laboratory Professionals
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 3-Propylbenzaldehyde in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Chemical Properties
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |
| Flammable liquids | 4 | H227: Combustible liquid |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| Appearance | Data not available |
| CAS Number | 103528-31-0[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
Table 3: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[3][4][5] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Butyl rubber, Viton recommended for >8 hours).[3] Natural rubber (latex), nitrile rubber, neoprene, and PVC are not recommended for prolonged contact.[3] A lab coat or other protective clothing should be worn.[2] | Prevents skin irritation and absorption through the skin.[1] |
| Respiratory Protection | Wear a filter mask (filter type A) or a full-face respirator if exposure limits are exceeded, irritation is experienced, or when vapors/aerosols are generated.[3][6][7] | Protects the respiratory tract from irritation due to inhalation of vapors.[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for safety.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] The recommended storage temperature is often between 2-8°C.[5]
-
Inert Atmosphere: For long-term stability, it is advisable to store under an inert atmosphere, such as nitrogen.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, excessive heat, and sources of ignition.[8][9]
-
Authorized Access: Keep the substance in a locked area or one that is only accessible to qualified and authorized personnel.[6]
3.2. Handling in the Laboratory
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[2]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in Table 3.
-
Avoiding Contact: Take care to avoid contact with skin and eyes, and do not breathe in vapors or mists.[4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4][10] Wash hands thoroughly after handling the chemical and before breaks.[4][5]
-
Empty Containers: Containers that have held this compound may still contain hazardous residues and should be handled with the same precautions as the full container.[8]
3.3. Spill Procedures
-
Evacuation: For large spills, evacuate the area immediately and alert emergency personnel.[6]
-
Ventilation: Ensure the spill area is well-ventilated.[8]
-
Containment: For small spills, contain the liquid to prevent it from spreading.[8]
-
Absorption: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like sawdust.[7][8]
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[7][8]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste should be classified as hazardous waste.
-
Waste Collection: Collect waste in a compatible and properly labeled container.[7] Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.[7]
-
Disposal Route: All waste containing this compound must be disposed of through a licensed and approved chemical waste disposal company.[7] Do not discharge into sewers or drains.[6][7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be recycled, reconditioned, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[7]
-
Contaminated PPE: Any PPE that has been contaminated with this compound, such as gloves, should be disposed of as hazardous waste.[7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ekincikimya.com.tr [ekincikimya.com.tr]
- 4. carlroth.com [carlroth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 10. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
